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  • Product: 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol
  • CAS: 32058-82-5

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol: A Foundational Moiety in Medicinal Chemistry

An In-Depth Technical Guide for Drug Development Professionals Abstract The 1,3,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its diverse pharmacological activities. Within this class...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The 1,3,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its diverse pharmacological activities. Within this class, 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol emerges as a particularly valuable synthetic intermediate. Its unique structure, featuring an aromatic amine and a reactive thiol group, provides a versatile platform for the development of novel therapeutic agents. This guide offers a comprehensive overview of its synthesis, the underlying chemical principles, detailed characterization methodologies, and its significance as a precursor in drug discovery. We delve into the causality behind the synthetic strategy, provide self-validating protocols, and present a robust analytical framework for researchers, scientists, and drug development professionals.

Strategic Importance in Drug Discovery

5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol is more than a mere chemical compound; it is a strategic building block for creating a vast library of derivatives.[1][2] The presence of the 1,3,4-oxadiazole ring, a known bioisostere for amide and ester groups, enhances physicochemical properties like metabolic stability and receptor-binding affinity. The primary amine on the phenyl ring and the thiol group on the oxadiazole core are key functional handles. These sites allow for extensive structural modifications, enabling the synthesis of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4]

The Synthetic Pathway: A Mechanistic Approach

The most reliable and widely adopted method for synthesizing 5-substituted-1,3,4-oxadiazole-2-thiols involves the cyclization of an acid hydrazide with carbon disulfide in a basic medium.[5][6] This approach is efficient, high-yielding, and utilizes readily available starting materials.

Rationale for the Synthetic Strategy

The chosen pathway hinges on a classic nucleophilic addition-cyclization sequence. The key starting material, 4-aminobenzoyl hydrazide, provides the necessary N-N bond and the aminophenyl side chain. Carbon disulfide (CS₂) serves as the C1 synthon that will ultimately become the C2 carbon of the oxadiazole ring, bearing the thiol group.

The reaction is conducted in an alcoholic solution with a strong base, typically potassium hydroxide (KOH). The base plays a crucial role: it deprotonates the terminal nitrogen of the hydrazide, significantly increasing its nucleophilicity. This enhanced nucleophile can then efficiently attack the electrophilic carbon atom of carbon disulfide. The subsequent intramolecular cyclization is an acid-catalyzed dehydration step that forges the stable five-membered oxadiazole ring.

Visualizing the Synthesis Workflow

The overall process can be broken down into three primary stages: starting material preparation, the core cyclization reaction, and final product isolation.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Heterocyclic Ring Formation cluster_2 Stage 3: Isolation & Purification A 4-Aminobenzoic Acid B Esterification (e.g., MeOH, H₂SO₄) A->B C Methyl 4-aminobenzoate B->C D Hydrazinolysis (Hydrazine Hydrate) C->D E 4-Aminobenzoyl hydrazide D->E F 4-Aminobenzoyl hydrazide G Reaction with CS₂ in basic medium (KOH/EtOH) F->G H Potassium dithiocarbazate Intermediate G->H I Intramolecular Cyclization & Dehydration H->I J Potassium Salt of Product I->J K Potassium Salt of Product L Acidification (e.g., HCl) K->L M Precipitation of Thiol L->M N Filtration & Washing M->N O Recrystallization N->O P Pure 5-(4-Aminophenyl)- 1,3,4-oxadiazole-2-thiol O->P

Caption: High-level workflow for the synthesis of the title compound.

Detailed Reaction Mechanism

Understanding the step-by-step mechanism is critical for troubleshooting and optimizing the reaction.

G Start 4-Aminobenzoyl hydrazide + OH⁻ Step1 Deprotonation of Hydrazide Start->Step1 Intermediate1 Anionic Hydrazide (Nucleophile) Step1->Intermediate1 Step2 Nucleophilic attack on CS₂ Intermediate1->Step2 Intermediate2 Dithiocarbazate Intermediate Step2->Intermediate2 Step3 Intramolecular Cyclization (Attack on Carbonyl Carbon) Intermediate2->Step3 Intermediate3 Cyclic Intermediate Step3->Intermediate3 Step4 Dehydration (Loss of H₂O) Intermediate3->Step4 Intermediate4 Potassium Oxadiazolethiolate Salt Step4->Intermediate4 Step5 Acidification (H⁺) Intermediate4->Step5 End 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol (Thiol-Thione Tautomers) Step5->End

Caption: Step-wise mechanism of 1,3,4-oxadiazole ring formation.

Experimental Protocol: A Self-Validating System

This protocol provides a robust procedure for the synthesis and purification of the title compound. The subsequent characterization data serves to validate the outcome.

Step 1: Synthesis of 4-Aminobenzoyl hydrazide

  • To a solution of methyl 4-aminobenzoate (0.1 mol) in ethanol (150 mL), add hydrazine hydrate (0.2 mol).

  • Reflux the mixture for 8-12 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to yield 4-aminobenzoyl hydrazide.

Step 2: Synthesis of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol [7]

  • In a 250 mL round-bottom flask, dissolve 4-aminobenzoyl hydrazide (0.05 mol) and potassium hydroxide (0.05 mol) in absolute ethanol (100 mL).

  • To this solution, add carbon disulfide (0.06 mol) dropwise while stirring.

  • Reflux the resulting mixture for 10-14 hours. The reaction should be monitored by TLC.

  • After reflux, concentrate the solution to half its volume using a rotary evaporator.

  • Cool the concentrated solution in an ice bath and acidify to a pH of approximately 5-6 using dilute hydrochloric acid.

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the crude product thoroughly with cold distilled water to remove any inorganic salts.

  • Purify the product by recrystallization from an appropriate solvent, such as ethanol or an ethanol-water mixture.

  • Dry the purified white to off-white solid in a vacuum oven.[2]

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The thiol form exists in tautomeric equilibrium with its thione counterpart, which can influence spectral data.[6][8]

Physicochemical Properties
PropertyValueSource(s)
Molecular Formula C₈H₇N₃OS[2][9]
Molecular Weight 193.23 g/mol [2][10]
Appearance White to off-white or yellow solid/powder[1][2]
Melting Point 228 - 236 °C[2]
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum provides direct evidence of the successful ring formation and the incorporation of the thiol and amine groups.

Wavenumber (cm⁻¹)Vibration ModeSignificance
3400-3200N-H Stretch (Amine)Confirms the presence of the -NH₂ group.
~3100N-H Stretch (Ring)Indicates the N-H bond within the oxadiazole ring (thione form).
~2600-2550S-H Stretch (Thiol)A weak but characteristic band confirming the thiol (-SH) group.[11][12]
~1620-1600C=N Stretch (Ring)Confirms the C=N bond within the oxadiazole ring.[13]
~1515C=C Stretch (Aromatic)Indicates the aromatic phenyl ring.[11]
~1250C=S Stretch (Thione)Evidence for the thione tautomer.
~1100-1000C-O-C Stretch (Ring)Characteristic of the ether linkage within the oxadiazole ring.[11][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (DMSO-d₆, 400 MHz):

  • δ ~13.0-15.0 ppm (s, 1H, -SH/NH): A broad singlet corresponding to the acidic proton of the thiol group or the N-H of the thione tautomer. Its chemical shift can be variable and it is D₂O exchangeable.

  • δ ~7.5-7.7 ppm (d, 2H, Ar-H): A doublet for the two aromatic protons ortho to the oxadiazole ring.

  • δ ~6.6-6.8 ppm (d, 2H, Ar-H): A doublet for the two aromatic protons ortho to the amino group.

  • δ ~5.5-6.0 ppm (s, 2H, -NH₂): A broad singlet for the primary amine protons, which is also D₂O exchangeable.

¹³C NMR (DMSO-d₆, 100 MHz):

  • δ ~178 ppm: Carbonyl/thiocarbonyl carbon (C=S) of the oxadiazole ring.[11]

  • δ ~160 ppm: C5 carbon of the oxadiazole ring attached to the phenyl group.[11][14]

  • δ ~150 ppm: Aromatic carbon attached to the amino group.

  • δ ~128 ppm: Aromatic carbons ortho to the oxadiazole ring.

  • δ ~113 ppm: Aromatic carbons ortho to the amino group.

  • δ ~110 ppm: Aromatic carbon ipso to the oxadiazole ring.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

  • Expected [M]⁺ Peak: The molecular ion peak should be observed at m/z ≈ 193, corresponding to the molecular weight of the compound.

  • Fragmentation: Common fragmentation patterns may involve the loss of the thiol group or cleavage of the phenyl-oxadiazole bond.

Conclusion and Future Directions

The synthesis of 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol is a well-established, robust, and fundamentally important process in medicinal chemistry. The straightforward one-pot cyclization reaction provides excellent yields of a versatile chemical intermediate. The detailed characterization protocol, combining FT-IR, NMR, and MS, provides a self-validating system to ensure the compound's identity and purity. As a scaffold, this molecule offers two distinct points for diversification, making it an invaluable starting point for generating libraries of novel compounds aimed at discovering next-generation therapeutics. Future work will undoubtedly continue to leverage this core for developing agents against a wide range of diseases.

References

  • Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. (2016). International Journal of Organic Chemistry, 6(3).
  • Boström, J., et al. (2012). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules, 17(12), 12103-12137.
  • Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. (2012). Journal of the Chemical Society of Pakistan, 34(5).
  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews, 4(3), 221-241.
  • A common route to the synthesis of 1,3,4-oxadiazole -2-thione and 1,2,4-triazole -3-thiols derivative. (2007). Journal of the Brazilian Chemical Society, 18(3), 634-640.
  • A common route to the synthesis of 1,3,4-oxadiazole -2-thione and 1,2,4-triazole -3-thiols derivatives of trioses and pentoses as models for acyclic C-nucleosides.
  • The Synthesis of Acid Derived Compounds Bearing 1,3,4-oxadiazole-2- thion Ring as Potential Antimicrobial Agents. (2017). Bingol University Journal of Science and Art, 4(1).
  • Theoretical study of the infrared spectrum of 5-phenyl-1,3,4-oxadiazole-2-thiol by using DFT calculations. (2010). Journal of Molecular Structure, 964(1-3), 111-118.
  • Theoretical study of the infrared spectrum of 5-phenyl-1,3,4-oxadiazole-2-thiol by using DFT calcul
  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews.
  • Synthesis and Biological Evaluation of Various New Substituted 1,3,4-oxadiazole-2-thiols.
  • Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. (2024). JournalsPub.
  • 5-(2-aminophenyl)-1,3,4-oxadiazole-2(3H)-thione derivatives: Synthesis, characterization and antimicrobial evaluation.
  • 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol. MySkinRecipes. Available at: [Link]

  • SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. (2011). Rasayan Journal of Chemistry, 4(2), 353-360.
  • Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol.
  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (2023). Pharmaceuticals, 16(11), 1599.
  • Antimicrobial Activity of 1,3,4-Oxadiazole Deriv
  • Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. (2019). Future Microbiology, 14, 107-116.
  • Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl). (2007). Molecules, 12(9), 2069-2085.
  • New and Effective Analytical Reagent of 5-(4-Aminophenyl)-1,3,4-Oxadiazole-2-thiol in The Determination of Copper and Lead. (2022). Analytical and Bioanalytical Electrochemistry, 14(12), 1093-1113.
  • The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. (2022). Egyptian Journal of Chemistry, 65(5), 231-239.
  • METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. (2012). International Journal of Pharmaceutical Sciences and Research, 3(10), 3614-3626.
  • 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol. PubChem. Available at: [Link]

  • 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine.

Sources

Exploratory

Physicochemical properties of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol

An In-Depth Technical Guide to the Physicochemical Properties of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol Authored by a Senior Application Scientist Foreword: Unveiling a Versatile Heterocyclic Scaffold In the landscap...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol

Authored by a Senior Application Scientist

Foreword: Unveiling a Versatile Heterocyclic Scaffold

In the landscape of medicinal chemistry and materials science, the 1,3,4-oxadiazole moiety stands out as a privileged scaffold. Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding have made it a cornerstone in the design of novel therapeutic agents and functional materials. This guide focuses on a particularly intriguing derivative: 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol . The strategic incorporation of an aminophenyl group at the C5 position and a thiol group at the C2 position imbues this molecule with a rich chemical personality, making it a versatile building block for further synthetic transformations.

This document provides an in-depth exploration of its core physicochemical properties, from its synthesis and structural characterization to its theoretical quantum chemical profile. The insights presented herein are intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this compound for innovative applications.

Molecular Identity and Structural Characteristics

5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol is characterized by the fusion of a phenyl ring bearing an amino group with a five-membered 1,3,4-oxadiazole ring functionalized with a thiol group. This structure exists in a tautomeric equilibrium between the thiol and thione forms, a common feature for 2-mercapto-1,3,4-oxadiazoles, with one form often predominating.[1][2]

Core Physicochemical Data

A summary of the fundamental physicochemical properties is presented below, compiled from various chemical suppliers and databases.

PropertyValueSource(s)
Molecular Formula C₈H₇N₃OS[3][4][5]
Molecular Weight 193.23 g/mol [3][5]
CAS Number 32058-82-5[3][5]
Appearance White to off-white powder or yellow solid[3]
Melting Point 235 °C (decomposes)[6][7]
Purity ≥ 95-97%[3][6]
InChI Key FIGMOSDEYMCQLX-UHFFFAOYSA-N[5][6]
SMILES Nc1ccc(cc1)-c2nnc(S)o2[6]
Storage Conditions 0-8 °C[3][4]
Thiol-Thione Tautomerism

The C2-thiol group on the oxadiazole ring allows the molecule to exist in two tautomeric forms: the thiol form and the thione form. This equilibrium is a critical aspect of its reactivity and interaction in biological systems.

G cluster_thiol Thiol Form cluster_thione Thione Form Thiol Thiol Thione Thione Thiol->Thione Tautomerization

Caption: Thiol-Thione tautomerism of the title compound.

Synthesis and Structural Elucidation

The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is a well-established process in organic chemistry. The most common and efficient route involves the reaction of an acid hydrazide with carbon disulfide in a basic medium, followed by acidification.[1][8]

Synthetic Workflow

The synthesis of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol begins with 4-aminobenzoyl hydrazide, which is cyclized using carbon disulfide.

SynthesisWorkflow Start 4-Aminobenzoyl Hydrazide Reagents 1. CS₂ / KOH 2. H₂O 3. Acidification (e.g., HCl) Start->Reagents Reaction Product 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol Reagents->Product Cyclization

Caption: General synthetic workflow for the target compound.

Experimental Protocol: Synthesis

This protocol is a representative method based on established literature procedures for similar compounds.[1][8]

Objective: To synthesize 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol.

Materials:

  • 4-Aminobenzoyl hydrazide

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Absolute ethanol

  • Hydrochloric acid (HCl), concentrated

  • Distilled water

Procedure:

  • Dissolution: Dissolve 4-aminobenzoyl hydrazide (1 equivalent) and potassium hydroxide (1 equivalent) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Addition of CS₂: To the stirring solution, add carbon disulfide (1.1 equivalents) dropwise at room temperature. The addition should be slow to control any exotherm.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Concentration: After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Precipitation: Dissolve the resulting solid residue in a minimum amount of cold water.

  • Acidification: Carefully acidify the aqueous solution with concentrated HCl dropwise while stirring in an ice bath. A precipitate will form as the pH becomes acidic.

  • Isolation and Purification: Filter the solid precipitate using a Büchner funnel, wash thoroughly with cold distilled water until the filtrate is neutral, and dry the product under vacuum.

  • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the final product.

Spectroscopic Characterization

Structural confirmation relies on a combination of spectroscopic techniques. While a complete dataset for this specific molecule is not consolidated in a single source, characteristic spectral data for the 5-aryl-1,3,4-oxadiazole-2-thiol scaffold are well-documented.

  • FT-IR (KBr, cm⁻¹): The infrared spectrum is expected to show characteristic absorption bands. A broad band around 3100-3400 cm⁻¹ would correspond to N-H stretching of the amino group and the N-H of the thione tautomer. A peak around 2550-2600 cm⁻¹ would indicate the S-H stretch of the thiol tautomer.[9] Other key peaks include C=N stretching around 1510-1540 cm⁻¹, C=C aromatic stretching near 1550 cm⁻¹, and C-O-C stretching of the oxadiazole ring around 1000-1100 cm⁻¹.[9]

  • ¹H NMR (DMSO-d₆, δ ppm): The proton NMR spectrum would display signals for the aromatic protons of the aminophenyl ring, typically as two doublets in the range of δ 6.5-8.0 ppm. The protons of the primary amine (-NH₂) would appear as a singlet, and the labile proton of the thiol/thione group (SH/NH) would be observed as a broad singlet at a lower field (δ 12.0-15.0 ppm).[9]

  • ¹³C NMR (DMSO-d₆, δ ppm): The carbon NMR would show distinct signals for the two carbons of the oxadiazole ring, typically in the range of δ 158-182 ppm.[9][10] Aromatic carbons would resonate in their characteristic region of δ 115-150 ppm.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (193.23 g/mol ).[9]

Theoretical and Computational Analysis

Density Functional Theory (DFT) calculations provide profound insights into the electronic structure and reactivity of molecules. Such studies are crucial for understanding the behavior of compounds like 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol at a molecular level.[11][12]

ComputationalAnalysis Molecule Target Molecule Structure DFT DFT Calculation (e.g., B3LYP/6-311G) Molecule->DFT HOMO_LUMO HOMO-LUMO Analysis DFT->HOMO_LUMO MEP Molecular Electrostatic Potential (MEP) DFT->MEP Reactivity Predict Chemical Reactivity & Stability HOMO_LUMO->Reactivity MEP->Reactivity

Sources

Foundational

A Technical Guide to the Crystal Structure Analysis of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol

Abstract The heterocyclic scaffold of 1,3,4-oxadiazole is a cornerstone in medicinal chemistry, recognized for its diverse pharmacological activities. This guide provides an in-depth technical examination of 5-(4-Aminoph...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The heterocyclic scaffold of 1,3,4-oxadiazole is a cornerstone in medicinal chemistry, recognized for its diverse pharmacological activities. This guide provides an in-depth technical examination of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol, a derivative of significant interest. We will navigate the complete workflow from chemical synthesis and characterization to the pivotal process of single-crystal X-ray diffraction for definitive structural elucidation. This document details the causality behind experimental choices, presents validated protocols, and culminates in a thorough analysis of the compound's three-dimensional architecture and intermolecular interactions, offering a foundational understanding for future drug design and materials science applications.

Introduction: The Significance of the 1,3,4-Oxadiazole Core

The 1,3,4-oxadiazole ring is a five-membered heterocycle that has garnered substantial attention from the scientific community. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1] The molecule at the heart of this guide, 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol (PubChem CID: 716470), combines this potent heterocyclic core with a pharmacologically relevant aminophenyl group and a reactive thiol moiety, making it a valuable building block for novel therapeutic agents and functional materials.[2][3]

Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular forces within the crystal lattice is paramount. This knowledge, derived from single-crystal X-ray diffraction (XRD), provides invaluable insights into the molecule's stability, solubility, and potential binding interactions with biological targets. This guide serves as a comprehensive manual for the multifaceted process of its structural analysis.

Synthesis and Spectroscopic Verification

Before any crystallographic analysis can commence, the target compound must be synthesized and its identity rigorously confirmed. The principle of a self-validating workflow dictates that the material subjected to crystallization is unequivocally the correct, pure substance.

Synthetic Protocol

A common and effective method for synthesizing 5-substituted-1,3,4-oxadiazole-2-thiols involves the reaction of an appropriate acid hydrazide with carbon disulfide in a basic medium.[4][5][6]

Step-by-Step Synthesis:

  • Formation of Acid Hydrazide: 4-aminobenzoic acid is first converted to its methyl ester (methyl 4-aminobenzoate) via Fischer esterification. The resulting ester is then reacted with hydrazine hydrate in refluxing ethanol to yield 4-aminobenzohydrazide.

  • Cyclization Reaction:

    • Dissolve 4-aminobenzohydrazide (1 equivalent) in absolute ethanol.

    • Add potassium hydroxide (1 equivalent) dissolved in a minimal amount of water to create a basic environment.

    • To this stirring solution, add carbon disulfide (CS₂) (1.1 equivalents) dropwise. Causality Note: The basic conditions are essential for the deprotonation of the hydrazide, facilitating the nucleophilic attack on the carbon of CS₂.

    • Reflux the reaction mixture for 8-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

    • After cooling to room temperature, the reaction mixture is poured into ice-cold water.

    • Acidify the solution with dilute hydrochloric acid (HCl) to a pH of ~5-6. This protonates the potassium salt of the product, causing it to precipitate.

    • Collect the resulting solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry.

  • Recrystallization: The crude product should be recrystallized from a suitable solvent, such as aqueous ethanol, to obtain a pure sample for analysis.[5]

Spectroscopic Characterization

The identity of the synthesized 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol is confirmed using a suite of spectroscopic techniques.

  • FT-IR (Fourier-Transform Infrared) Spectroscopy: Key vibrational frequencies confirm the presence of specific functional groups. Expected peaks include N-H stretching (amine), S-H stretching (thiol, often weak), C=N stretching (oxadiazole ring), and C-O-C stretching (ether linkage in the ring).[1][5]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C):

    • ¹H NMR (in DMSO-d₆) will show characteristic signals for the aromatic protons of the aminophenyl ring, the amine (-NH₂) protons, and the thiol (-SH) proton, which is often broad and exchangeable.[5]

    • ¹³C NMR will display distinct signals for the carbons of the aromatic ring and the two unique carbons of the oxadiazole ring (C=S and C-O).[5]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. The mass spectrum should show a prominent molecular ion peak [M+] corresponding to the calculated mass of C₈H₇N₃OS (193.23 g/mol ).[2][5]

Single-Crystal Growth: The Crystallographer's Bottleneck

The most critical and often challenging step is growing a diffraction-quality single crystal. The goal is to produce a crystal that is a single, well-ordered lattice, free of cracks and inclusions, and typically between 0.1 to 0.3 mm in its dimensions.[7][8]

Experimental Protocol: Slow Evaporation
  • Solvent Selection: Screen various solvents (e.g., ethanol, methanol, acetone, dimethylformamide (DMF), and solvent mixtures) for their ability to fully dissolve the compound when heated and show low solubility at room temperature.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent system by gentle heating and stirring.

  • Filtration: Filter the hot solution through a syringe filter (0.22 µm) into a clean, small beaker or vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Crystal Growth:

    • Cover the vial with parafilm.

    • Carefully poke 2-3 small holes in the parafilm with a needle. Causality Note: The small holes restrict the rate of solvent evaporation. Slow growth is paramount for forming a well-ordered, single crystal lattice rather than a polycrystalline powder.[7]

    • Place the vial in a vibration-free environment and leave it undisturbed for several days to weeks.

  • Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a spatula or loop.

Single-Crystal X-ray Diffraction (XRD) Analysis

Single-crystal XRD is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.[9][10][11]

XRD_Workflow cluster_Experiment Experimental Phase cluster_Computation Computational Phase Crystal 1. Select & Mount Crystal Diffractometer 2. Mount on Diffractometer Crystal->Diffractometer Data 3. Data Collection (X-ray Exposure, Crystal Rotation) Diffractometer->Data Integration 4. Data Integration (Reflection Intensities) Data->Integration Raw Diffraction Images Solution 5. Structure Solution (Phase Problem → Initial Model) Integration->Solution Refinement 6. Structure Refinement (Least-Squares Fitting) Solution->Refinement Validation 7. Validation & Final CIF Refinement->Validation

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Data Collection

A suitable crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[11] The instrument uses a specific X-ray wavelength (e.g., Mo Kα or Cu Kα radiation).[10] The crystal is cooled (typically to 100 K) to minimize thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated through various angles.[10] This process can take several hours.[11]

Structure Solution and Refinement

The collected diffraction data (a set of reflection intensities and positions) must be translated into an atomic model.

  • Data Reduction and Integration: The raw images are processed to determine the unit cell dimensions, crystal system, and the intensities of thousands of unique reflections.

  • Structure Solution: This is the process of solving the "phase problem." Direct methods or Patterson methods are used to generate an initial electron density map, from which the positions of most non-hydrogen atoms can be determined.

  • Structure Refinement: A least-squares refinement process is used to iteratively improve the initial atomic model. The positions, anisotropic displacement parameters, and site occupancies of the atoms are adjusted to achieve the best possible fit between the calculated and observed diffraction data. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Structural Analysis and Discussion

The final output of the refinement is a Crystallographic Information File (CIF), which contains all the information about the crystal structure.

Crystallographic Data

The analysis of a hypothetical, yet representative, dataset for 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol is summarized below.

Parameter Value Significance
Chemical FormulaC₈H₇N₃OSDefines the atomic composition.
Formula Weight193.23Molar mass of the compound.
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/cDefines the specific symmetry operations within the unit cell.
a (Å)13.20Length of the 'a' axis of the unit cell.
b (Å)5.62Length of the 'b' axis of the unit cell.
c (Å)14.96Length of the 'c' axis of the unit cell.
β (°)107.0Angle of the 'β' axis of the unit cell.
Volume (ų)1060.0Volume of a single unit cell.
Z4Number of molecules in one unit cell.
R₁ [I > 2σ(I)]< 0.05A key indicator of the quality of the refinement; lower is better.
wR₂ (all data)< 0.15A weighted residual factor for all data; lower is better.

Note: These values are illustrative, based on similar published structures, such as C₁₂H₉N₃O₂.[12]

Molecular Geometry

The bond lengths and angles within the oxadiazole ring are intermediate between single and double bonds, which indicates significant π-electron delocalization across the heterocyclic system.[12] The aminophenyl and oxadiazole rings are typically close to coplanar, allowing for extended conjugation. A key feature is the tautomerism between the thiol (-SH) and thione (C=S) forms. In the solid state, the thione tautomer often predominates.

Supramolecular Assembly: Intermolecular Interactions

The way molecules pack in the crystal is dictated by non-covalent interactions. For this molecule, hydrogen bonds are expected to be the dominant force.

Caption: Key hydrogen bonding motifs in the crystal lattice.

The amine group (-NH₂) acts as a hydrogen bond donor, while the thione sulfur (C=S) and the nitrogen atoms of the oxadiazole ring can act as acceptors.[12] These interactions link the molecules into extended networks, such as chains or sheets, which define the overall crystal packing and contribute to the material's thermal stability.

Advanced Analysis: Hirshfeld Surfaces

To gain deeper, quantitative insight into all intermolecular contacts, Hirshfeld surface analysis is a powerful tool.[13][14] This technique generates a surface around a molecule defined by its electron density contribution to the crystal.[14]

  • d_norm Surface: This surface is mapped with a color scale that highlights intermolecular contacts shorter than the sum of their van der Waals radii. Bright red spots on the d_norm surface visually pinpoint the locations of strong interactions, such as the N-H···S and N-H···N hydrogen bonds.[14]

  • 2D Fingerprint Plots: These plots quantify the different types of intermolecular contacts, providing a percentage contribution of each interaction (e.g., H···H, C···H, N···H) to the overall crystal packing.[15][16] This allows for a detailed comparison of the packing forces with related structures.

Conclusion and Future Directions

The single-crystal X-ray analysis of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol provides an unambiguous determination of its molecular structure and a detailed map of the intermolecular forces governing its solid-state architecture. The predominance of the thione tautomer and the specific hydrogen bonding patterns are critical data points for computational chemists and drug designers.

This structural blueprint enables:

  • Structure-Based Drug Design: The precise geometry can be used for molecular docking studies to predict binding modes with target proteins.[17][18]

  • Materials Science: Understanding the crystal packing can inform strategies for developing new crystalline materials with desired properties.

  • Computational Chemistry: The experimental structure serves as a benchmark for validating theoretical calculations, such as those from Density Functional Theory (DFT).[17][19][20]

This guide has outlined a robust, self-validating workflow for the comprehensive structural analysis of this important heterocyclic compound, laying an authoritative foundation for its future exploitation in science and medicine.

References

Exploratory

A Comprehensive Spectroscopic Guide to 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol: Elucidating Molecular Structure and Purity

This in-depth technical guide provides a detailed analysis of the spectral data for the medicinally significant compound, 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol. Designed for researchers, scientists, and professional...

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a detailed analysis of the spectral data for the medicinally significant compound, 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive exploration of the ¹H NMR, IR, and Mass Spectrometry data essential for the structural confirmation and purity assessment of this important heterocyclic compound. The synthesis of this class of compounds typically involves the cyclization of an appropriate acid hydrazide with carbon disulfide, a process that provides a reliable route to the 1,3,4-oxadiazole-2-thiol core.

Introduction: The Significance of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol

The 1,3,4-oxadiazole moiety is a prominent scaffold in medicinal chemistry, renowned for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The thiol-substituted derivatives, in particular, have garnered significant attention. The presence of the aminophenyl group in 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol offers a versatile site for further chemical modification, making it a valuable building block in the synthesis of novel therapeutic agents. Accurate and thorough spectroscopic characterization is the cornerstone of ensuring the identity, purity, and stability of such compounds in any research and development pipeline.

Molecular Structure and Tautomerism

5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol can exist in two tautomeric forms: the thiol and the thione. Spectroscopic evidence, particularly from ¹H NMR and IR, often indicates that the thione form is predominant in the solid state and in common NMR solvents.[1] This guide will focus on the characterization of the thione tautomer, which is generally more stable.

Tautomerism cluster_0 Thiol Form cluster_1 Thione Form Thiol Thione Thiol->Thione

Caption: Thiol-thione tautomerism in 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the molecular structure by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol: ¹H NMR

A standard protocol for acquiring the ¹H NMR spectrum of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point.

  • Instrumentation: The spectrum should be recorded on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

NMR_Workflow Start Start Dissolve_Sample Dissolve in DMSO-d6 Start->Dissolve_Sample Place_in_NMR_Tube Transfer to NMR Tube Dissolve_Sample->Place_in_NMR_Tube Acquire_Spectrum Acquire Spectrum (400 MHz) Place_in_NMR_Tube->Acquire_Spectrum Process_Data Process Data (FT, Phasing, Baseline Correction) Acquire_Spectrum->Process_Data Analyze_Spectrum Analyze Spectrum Process_Data->Analyze_Spectrum End End Analyze_Spectrum->End

Caption: A typical workflow for acquiring a ¹H NMR spectrum.

Interpretation of the ¹H NMR Spectrum

The expected ¹H NMR spectrum of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol in DMSO-d₆ would exhibit the following key signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~14.7Singlet (broad)1HN-H proton of the thione tautomer. The broadness is due to quadrupole broadening and potential exchange with residual water.
~7.6Doublet2HAromatic protons ortho to the oxadiazole ring.
~6.7Doublet2HAromatic protons meta to the oxadiazole ring.
~5.5Singlet (broad)2H-NH₂ protons of the amino group. The chemical shift can vary with concentration and temperature.

The downfield chemical shift of the N-H proton is characteristic of the thione tautomer in 1,3,4-oxadiazole-2-thiones.[1] The aromatic protons typically appear as a pair of doublets, characteristic of a 1,4-disubstituted benzene ring.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is an invaluable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FTIR

The Fourier Transform Infrared (FTIR) spectrum is typically recorded using the KBr pellet method for solid samples.

  • Sample Preparation: A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[2][3]

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Interpretation of the IR Spectrum

The IR spectrum of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol would display characteristic absorption bands corresponding to its functional groups:

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Medium-Strong, broadN-H stretching vibrations of the amino group (-NH₂) and the N-H of the thione.
~3100MediumC-H stretching of the aromatic ring.
1620-1600StrongC=N stretching of the oxadiazole ring.[4]
1580-1450Medium-StrongC=C stretching vibrations of the aromatic ring.
1300-1200StrongC=S stretching of the thione group.
1100-1000StrongC-O-C stretching of the oxadiazole ring.

The presence of a strong band for the C=S group and a broad N-H stretching band further supports the predominance of the thione tautomer.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) is a common method for the analysis of small organic molecules.

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe.

  • Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Interpretation of the Mass Spectrum

The mass spectrum of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol (Molecular Weight: 193.23 g/mol ) is expected to show a prominent molecular ion peak (M⁺) at m/z 193. The fragmentation pattern can provide valuable structural information.

Mass_Fragmentation M_plus [M]⁺˙ m/z = 193 Fragment_1 [M - CSN]⁺ m/z = 134 M_plus->Fragment_1 - CSN Fragment_3 [C₇H₅N₂O]⁺ m/z = 133 M_plus->Fragment_3 - S Fragment_2 [C₆H₄NH₂]⁺ m/z = 92 Fragment_1->Fragment_2 - CNO

Caption: A plausible fragmentation pathway for 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol in EI-MS.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): m/z 193.

  • Loss of CSN: A fragment at m/z 134, corresponding to the loss of a thiocyanate radical.

  • Aminophenyl Cation: A prominent peak at m/z 92, corresponding to the stable 4-aminophenyl cation.

  • Oxadiazole Ring Fragmentation: Other fragments resulting from the cleavage of the oxadiazole ring.

Conclusion: A Unified Spectroscopic Picture

The combined analysis of ¹H NMR, IR, and Mass spectrometry provides a comprehensive and self-validating characterization of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol. The ¹H NMR confirms the proton environment and the substitution pattern of the aromatic ring. The IR spectrum identifies the key functional groups and supports the predominance of the thione tautomer. Finally, mass spectrometry confirms the molecular weight and provides structural insights through its fragmentation pattern. This multi-faceted spectroscopic approach is indispensable for ensuring the structural integrity and purity of this valuable heterocyclic building block in the pursuit of novel drug discovery and development.

References

Foundational

An In-depth Technical Guide to the Tautomerism of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol

Abstract This technical guide provides a comprehensive exploration of the tautomeric phenomena exhibited by 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemist...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the tautomeric phenomena exhibited by 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] The guide is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the principles and practical methodologies for characterizing the thiol-thione equilibrium in this molecule. We will delve into the synthetic pathways, spectroscopic analysis, and computational modeling, offering both theoretical insights and actionable experimental protocols. The core of this guide is to not only present methods but to explain the underlying scientific rationale, thereby enabling robust and reliable characterization of this and similar tautomeric systems.

Introduction: The Significance of Tautomerism in Drug Discovery and Molecular Design

Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, is a fundamental concept in organic chemistry with profound implications for the properties and bioactivity of molecules.[2] For drug development professionals, a thorough understanding of a compound's tautomeric behavior is critical, as different tautomers can exhibit distinct pharmacological profiles, toxicities, and pharmacokinetic properties. The compound 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3] Its utility as a synthetic intermediate further underscores its importance.[1][4]

The key to unlocking the full potential of this molecule lies in understanding its thiol-thione tautomerism. The equilibrium between the thiol and thione forms can significantly influence its hydrogen bonding capabilities, lipophilicity, and interaction with biological targets. This guide will provide the necessary tools to investigate and control this tautomeric equilibrium.

Synthetic Pathway: Accessing the Core Scaffold

The synthesis of 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol is typically achieved through a well-established multi-step process starting from 4-aminobenzoic acid.[5] The general strategy involves the formation of the corresponding hydrazide, followed by cyclization with carbon disulfide.[5][6]

Step-by-Step Synthesis Protocol

This protocol outlines a common laboratory-scale synthesis.

Step 1: Esterification of 4-Aminobenzoic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-aminobenzoic acid in an excess of absolute methanol.

  • Catalysis: Add a catalytic amount of concentrated sulfuric acid.

  • Reflux: Heat the mixture to reflux for 4-6 hours.

  • Work-up: After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate. The product, methyl 4-aminobenzoate, can be extracted with a suitable organic solvent like ethyl acetate.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Step 2: Hydrazinolysis of Methyl 4-Aminobenzoate

  • Reaction Setup: Dissolve the purified methyl 4-aminobenzoate in ethanol in a round-bottom flask.

  • Hydrazine Addition: Add an excess of hydrazine hydrate to the solution.

  • Reflux: Reflux the mixture for 8-12 hours.

  • Isolation: Upon cooling, the product, 4-aminobenzohydrazide, will precipitate. Collect the solid by filtration and wash with cold ethanol.

Step 3: Cyclization to Form 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol

  • Reaction Setup: In a round-bottom flask, dissolve 4-aminobenzohydrazide in ethanol.

  • Base and Carbon Disulfide Addition: Add potassium hydroxide followed by a slight excess of carbon disulfide.

  • Reflux: Reflux the mixture for 10-14 hours.

  • Acidification: After cooling, pour the reaction mixture into ice-cold water and acidify with a dilute mineral acid (e.g., HCl) to a pH of 5-6.

  • Isolation and Purification: The precipitate of 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol.[7]

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Cyclization A 4-Aminobenzoic Acid B Methyl 4-aminobenzoate A->B  MeOH, H+   C 4-Aminobenzohydrazide B->C  N2H4.H2O, EtOH   D 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol C->D  1. KOH, CS2, EtOH  2. H+  

Caption: Synthetic workflow for 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol.

The Thiol-Thione Tautomeric Equilibrium

The core of this guide is the investigation of the tautomeric equilibrium between the thiol and thione forms of 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol. This equilibrium is dynamic and can be influenced by various factors, including the physical state (solid vs. solution), solvent polarity, pH, and temperature.

DFT_Workflow cluster_0 Structure Preparation cluster_1 Gas Phase Calculations cluster_2 Solvation Modeling cluster_3 Analysis A Build Thiol and Thione Structures B Geometry Optimization A->B C Frequency Calculation B->C D Transition State Search B->D G Relative Energies (ΔG) C->G D->G E PCM/SMD Model F Recalculate Energies E->F F->G H Simulated Spectra G->H

Caption: A typical workflow for the DFT investigation of tautomerism.

Step-by-Step DFT Protocol
  • Structure Building: Create 3D structures of both the thiol and thione tautomers of 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol using a molecular modeling software.

  • Gas-Phase Optimization: Perform geometry optimization and frequency calculations for both tautomers in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). [8]The absence of imaginary frequencies confirms that the structures are true minima.

  • Transition State Search: Locate the transition state for the interconversion between the two tautomers. This can be done using methods like synchronous transit-guided quasi-newton (STQN). A single imaginary frequency will confirm the transition state.

  • Solvation Modeling: To simulate the effect of different solvents, employ a continuum solvation model such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). [8]Re-optimize the geometries of the tautomers and the transition state in the desired solvents.

  • Energy Calculations: Calculate the Gibbs free energies of the optimized structures in both the gas phase and in solution. The relative energies will indicate the more stable tautomer under each condition.

  • Spectral Simulation: Simulate the NMR, IR, and UV-Vis spectra for each tautomer to aid in the interpretation of the experimental data.

Influence of Environmental Factors

The position of the tautomeric equilibrium is not static and can be influenced by the surrounding environment.

  • Solvent Polarity: As previously mentioned, polar solvents tend to favor the more polar thione tautomer, while non-polar solvents may shift the equilibrium towards the thiol form. [9]This is a critical consideration in drug design, as the biological environment is aqueous and therefore highly polar.

  • pH: The pH of the medium can also play a role, as protonation or deprotonation of the molecule can favor one tautomer over the other.

Conclusion

The tautomerism of 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol is a multifaceted phenomenon with significant implications for its chemical and biological properties. A comprehensive understanding of the thiol-thione equilibrium is paramount for its effective application in drug discovery and materials science. This guide has provided a detailed framework for the investigation of this tautomerism, combining synthetic strategies, advanced spectroscopic techniques, and powerful computational methods. By following the outlined protocols and understanding the underlying principles, researchers can confidently characterize and modulate the tautomeric behavior of this important heterocyclic scaffold, paving the way for the rational design of novel and effective molecules.

References

  • Investigation of simple and water assisted tautomerism in a derivative of 1,3,4-oxadiazole: a DFT study. PubMed. [Link]

  • 5-Furan-2-ylo[6][8][10]xadiazole-2-thiol, 5-Furan-2-yl-4H [7][8][10]triazole-3-thiol and Their Thiol-Thione Tautomerism. MDPI. [Link]

  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. JOCPR. [Link]

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Preprints.org. [Link]

  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. [Link]

  • 5-Furan-2ylo[6][8][10]xadiazole-2-thiol, 5-Furan-2yl-4H [7][8][10]triazole-3-thiol and Their Thiol-Thione Tautomerism. ResearchGate. [Link]

  • Equilibrium between 1,3,4-oxadiazole-2-thiol and 2-thione tautomers. ResearchGate. [Link]

  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. [Link]

  • Solvent Effects on Thiol-Ene Kinetics and Reactivity of Carbon and Sulfur Radicals. ResearchGate. [Link]

  • Scheme 1 :Preparation of 5-amino-1, 3, 4-Thiadiazole-2-Thiol Synthesis... ResearchGate. [Link]

  • Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. [Link]

  • Thiol–thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV–vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. ResearchGate. [Link]

  • DFT analysis of the [3 + 2] heterocyclization reaction of ((1,2,4-triazole(1,3,4-oxadiazole)-3(2)-yl)methyl)thiopyrimidines. Research Square. [Link]

  • Thione–thiol tautomerism of I' and II'. ResearchGate. [Link]

  • Solvent Effects on Thiol-Ene Kinetics and Reactivity of Carbon and Sulfur Radicals. PubMed. [Link]

  • experimental and theoretical spectroscopic study of thione-thiol tautomerism of new hybrides. Chemistry & Chemical Technology. [Link]

  • Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol. ResearchGate. [Link]

  • 1,3,4-Thiadiazole-2(3H)-thione, 5-amino-. NIST WebBook. [Link]

  • Experimental and Theoretical Spectroscopic Study of Thione-Thiol Tautomerism of New Hybrides 1,3,4-Oxadiazole-2-thion with Acridine-9(10H)-one. ResearchGate. [Link]

  • 1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives. ResearchGate. [Link]

  • 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol. MySkinRecipes. [Link]

  • Prototropic tautomerism of heteroaromatic compounds. HETEROCYCLES. [Link]

  • A User's Guide to the Thiol-Thioester Exchange in Organic Media: Scope, Limitations, and Applications in Material Science. RSC Publishing. [Link]

  • 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. ResearchGate. [Link]

  • Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies. MDPI. [Link]

  • ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY. Vietnam National University. [Link]

  • Synthesis and identification of some derivatives of 1,3,4-thiadiazole. JOCPR. [Link]

  • 13 C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI. [Link]

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Exploratory

The 1,3,4-Oxadiazole-2-thiol Scaffold: A Privileged Core in Modern Drug Discovery

An In-Depth Technical Guide for Researchers Foreword: The Enduring Relevance of Heterocyclic Scaffolds In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents is a constant endeavor. Among the my...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Foreword: The Enduring Relevance of Heterocyclic Scaffolds

In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents is a constant endeavor. Among the myriad of molecular frameworks available to the drug discovery scientist, heterocyclic compounds, particularly those containing nitrogen and oxygen, represent a cornerstone of innovation. The 1,3,4-oxadiazole ring system is a quintessential example of such a "privileged scaffold." Its unique electronic properties, metabolic stability, and capacity to act as a bioisostere for amide and ester functionalities have cemented its role in the development of a wide array of therapeutic agents.[1][2][3] This guide focuses specifically on the 1,3,4-oxadiazole-2-thiol derivatives, a subclass that offers remarkable versatility and a rich spectrum of biological activity. The presence of the thiol group not only influences the molecule's pharmacological profile but also serves as a chemically reactive handle for extensive structural modifications, allowing for the fine-tuning of activity and specificity. This document is intended for researchers, scientists, and drug development professionals, providing a technical overview of the synthesis, biological evaluation, and mechanistic underpinnings of this potent chemical class.

Part 1: Foundational Synthesis – From Precursors to the Core Scaffold

The primary and most widely adopted route to synthesizing 5-substituted-1,3,4-oxadiazole-2-thiols is a robust and efficient cyclization reaction.[4][5] The causality behind this method's prevalence lies in the accessibility of starting materials and the straightforward nature of the reaction. It begins with an acylhydrazide, which is reacted with carbon disulfide in an alkaline medium, typically an alcoholic solution of potassium hydroxide. The reaction proceeds through the formation of a potassium dithiocarbazinate salt, which, upon heating, undergoes intramolecular cyclodehydration. The final step involves acidification to yield the desired 5-substituted-1,3,4-oxadiazole-2-thiol.[6][7] A critical aspect of this core is its existence in a thiol-thione tautomeric equilibrium, a phenomenon that can influence its interaction with biological targets.[4][6]

G acylhydrazide Acylhydrazide (R-CO-NH-NH2) intermediate Potassium Dithiocarbazinate Salt acylhydrazide->intermediate + CS2 cs2 Carbon Disulfide (CS2) cs2->intermediate base Base (e.g., KOH in EtOH) base->intermediate Catalyst heating Heating intermediate->heating Intramolecular Cyclization acid Acidification (e.g., HCl) heating->acid product 5-Substituted-1,3,4-oxadiazole-2-thiol acid->product

Caption: General synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols.

Experimental Protocol: Synthesis of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol

This protocol provides a self-validating, step-by-step methodology for synthesizing a representative compound of this class.

  • Preparation of Starting Material: Dissolve 4-chlorobenzohydrazide (1 mmol) in absolute ethanol (20 mL).

  • Base Addition: To this solution, add potassium hydroxide (1.5 mmol) and stir until a clear solution is obtained.

  • Cyclization Agent: Add carbon disulfide (1.5 mmol) dropwise to the solution. The choice of dropwise addition is to control the exothermic nature of the reaction.

  • Reaction: Reflux the resulting mixture for 8-12 hours. Progress can be monitored using Thin Layer Chromatography (TLC). The reflux provides the necessary energy for the cyclodehydration step.

  • Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in water and filtered to remove any impurities.

  • Acidification: The clear filtrate is then acidified to a pH of ~5-6 with dilute hydrochloric acid. This step protonates the intermediate salt, leading to the precipitation of the final product.

  • Isolation and Purification: The resulting precipitate is filtered, washed thoroughly with cold water, and dried. Recrystallization from ethanol yields the purified 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol.

Part 2: The Pharmacological Orchestra – A Symphony of Biological Activities

The 1,3,4-oxadiazole-2-thiol scaffold is pleiotropic, demonstrating a wide range of biological effects. This versatility stems from the core's ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with diverse biological targets.[8][9]

Antimicrobial and Antifungal Activity

Derivatives of this class have consistently shown potent activity against a broad spectrum of pathogens, including drug-resistant strains, making them a focal point in the fight against antimicrobial resistance.[10][11] The antimicrobial action is often attributed to the disruption of bacterial cell membranes or the inhibition of essential enzymes.[1][10]

For instance, certain 5-aryl-1,3,4-oxadiazole-2-thiol derivatives have demonstrated significant inhibitory activity against M. tuberculosis, with some compounds showing stronger effects than the reference drug isoniazid.[10] Compound 34 (5-(4-hydroxyphenyl)-1,3,4-oxadiazole-2-thiol) was particularly effective against M. tuberculosis H37Rv.[10] Similarly, compound 35 (5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol) exhibited stronger activity against E. coli and S. pneumoniae than ampicillin and was over 100 times more potent against P. aeruginosa.[10]

Compound IDSubstituent (at C5)Target OrganismMIC (µM)Reference
34 4-hydroxyphenylM. tuberculosis H37RvNot specified, but potent[10]
35 4-fluorophenylP. aeruginosa< 1 (relative potency)[10]
OZE-I / OZE-II (Proprietary)S. aureus (incl. MRSA)4 - 16 µg/mL[8]
OZE-III (Proprietary)S. aureus (incl. MRSA)8 - 32 µg/mL[8]

Table 1: Selected Antimicrobial Activities of 1,3,4-Oxadiazole-2-thiol Derivatives.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
  • Preparation: A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of ~5 x 10^5 CFU/mL.

  • Controls: Positive (broth + inoculum) and negative (broth only) controls are included. A standard antibiotic (e.g., ciprofloxacin) is used as a reference.[12]

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity

The anti-proliferative properties of 1,3,4-oxadiazole derivatives are a major area of investigation.[2][13] These compounds exert their effects through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, such as histone deacetylases (HDACs), telomerase, and various kinases.[7][13][14]

A series of 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives showed potent and selective cytotoxic profiles. Notably, compound 4h exhibited an IC50 value of <0.14 µM against the A549 human lung cancer cell line, significantly more potent than the standard drug cisplatin (IC50: 4.98 µM).[15]

G compound Oxadiazole Derivative (e.g., Compound 4h) enzyme Target Enzyme (e.g., HDAC, Telomerase) compound->enzyme Inhibition apoptosis Apoptosis (Programmed Cell Death) compound->apoptosis Induction proliferation Cell Proliferation & Survival enzyme->proliferation Promotes enzyme->apoptosis Inhibits

Caption: Proposed anticancer mechanism of 1,3,4-oxadiazole derivatives.

Compound IDCell LineIC50 (µM)Standard Drug (Cisplatin) IC50 (µM)Reference
4h A549 (Lung)< 0.144.98[15]
4i A549 (Lung)1.594.98[15]
4l A549 (Lung)1.804.98[15]
4g C6 (Glioma)8.16Not specified[15]

Table 2: In Vitro Anticancer Activity of Selected 1,3,4-Oxadiazole Derivatives.[15]

Anti-inflammatory Activity

Inflammation is a key pathological feature of numerous diseases. Several 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their anti-inflammatory potential, often showing activity comparable to or better than standard non-steroidal anti-inflammatory drugs (NSAIDs).[16][17] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes.[17]

A series of 2,5-disubstituted-1,3,4-oxadiazoles derived from flurbiprofen were synthesized. In an in vitro heat-induced albumin denaturation assay, derivative Ox-6f showed the most promising anti-inflammatory activity with 74.16% inhibition, comparable to the standard drug ibuprofen (84.31%).[17] In vivo studies using the carrageenan-induced rat paw edema model further confirmed these findings, with Ox-6f significantly reducing edema.[17]

Compound IDIn Vitro % Inhibition (Albumin Denaturation)Standard (Ibuprofen)In Vivo % Inhibition (Rat Paw Edema)Standard (Ibuprofen)Reference
Ox-6f 74.16%84.31%79.83%84.71%[17]
Ox-6d 70.56%84.31%76.64%84.71%[17]
37 40.7%IndomethacinNot specifiedNot specified[6]
38 39.2%IndomethacinNot specifiedNot specified[6]

Table 3: Anti-inflammatory Activity of 1,3,4-Oxadiazole Derivatives.

Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures. There is a pressing need for new anticonvulsant drugs with improved efficacy and fewer side effects. The 1,3,4-oxadiazole nucleus has been identified as a promising pharmacophore for developing selective GABA-potentiating anticonvulsant agents.[9] Many derivatives are thought to exert their effect by binding to the GABAA receptor, a key inhibitory neurotransmitter receptor in the brain.[9][18]

A series of 1,3,4-oxadiazole derivatives were evaluated in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. Compound 5b (6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one) showed outstanding activity, with ED50 values of 8.9 mg/kg (MES) and 10.2 mg/kg (scPTZ), surpassing the efficacy of the standard drugs carbamazepine and ethosuximide.[18] In vitro binding assays confirmed that compound 5b has a high affinity for the GABAA receptor (IC50 = 0.11 µM).[18]

Compound IDMES Test ED50 (mg/kg)scPTZ Test ED50 (mg/kg)GABAA Binding IC50 (µM)Reference
5b 8.910.20.11[18]
Carbamazepine 11.2> 100-[18]
Ethosuximide > 100110.5-[18]
C4 Potent ActivityPotent ActivityDocking Score: -5.676[9][19]
C5 Potent ActivityPotent ActivityDocking Score: -5.277[9][19]

Table 4: Anticonvulsant Activity of Lead 1,3,4-Oxadiazole Derivatives.

G cluster_0 Neuronal Synapse compound Oxadiazole Derivative (5b) gaba_r GABAA Receptor compound->gaba_r Binds & Potentiates ion_channel Cl- Ion Channel gaba_r->ion_channel Opens hyper_excitability Neuronal Hyper-excitability ion_channel->hyper_excitability Inhibits anticonvulsant_effect Anticonvulsant Effect hyper_excitability->anticonvulsant_effect Leads to

Sources

Foundational

An In-depth Technical Guide to 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol (CAS 32058-82-5)

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Versatile Heterocyclic Scaffold The compound identified by CAS number 32058-82-5 is 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol. Th...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Scaffold

The compound identified by CAS number 32058-82-5 is 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol. This molecule belongs to the 1,3,4-oxadiazole class, a group of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science.[1][2] The structural architecture of this compound, featuring a reactive thiol group, a versatile aromatic amine, and the stable oxadiazole core, makes it a highly valuable intermediate and building block for the synthesis of more complex molecules with diverse biological activities.[3][4]

The 1,3,4-oxadiazole ring is a bioisostere for carboxylic acids and amides, which can enhance properties like metabolic stability and target affinity.[1] Consequently, derivatives of this scaffold are explored for a wide range of pharmacological applications, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer activities.[1][5][6] This guide provides a comprehensive overview of the core properties, synthesis, potential applications, and associated hazards of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol, offering field-proven insights for its effective and safe utilization in a research and development setting.

Core Properties and Specifications

A clear understanding of the physicochemical properties of a compound is fundamental to its application in experimental work. The key properties of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol are summarized below.

PropertyValueSource(s)
CAS Number 32058-82-5[4]
Molecular Formula C₈H₇N₃OS[3][4]
Molecular Weight 193.23 g/mol [4][7]
Appearance White to off-white powder or yellow solid[4]
Melting Point 235 °C (decomposes)
Purity Typically ≥ 95-97%[4]
SMILES String Nc1ccc(cc1)-c2nnc(S)o2
InChI Key FIGMOSDEYMCQLX-UHFFFAOYSA-N
Storage Conditions Store at 2-8 °C[3]

Synthesis Pathway and Experimental Protocol

The most prevalent and efficient method for synthesizing 5-substituted-1,3,4-oxadiazole-2-thiols is through the cyclization of an appropriate acylhydrazide (also known as a carboxylic acid hydrazide) with carbon disulfide in a basic medium.[1][8][9] For the synthesis of the title compound, the precursor is 4-aminobenzohydrazide.

Causality of Experimental Choices:
  • 4-Aminobenzohydrazide as Precursor: This starting material provides the necessary 4-aminophenyl group that will be at the C5 position of the final oxadiazole ring.

  • Carbon Disulfide (CS₂): CS₂ serves as the source of the C2 carbon and the exocyclic sulfur atom in the heterocyclic ring.

  • Basic Medium (e.g., KOH): The base is crucial for deprotonating the hydrazide and facilitating the nucleophilic attack on the carbon disulfide, initiating the cyclization process.

  • Acidification: The final step involves acidification to neutralize the reaction mixture and precipitate the product in its thiol tautomeric form.

Visualizing the Synthesis Workflow```dot

G cluster_0 Reaction Setup A 4-Aminobenzohydrazide D Dissolution & Formation of Potassium Dithiocarbazinate Intermediate A->D B Ethanol (Solvent) B->D C Potassium Hydroxide (Base) C->D F Reflux (Heating) D->F E Carbon Disulfide (CS₂) E->D Add dropwise G Ring Closure (Cyclization) F->G H Cooling & Acidification (e.g., with HCl or Acetic Acid) G->H I Precipitation of Product H->I J Filtration, Washing & Drying I->J K Final Product: 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol J->K

Caption: Potential polypharmacological profile of the 1,3,4-oxadiazole-2-thiol scaffold.

  • Enzyme Inhibition: Many heterocyclic compounds, including oxadiazoles, function by inhibiting specific enzymes crucial for the survival of pathogens or the progression of disease. For instance, certain 1,3,4-oxadiazole-2-thione derivatives have shown potent inhibitory activity against thymidine phosphorylase, an enzyme implicated in cancer progression. [9]* Antimicrobial Action: The antimicrobial effects of oxadiazole derivatives can arise from various mechanisms, including the inhibition of microbial growth by interfering with essential cellular processes like cell wall synthesis or DNA replication. [10][11]* Anti-inflammatory Effects: The anti-inflammatory activity is often linked to the modulation of inflammatory pathways. Derivatives have been shown to reduce inflammation in animal models, potentially by inhibiting the production of pro-inflammatory cytokines. [2][12][13]

Hazards, Safety, and Handling

As a laboratory chemical, 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol must be handled with appropriate caution. The available safety data indicates several potential hazards. [7]

GHS Hazard Classification
Hazard ClassCategoryCodeStatementSource(s)
Acute Toxicity, Oral4H302Harmful if swallowed[7]
Skin Corrosion/Irritation2H315Causes skin irritation[7]
Serious Eye Damage/Eye Irritation2H319Causes serious eye irritation[7]
Specific Target Organ Toxicity (Single Exposure)3H335May cause respiratory irritation[7]

Signal Word: Warning Hazard Pictograms: GHS07 (Exclamation Mark)

Safe Handling and Personal Protective Equipment (PPE)

Adherence to standard laboratory safety protocols is essential when handling this compound.

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. [14]* Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield. [14] * Skin Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber). A lab coat is mandatory. [14] * Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved N95 dust mask or higher-level respirator should be used. * Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling. [14]

First Aid Measures
  • If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. [14]* If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice. [14]* If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. * If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.

Storage and Disposal
  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place at the recommended temperature of 2-8°C. [3][4]* Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Surplus and non-recyclable solutions should be handled by a licensed disposal company.

References

  • Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. Asian Journal of Chemistry. [Link]

  • Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry. [Link]

  • 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol. PubChem, National Center for Biotechnology Information. [Link]

  • 5-Furan-2ylo[7][8]xadiazole-2-thiol, 5-Furan-2yl-4H [8][15]triazole-3-thiol and Their Thiol-Thione Tautomerism. Molecules. [Link]

  • Synthesis and antibacterial screening of S-substituted derivatives of 5-(3,4-methylenedioxyphenyl)-1,3,4-oxadiazol-2-thiol. PubMed. [Link]

  • 1,3,4-oxadiazole-2-thiones/thiols and their S-substituted derivatives with antibacterial activity (part 1). ResearchGate. [Link]

  • 1,3,4-oxadiazole-2-thiol derivatives with anticancer and/or antibacterial activities. ResearchGate. [Link]

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Preprints.org. [Link]

  • Synthesis, Characterization and Biological activity of 5-(2-aminophenyl)-1,3,4- oxadiazole-2(3H)-thione. Journal of Pharmaceutical Negative Results. [Link]

  • METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. PharmaTutor. [Link]

  • Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules. [Link]

  • 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol. MySkinRecipes. [Link]

  • Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. Chemical Papers. [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. [Link]

  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. [Link]

  • An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Molecules. [Link]

  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. [Link]

  • Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol. ResearchGate. [Link]

  • Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives. ResearchGate. [Link]

  • Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research and Reviews: Journal of Chemistry. [Link]

Sources

Exploratory

A Senior Application Scientist's Guide to the Biological Activity Screening of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol

Abstract The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological potential.[1][2][3] This guide focuses on a specific, promising derivative: 5-(4-Aminophenyl)-1...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological potential.[1][2][3] This guide focuses on a specific, promising derivative: 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol. As a key building block for more complex therapeutic agents, understanding its intrinsic biological activities is paramount for directing future drug discovery efforts.[4][5] This document provides an in-depth technical framework for researchers, scientists, and drug development professionals, outlining a logical, tiered approach to screening this compound. We will move from broad-spectrum primary assays to more targeted investigations, explaining the causality behind each experimental choice and providing validated, step-by-step protocols for key in vitro assays.

Introduction: The Significance of the 1,3,4-Oxadiazole Core

The 1,3,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention due to its favorable physicochemical properties and ability to engage in hydrogen bonding, a critical interaction for biological target recognition.[1] Derivatives of this scaffold have demonstrated a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects.[3][6]

The subject of this guide, 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol, possesses two key functional groups that make it an especially intriguing candidate for screening:

  • The Aromatic Amine (-NH₂): This group provides a reactive handle for further chemical modification (derivatization) and can play a role in receptor binding.

  • The Thiol (-SH) Group: This group is known for its ability to coordinate with metal ions in metalloenzymes and participate in redox reactions, suggesting potential antioxidant or specific enzyme inhibitory roles.[7][8] The thiol group exists in tautomeric equilibrium with its thione form.[6][9]

The synthesis of this core molecule is typically achieved through the reaction of an acyl hydrazide with carbon disulfide in a basic solution, followed by acidification.[6][10] This straightforward synthesis allows for the generation of sufficient material for a comprehensive screening campaign.

A Strategic Screening Cascade

A logical and resource-efficient screening strategy begins with broad, cost-effective assays to identify potential areas of biological activity. Positive "hits" from these primary screens then justify progression to more complex, specific, and resource-intensive secondary assays.

G cluster_2 PART 3: Lead Optimization B B E E B->E If Antioxidant Activity Detected F F E->F If Potent Anticancer Activity Confirmed C C C->E If Selective Cytotoxicity Against Cancer Cells Detected D D G G D->G If Zone of Inhibition Observed H Molecular Docking & SAR Studies G->H F->H

Primary Screening Protocols: Establishing a Baseline

The initial goal is to cast a wide net to detect any significant biological effects. We will focus on three common starting points: antioxidant, cytotoxic, and antimicrobial activities.

Antioxidant Activity: DPPH Radical Scavenging Assay

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and reliable method to assess a compound's ability to act as a free radical scavenger or hydrogen donor.[11] DPPH is a stable free radical with a deep purple color. When it is reduced by an antioxidant, the color changes to a pale yellow, a change that can be quantified spectrophotometrically.[11][12] The thiol group on the target molecule makes this a logical first test.

Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve 4 mg of DPPH in 100 mL of spectrophotometric-grade methanol or ethanol.[11][12] Store in an amber bottle at 4°C. Prepare this solution fresh daily.

    • Test Compound Stock (1 mg/mL): Dissolve the test compound in DMSO.

    • Positive Control: Prepare a 1 mg/mL stock solution of Ascorbic Acid or Trolox in methanol.[13][14]

  • Assay Procedure (96-well plate format):

    • Prepare serial dilutions of the test compound and positive control in methanol (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

    • To each well, add 100 µL of the sample dilution.

    • Add 100 µL of the 0.1 mM DPPH working solution to all wells.[13]

    • Include a control well containing 100 µL of methanol and 100 µL of the DPPH solution (A_control).

    • Include blank wells for each sample concentration containing 100 µL of the sample dilution and 100 µL of methanol (without DPPH) to correct for any intrinsic color of the compound.

  • Incubation & Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.[11][13]

    • Measure the absorbance at 517 nm using a microplate reader.[11]

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity (RSA) using the following formula: % RSA = [ (A_control - A_sample) / A_control ] * 100

    • Plot % RSA against the concentration of the test compound and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

CompoundIC₅₀ (µg/mL)
5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiolExperimental Value
Ascorbic Acid (Positive Control)Experimental Value
Caption: Table for summarizing DPPH assay results.
Cytotoxicity Screening: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric test for assessing cell metabolic activity, which serves as a proxy for cell viability.[15][16] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[17][18] The amount of formazan produced is proportional to the number of living, metabolically active cells.[16]

Protocol:

  • Cell Culture:

    • Seed cells (e.g., a normal fibroblast line like HDF and a cancer cell line like MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in serum-free media. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old media from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control) and media-only wells (blank).

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL MTT stock solution in sterile PBS.[17][18]

    • Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[19]

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[17][19]

  • Solubilization and Measurement:

    • Carefully aspirate the media containing MTT.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[17]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[18]

    • Read the absorbance at 570 nm with a reference wavelength of 630 nm.[18]

  • Data Analysis:

    • Calculate the percentage of cell viability: % Viability = [ (Abs_sample - Abs_blank) / (Abs_control - Abs_blank) ] * 100

    • Plot % Viability against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).[20][21]

Cell LineGI₅₀ (µM) after 48h
MCF-7 (Breast Cancer)Experimental Value
HCT-116 (Colon Cancer)Experimental Value
HDF (Normal Fibroblast)Experimental Value
Doxorubicin (Positive Control)Experimental Value
Caption: Table for summarizing cytotoxicity data.
Antimicrobial Activity: Agar Well Diffusion Method

Principle: This method provides a qualitative assessment of a compound's ability to inhibit microbial growth. The test compound diffuses from a well through a solidified agar medium inoculated with a specific microorganism. If the compound is effective, it creates a clear area—the zone of inhibition—around the well where the microbe cannot grow.[22]

Protocol:

  • Inoculum Preparation:

    • Inoculate a bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) into Mueller Hinton Broth (MHB).[22]

    • Incubate at 35-37°C until the turbidity matches the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[22]

  • Plate Preparation:

    • Using a sterile cotton swab, uniformly streak the standardized inoculum over the entire surface of a Mueller Hinton Agar (MHA) plate.

    • Allow the plate to dry for 5-10 minutes.

    • Aseptically punch wells (6-8 mm in diameter) into the agar.

  • Compound Application:

    • Prepare a stock solution of the test compound (e.g., 1 mg/mL in DMSO).

    • Pipette a fixed volume (e.g., 50-100 µL) of the compound solution into a well.

    • Use a standard antibiotic (e.g., Ciprofloxacin) as a positive control and pure DMSO as a negative control.[22]

  • Incubation and Measurement:

    • Incubate the plates at 37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition (including the well diameter) in millimeters.

Secondary Screening and Next Steps

If the primary screens yield promising results, the next phase involves more detailed and targeted investigations.

  • If Anticancer Activity is Detected: The assay should be expanded to a broader panel of cancer cell lines (e.g., the NCI-60 panel) to assess the spectrum of activity.[20] Subsequent mechanistic studies could include apoptosis assays (e.g., Annexin V/PI staining), cell cycle analysis, or specific kinase inhibition assays, as many heterocyclic compounds exert their effects through kinase inhibition.[1][23]

  • If Antimicrobial Activity is Observed: The next logical step is to determine the Minimum Inhibitory Concentration (MIC) using a broth microdilution method. This quantitative assay identifies the lowest concentration of the compound that prevents visible microbial growth.

  • Molecular Docking: For any confirmed activity, in silico molecular docking studies can be performed to predict the binding mode of the compound with potential protein targets, providing valuable insights for future structure-activity relationship (SAR) studies and lead optimization.[24][25][26][27]

G

Conclusion

5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol is a compound of significant interest due to its versatile structure and the established pharmacological importance of the 1,3,4-oxadiazole core. The tiered screening strategy presented in this guide—progressing from broad primary assays (antioxidant, cytotoxicity, antimicrobial) to more focused secondary and mechanistic studies—provides a robust and efficient path to uncovering its therapeutic potential. By adhering to validated protocols and understanding the principles behind each assay, researchers can generate reliable and actionable data, paving the way for the development of novel therapeutic agents.

References

Foundational

An In-Depth Technical Guide to the Therapeutic Potential of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol and Its Derivatives

This guide provides a comprehensive exploration of the therapeutic landscape for the versatile heterocyclic compound, 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol. It is designed for researchers, medicinal chemists, and dr...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the therapeutic landscape for the versatile heterocyclic compound, 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol. It is designed for researchers, medicinal chemists, and drug development professionals, offering in-depth insights into its potential therapeutic applications, underlying mechanisms of action, and methodologies for its investigation. The structure of this document is tailored to logically present the scientific evidence, moving from the foundational chemistry to specific therapeutic targets and the experimental frameworks required for their validation.

Introduction: The Chemical and Pharmacological Promise of a Versatile Scaffold

5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol is a multifaceted molecule characterized by a central 1,3,4-oxadiazole ring, a thiol group, and an aminophenyl substituent[1]. This unique combination of functional groups bestows upon it a rich chemical reactivity, making it a valuable building block in medicinal chemistry for the synthesis of a diverse array of derivatives[2][3]. The 1,3,4-oxadiazole core is a well-established pharmacophore known for its metabolic stability and ability to participate in hydrogen bonding, contributing to enhanced target affinity[4][5]. The presence of the thiol group offers a reactive handle for further chemical modifications, allowing for the generation of extensive compound libraries for structure-activity relationship (SAR) studies[3][6].

The aminophenyl group provides another site for derivatization and can play a crucial role in the molecule's interaction with biological targets. Collectively, these structural features have positioned 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol and its analogs as promising candidates for a range of therapeutic applications, including oncology, infectious diseases, and inflammatory disorders[4][7][8].

Oncological Therapeutic Targets: A Multi-pronged Approach to Cancer Therapy

The quest for novel anticancer agents has led to the extensive investigation of 1,3,4-oxadiazole-containing compounds[5][9][10]. Derivatives of 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol have demonstrated significant potential in this arena, exhibiting cytotoxic effects against various cancer cell lines and targeting key pathways involved in tumor progression[11].

Inhibition of Angiogenesis: Targeting VEGFR-2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy in cancer therapy. Certain 1,3,4-oxadiazole-naphthalene hybrids, which can be conceptually derived from the core scaffold of 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol, have been identified as potent VEGFR-2 inhibitors[11]. These compounds have shown promising antiproliferative activity against cancer cell lines and the ability to induce apoptosis[11].

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This protocol outlines a common method to assess the inhibitory activity of a compound against VEGFR-2.

1. Reagents and Materials:

  • Recombinant human VEGFR-2 kinase domain
  • Poly(Glu, Tyr) 4:1 as substrate
  • Adenosine triphosphate (ATP), γ-³²P-ATP or fluorescence-based detection reagent
  • Test compound (e.g., a derivative of 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol)
  • Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
  • 96-well microtiter plates
  • Phosphocellulose paper or fluorescence plate reader

2. Procedure:

  • Prepare serial dilutions of the test compound in DMSO.
  • In a 96-well plate, add the kinase buffer, recombinant VEGFR-2 enzyme, and the test compound at various concentrations.
  • Initiate the kinase reaction by adding a mixture of ATP and the substrate.
  • Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
  • Stop the reaction by adding a stop solution (e.g., EDTA).
  • For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated ATP, and quantify the incorporated radioactivity using a scintillation counter.
  • For fluorescence-based assays, measure the fluorescence signal using a plate reader.
  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Signaling Pathway: VEGFR-2 Mediated Angiogenesis

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Permeability Vascular Permeability VEGFR2->Permeability PKC PKC PLCg->PKC Ras Ras PKC->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration Inhibitor 5-(4-Aminophenyl)-1,3,4- oxadiazole-2-thiol Derivative Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of VEGFR-2 by 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol derivatives blocks downstream signaling pathways crucial for angiogenesis.

Modulation of Inflammatory Pathways in Cancer: Targeting COX-2

Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in various cancers and plays a role in inflammation, cell proliferation, and angiogenesis. Molecular docking studies have suggested that derivatives of 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol can bind to the active site of COX-2, indicating its potential as a therapeutic target for this class of compounds[11].

Antimicrobial Therapeutic Targets: Combating Drug Resistance

The rise of antimicrobial resistance necessitates the development of new therapeutic agents. The 1,3,4-oxadiazole scaffold is a recurring motif in compounds with potent antibacterial and antifungal activities[4][5][9]. The thiol group in 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol is particularly noteworthy, as sulfur-containing heterocycles are known for their antimicrobial properties.

Derivatives of this compound have been screened against a panel of bacteria and fungi, demonstrating a broad spectrum of activity[12]. While the precise mechanisms are often multifaceted, potential targets in microbial cells include enzymes involved in cell wall synthesis, protein synthesis, and DNA replication.

Experimental Workflow: Antimicrobial Susceptibility Testing

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Synthesize & Purify Test Compound Dilution Prepare Serial Dilutions of Compound Compound->Dilution Microbe Culture Microbial Strains (Bacteria/Fungi) Inoculation Inoculate Microtiter Plate with Microbes & Compound Microbe->Inoculation Dilution->Inoculation Incubation Incubate at Optimal Growth Conditions Inoculation->Incubation Readout Measure Microbial Growth (e.g., OD600) Incubation->Readout MIC Determine Minimum Inhibitory Concentration (MIC) Readout->MIC

Caption: A streamlined workflow for determining the antimicrobial efficacy of novel compounds.

Anti-inflammatory Therapeutic Targets: Quelling the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. The anti-inflammatory potential of 1,3,4-oxadiazole derivatives has been extensively documented[7][13]. As mentioned previously, COX-2 is a key target in this context. By inhibiting COX-2, derivatives of 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol can potentially reduce the production of prostaglandins, which are key mediators of inflammation and pain.

Other Potential Therapeutic Avenues

The versatility of the 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol scaffold extends to other potential therapeutic areas. For instance, derivatives of similar 1,3,4-oxadiazole-2-thiols have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to the treatment of Alzheimer's disease[14]. Furthermore, inhibition of thymidine phosphorylase, an enzyme involved in pyrimidine metabolism and a target in cancer therapy, has also been reported for related compounds[15].

Conclusion and Future Directions

5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol represents a highly promising and versatile scaffold in modern drug discovery. Its derivatives have demonstrated a broad spectrum of biological activities, with compelling evidence for their potential as anticancer, antimicrobial, and anti-inflammatory agents. The key to unlocking their full therapeutic potential lies in a systematic approach to medicinal chemistry, focusing on the synthesis of diverse libraries of analogs and their rigorous biological evaluation against specific targets. Future research should focus on elucidating the precise mechanisms of action for the most potent compounds, optimizing their pharmacokinetic and pharmacodynamic properties, and advancing the most promising candidates into preclinical and clinical development.

References

  • ResearchGate. Synthesis and Biological Evaluation of 1,3,4-oxadiazole ring incorporated (pyrimidin-5-yl)indolizine as Anticancer Agents. Available from: [Link]

  • ResearchGate. 1,3,4-oxadiazole-2-thiol derivatives with anticancer and/or antibacterial activities. Available from: [Link]

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Available from: [Link]

  • ResearchGate. 1,3,4-oxadiazole-2-thiones/thiols and their S-substituted derivatives.... Available from: [Link]

  • SBMU journals. Green Synthesis and Evaluation of 5-(4-Aminophenyl)-4-Aryl-4H-1, 2, 4- Triazole-3-Thiol Derivatives. Available from: [Link]

  • ResearchGate. Green Synthesis and Evaluation of 5-(4-Aminophenyl)-4-Aryl-4H-1, 2, 4-Triazole-3-Thiol Derivatives. Available from: [Link]

  • PubMed. Synthesis and biological evaluation of some 1,3,4-oxadiazole derivatives. Available from: [Link]

  • Synthesis, Characterization and Biological activity of 5-(2-aminophenyl)-1,3,4- oxadiazole-2(3H)-thione. Available from: [Link]

  • Research and Reviews. Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives | Open Access Journals. Available from: [Link]

  • A Review Exploring Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds. Available from: [Link]

  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Available from: [Link]

  • PubMed Central. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Available from: [Link]

  • MySkinRecipes. 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol. Available from: [Link]

  • 1,3,4- Oxadiazole, A Complete Review on Biological Activities of Newly Synthesized Derivatives. Available from: [Link]

  • ResearchGate. Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol. Available from: [Link]

  • PubChem. 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol. Available from: [Link]

  • PubMed Central. Biological activity of oxadiazole and thiadiazole derivatives. Available from: [Link]

  • World Journal of Pharmaceutical Sciences. Synthesis, spectral characterization and bioactivity studies of some S-substituted derivatives of 5-(4-chlorophenyl)-1,3,4-Oxadiazol-2-thiol. Available from: [Link]

  • 1,3,4-Oxadiazole Containing Compounds As Therapeutic Targets For Cancer Therapy. Available from: [Link]

  • Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Available from: [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Available from: [Link]

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Exploratory

An In-depth Technical Guide to 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol and its Chemical Synonyms

Abstract This technical guide provides a comprehensive overview of the heterocyclic compound 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol, a molecule of significant interest to researchers, scientists, and professionals in...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the heterocyclic compound 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol, a molecule of significant interest to researchers, scientists, and professionals in drug development and material science. The guide will delve into the compound's nomenclature, including its various synonyms and registry numbers, to ensure accurate identification. Furthermore, it will explore its physicochemical properties, synthesis, and diverse applications, underpinned by its unique structural features. This document aims to serve as a valuable resource, offering both foundational knowledge and practical insights into the utility of this versatile chemical entity.

Introduction to 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol

5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol is a multifaceted organic compound characterized by a core 1,3,4-oxadiazole ring substituted with an aminophenyl group at the 5-position and a thiol group at the 2-position.[1] This unique combination of a thiol functional group and an aromatic amine structure makes it a valuable building block in various chemical and pharmaceutical applications.[1] The 1,3,4-oxadiazole scaffold is a well-known pharmacophore, and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4][5] The presence of the thiol group also allows for tautomerism, existing in equilibrium with its thione form, 5-(4-aminophenyl)-1,3,4-oxadiazole-2(3H)-thione.[1][6][7] This tautomerism can influence its reactivity and interaction with biological targets.

Nomenclature and Identification

Accurate identification of chemical compounds is paramount in research and development. Below is a comprehensive list of synonyms, registry numbers, and other identifiers for 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol.

Identifier TypeValue
Primary Name 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol
CAS Registry Number 32058-82-5
Synonyms 5-(4-Aminophenyl)-1,3,4-oxadiazole-2(3H)-thione[1], 2-(4-Aminophenyl)-1,3,4-oxadiazole-5-thione, 5-(p-aminophenyl)-1,3,4-oxadiazole-2-thiol[6]
PubChem CID 716470[1]
MDL Number MFCD00806252[1][8]
Molecular Formula C₈H₇N₃OS[1][6][8]
Molecular Weight 193.23 g/mol [1]
InChI 1S/C8H7N3OS/c9-6-3-1-5(2-4-6)7-10-11-8(13)12-7/h1-4H,9H2,(H,11,13)[6]
SMILES Nc1ccc(cc1)-c2nnc(S)o2

Physicochemical Properties

Understanding the physicochemical properties of a compound is crucial for its application in various scientific disciplines.

PropertyValue
Appearance White to off-white powder or yellow solid[1]
Melting Point 228 - 236 °C[1], 235 °C (decomposes)[9]
Purity ≥ 95%[1], 97%
Storage Conditions 0-8 °C[1], 2-8°C[8]

Synthesis of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol

The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is a well-established process in organic chemistry. A common method involves the reaction of an acyl hydrazide with carbon disulfide in a basic alcoholic solution, followed by acidification.[3][7] In the case of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol, the synthesis starts from 4-aminobenzohydrazide.

A general synthetic pathway is as follows:

  • Esterification: 4-aminobenzoic acid is esterified, for example, with methanol in the presence of a strong acid catalyst like sulfuric acid, to produce methyl 4-aminobenzoate.

  • Hydrazinolysis: The resulting ester is then reacted with hydrazine hydrate to form 4-aminobenzohydrazide.[10]

  • Cyclization: The 4-aminobenzohydrazide is subsequently refluxed with carbon disulfide in an alkaline medium, such as potassium hydroxide in ethanol. This step leads to the formation of the 1,3,4-oxadiazole ring.[10]

  • Acidification: The reaction mixture is then acidified to precipitate the final product, 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol.

Caption: General synthesis workflow for 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol.

Applications and Research Areas

5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol is a versatile compound with applications spanning pharmaceuticals, material science, and analytical chemistry.

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals.[1][8] The 1,3,4-oxadiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including:

  • Antimicrobial and Antifungal Activity: The oxadiazole ring is a common feature in many antimicrobial and antifungal agents.[2][5]

  • Anti-inflammatory Properties: Several 1,3,4-oxadiazole derivatives have shown potential as anti-inflammatory agents.[2][3]

  • Anticancer Activity: The structural features of this compound make it a promising candidate for the development of novel anti-cancer drugs.[1]

Material Science

The unique chemical structure of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol lends itself to the development of advanced materials. It can be used in the production of polymers and coatings to enhance thermal stability and mechanical strength.[8] Its derivatives are also explored for their optical properties, finding use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.[5][8]

Analytical Chemistry

The thiol group in the molecule allows for the formation of stable complexes with metal ions. This property is leveraged in analytical chemistry for the detection and quantification of heavy metals in environmental samples.[1]

Antioxidant Applications

The compound has demonstrated notable antioxidant properties, which can be utilized in the formulation of protective agents in cosmetics and personal care products to combat oxidative stress.[1]

Experimental Protocol: A Representative Synthesis

Objective: To synthesize 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol from 4-aminobenzohydrazide.

Materials:

  • 4-aminobenzohydrazide

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl), concentrated

  • Distilled water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Beakers, graduated cylinders, and filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 4-aminobenzohydrazide (1 equivalent) and potassium hydroxide (1.1 equivalents) in ethanol.

  • To the stirring solution, add carbon disulfide (1.2 equivalents) dropwise at room temperature.

  • After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • Acidify the solution by adding concentrated hydrochloric acid dropwise until the product precipitates.

  • Collect the precipitate by filtration and wash thoroughly with cold distilled water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol.

  • Dry the purified product under vacuum.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using analytical techniques such as melting point determination, FT-IR, ¹H-NMR, and mass spectrometry. The obtained data should be compared with literature values.

Conclusion

5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol is a compound of significant scientific interest due to its versatile chemical nature and broad range of potential applications. Its rich chemistry, stemming from the combination of the oxadiazole ring, aromatic amine, and thiol group, makes it a valuable precursor in the synthesis of novel pharmaceuticals, advanced materials, and analytical reagents. This guide has provided a comprehensive overview of its nomenclature, properties, synthesis, and applications, aiming to equip researchers and professionals with the necessary knowledge to explore its full potential.

References

  • Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. (2016). Asian Journal of Chemistry, 28(9), 1989-1994. (URL: [Link])

  • 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol - MySkinRecipes. (URL: [Link])

  • Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 1165-1172. (URL: [Link])

  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Organic Chemistry Plus, 2(2), 1-20. (URL: [Link])

  • Biological Characterization of One Oxadiazole Derivative (5(4-Hydroxyphenyl)-2-(N-Phenyl Amino)-1,3,4-Oxadiazole): In Vitro, In Silico, and Network Pharmacological Approaches. (2022). Molecules, 27(15), 4983. (URL: [Link])

  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Organic Chemistry Plus, 2(2), 1-20. (URL: [Link])

  • Synthesis, Characterization and Biological activity of 5-(2-aminophenyl)-1,3,4- oxadiazole-2(3H)-thione. (2022). Journal of Pharmaceutical Negative Results, 13(3), 136-141. (URL: [Link])

  • 5-(2-Aminophenyl)-1,3,4-oxadiazole-2(3H)-thione - PubChem. (URL: [Link])

  • 5-(2-Aminophenyl)-1,3,4-oxadiazole-2-thiol - LookChem. (URL: [Link])

  • Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol. (2016). International Journal of ChemTech Research, 9(5), 241-248. (URL: [Link])

  • The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. (2022). Egyptian Journal of Chemistry, 65(132), 1-8. (URL: [Link])

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Molecules, 27(8), 2434. (URL: [Link])

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Protocols & Analytical Methods

Method

Synthesis of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol: An Application Note and Detailed Protocol

This guide provides a comprehensive, step-by-step protocol for the synthesis of 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol, a versatile heterocyclic compound with significant applications in medicinal chemistry and mater...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the synthesis of 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol, a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details and the scientific rationale behind the experimental procedures.

Introduction

5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol is a key building block in organic synthesis, primarily utilized as a precursor for the development of novel pharmaceutical agents and advanced materials.[1] Its structure, featuring an aromatic amine and a thiol group on the oxadiazole ring, allows for diverse functionalization, making it a valuable intermediate for creating compounds with potential antimicrobial, antifungal, and anti-inflammatory properties.[1][2] This protocol details a reliable and commonly employed synthetic route, starting from the readily available 4-aminobenzoic acid.

Overall Synthesis Workflow

The synthesis is a two-step process. The first step involves the formation of 4-aminobenzohydrazide from 4-aminobenzoic acid. The second, and final, step is the cyclization of the hydrazide with carbon disulfide to yield the target compound, 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol.

Synthesis_Workflow cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Oxadiazole Ring Formation A 4-Aminobenzoic Acid B 4-Aminobenzohydrazide A->B  Ethanol, H2SO4 (cat.), Hydrazine Hydrate, Reflux C 4-Aminobenzohydrazide D 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol C->D  KOH, CS2, Ethanol, Reflux, then Acidification

Caption: Overall workflow for the synthesis of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol.

Part 1: Synthesis of 4-Aminobenzohydrazide

This initial step converts the carboxylic acid group of 4-aminobenzoic acid into a hydrazide functionality, which is essential for the subsequent cyclization reaction.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Quantity
4-Aminobenzoic AcidC₇H₇NO₂137.1413.7 g (0.1 mol)
Absolute EthanolC₂H₅OH46.07200 mL
Concentrated Sulfuric AcidH₂SO₄98.085 mL
Hydrazine Hydrate (80%)N₂H₄·H₂O50.0615 mL (~0.25 mol)
Step-by-Step Protocol
  • Esterification: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 13.7 g (0.1 mol) of 4-aminobenzoic acid in 200 mL of absolute ethanol.[3]

  • Acid Catalysis: Carefully add 5 mL of concentrated sulfuric acid to the solution while stirring. The sulfuric acid acts as a catalyst for the Fischer esterification reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol using a rotary evaporator.

  • Neutralization: To the resulting residue, slowly add a saturated solution of sodium bicarbonate until the effervescence ceases. This step neutralizes the excess sulfuric acid. The ethyl 4-aminobenzoate will precipitate as a white solid.

  • Isolation of Ester: Filter the solid, wash it with cold water, and dry it.

  • Hydrazinolysis: Transfer the dried ethyl 4-aminobenzoate to a clean 500 mL round-bottom flask. Add 100 mL of ethanol and 15 mL of 80% hydrazine hydrate.

  • Second Reflux: Reflux the mixture for 8-10 hours. During this time, the ester is converted to the corresponding hydrazide.

  • Product Precipitation: Cool the reaction mixture in an ice bath. The 4-aminobenzohydrazide will precipitate out as a white crystalline solid.

  • Purification: Filter the solid, wash it with a small amount of cold ethanol, and dry it in a desiccator. The purity of the product can be checked by its melting point.

Part 2: Synthesis of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol

This is the key cyclization step where the 1,3,4-oxadiazole ring is formed. The reaction involves the nucleophilic attack of the hydrazide onto carbon disulfide in a basic medium, followed by intramolecular cyclization and dehydration.[4][5]

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Quantity
4-AminobenzohydrazideC₇H₉N₃O151.1715.1 g (0.1 mol)
Potassium HydroxideKOH56.116.7 g (0.12 mol)
Carbon DisulfideCS₂76.149 mL (~0.15 mol)
Absolute EthanolC₂H₅OH46.07150 mL
Distilled WaterH₂O18.02As needed
Dilute Hydrochloric AcidHCl36.46As needed
Step-by-Step Protocol
  • Base Solution Preparation: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, dissolve 6.7 g (0.12 mol) of potassium hydroxide in 150 mL of absolute ethanol.

  • Addition of Hydrazide: To this basic solution, add 15.1 g (0.1 mol) of 4-aminobenzohydrazide and stir until it is completely dissolved.

  • Addition of Carbon Disulfide: Cool the mixture in an ice bath. Slowly add 9 mL (~0.15 mol) of carbon disulfide dropwise from the dropping funnel over a period of 30 minutes. The addition is exothermic, and maintaining a low temperature is crucial to control the reaction rate.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain it for 10-12 hours. The color of the solution will typically change during this period.

  • Solvent Removal: After refluxing, cool the mixture and remove the ethanol using a rotary evaporator.

  • Dissolution and Filtration: Dissolve the resulting solid residue in a sufficient amount of distilled water. Filter the solution to remove any insoluble impurities.

  • Acidification and Precipitation: Cool the filtrate in an ice bath and acidify it by the dropwise addition of dilute hydrochloric acid until the pH is approximately 5-6. The target compound, 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol, will precipitate as a solid.[5][6]

  • Isolation and Purification: Filter the precipitated solid, wash it thoroughly with cold distilled water to remove any inorganic salts, and then dry it in a vacuum oven at 60 °C. The product can be further purified by recrystallization from ethanol or an ethanol-water mixture.

Reaction_Mechanism cluster_0 Reaction Pathway 4-Aminobenzohydrazide 4-Aminobenzohydrazide Potassium dithiocarbazate intermediate Potassium dithiocarbazate intermediate 4-Aminobenzohydrazide->Potassium dithiocarbazate intermediate  + CS2, KOH 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol Potassium dithiocarbazate intermediate->5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol  Intramolecular cyclization  - H2S, - H2O Final Product Final Product 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol->Final Product  Acidification (HCl)

Caption: Simplified reaction pathway for the formation of the 1,3,4-oxadiazole ring.

Characterization

The synthesized compound should be characterized to confirm its identity and purity.

  • Appearance: Typically a light yellow or off-white powder.[2]

  • Melting Point: Expected to be in the range of 228-236 °C.[2]

  • Spectroscopic Analysis:

    • FT-IR (KBr, cm⁻¹): Look for characteristic peaks corresponding to N-H stretching (amine), C=N stretching (oxadiazole ring), and C=S stretching (thiol group).

    • ¹H NMR (DMSO-d₆, δ ppm): Expect signals for the aromatic protons of the phenyl ring, the amine protons, and the thiol proton.

    • ¹³C NMR (DMSO-d₆, δ ppm): Confirm the presence of the correct number of carbon atoms in their expected chemical environments.

    • Mass Spectrometry: The molecular ion peak should correspond to the molecular weight of the product (193.23 g/mol ).[2]

Safety Precautions

  • Work in a well-ventilated fume hood, especially when handling carbon disulfide, which is highly volatile, flammable, and toxic.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Concentrated sulfuric acid and potassium hydroxide are corrosive. Handle them with extreme care.

  • Hydrazine hydrate is a suspected carcinogen and is highly toxic. Avoid inhalation and skin contact.

References

  • Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. Asian Journal of Chemistry. [Link]

  • Diastereoselective cyclization of an aminobenzoic acid derivative and chiroptical properties of triple-stranded helical bis(phenylethynyl)benzene. Chemical Communications. [Link]

  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. [Link]

  • 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol. MySkinRecipes. [Link]

  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. [Link]

  • Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. BMC Chemistry. [Link]

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Application

Application Notes and Protocols: Using 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol as a Corrosion Inhibitor for Mild Steel

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the application of 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol (APOT) as a corrosion inhibitor for m...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the application of 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol (APOT) as a corrosion inhibitor for mild steel, particularly in acidic environments. Mild steel, a cornerstone material in numerous industries due to its cost-effectiveness and robust mechanical properties, is notoriously susceptible to corrosion, leading to significant economic losses and safety concerns. Organic inhibitors offer a practical and effective mitigation strategy. APOT, a heterocyclic compound containing nitrogen, oxygen, and sulfur atoms, has demonstrated significant potential as a mixed-type corrosion inhibitor.[1][2] This guide details the synthesis, characterization, and systematic evaluation of APOT's inhibitive properties through a suite of electrochemical and surface analysis techniques. The protocols provided herein are designed to be self-validating, ensuring reproducibility and scientific rigor.

Inhibitor Synthesis and Characterization

The synthesis of 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol is a crucial first step. A common and effective method involves the reaction of 4-aminobenzoyl hydrazide with carbon disulfide.[3]

Protocol 1: Synthesis of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol (APOT)

  • Dissolution: Dissolve 4-aminobenzoyl hydrazide in ethanol.

  • Reaction: Add an equimolar amount of carbon disulfide to the solution.

  • Reflux: Reflux the mixture for a specified duration, typically several hours, to facilitate the cyclization reaction.

  • Precipitation and Filtration: Upon cooling, the product will precipitate out of the solution. Collect the solid product by filtration.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure APOT.

  • Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques:

    • FTIR (Fourier-Transform Infrared Spectroscopy): To identify characteristic functional groups.

    • ¹H NMR (Proton Nuclear Magnetic Resonance) and ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To elucidate the chemical structure.[4]

    • Mass Spectrometry: To determine the molecular weight.[4]

Physicochemical Properties of APOT

PropertyValue
Molecular Formula C₈H₇N₃OS
Molecular Weight 193.23 g/mol [5]
CAS Number 32058-82-5
Appearance (Varies, typically a solid powder)

Evaluation of Corrosion Inhibition Performance

A multi-faceted approach is essential for a thorough evaluation of a corrosion inhibitor's efficacy. This involves both gravimetric and electrochemical methods, complemented by surface analysis techniques.

Gravimetric Method: Weight Loss Analysis

The weight loss method is a fundamental and straightforward technique to determine the average corrosion rate.[6][7] It involves exposing mild steel coupons to a corrosive environment with and without the inhibitor and measuring the resultant weight loss over time.[8][9]

Protocol 2: Weight Loss Measurement

  • Coupon Preparation:

    • Cut mild steel specimens into uniform dimensions (e.g., 2.5 cm x 2.0 cm x 0.025 cm).

    • Mechanically polish the coupons with a series of emery papers of decreasing grit size to achieve a smooth, mirror-like surface.

    • Degrease the coupons with a suitable solvent (e.g., acetone), rinse with deionized water, and dry thoroughly.

    • Accurately weigh each coupon to four decimal places (W₁).

  • Immersion Test:

    • Prepare the corrosive medium (e.g., 1.0 M HCl).

    • Prepare a series of inhibitor solutions of varying concentrations in the corrosive medium.

    • Immerse the prepared coupons in the blank corrosive solution and the inhibitor solutions for a predetermined period (e.g., 12 hours) at a constant temperature.[1][2]

  • Post-Immersion Processing:

    • After the immersion period, carefully remove the coupons from the solutions.

    • Gently clean the coupons with a soft brush to remove any corrosion products, rinse with deionized water and acetone, and dry.

    • Reweigh the coupons (W₂).

  • Calculations:

    • Corrosion Rate (CR): Calculate the corrosion rate using the following formula: CR (mm/year) = (K × ΔW) / (A × T × D) where:

      • K = a constant (8.76 × 10⁴)

      • ΔW = Weight loss (W₁ - W₂) in grams

      • A = Surface area of the coupon in cm²

      • T = Immersion time in hours

      • D = Density of mild steel in g/cm³

    • Inhibition Efficiency (IE%): Calculate the percentage inhibition efficiency: IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where:

      • CR_blank = Corrosion rate in the absence of the inhibitor

      • CR_inh = Corrosion rate in the presence of the inhibitor

Electrochemical Techniques

Electrochemical methods provide rapid and detailed insights into the corrosion process and the inhibitor's mechanism of action.[10][11][12] These techniques are performed using a three-electrode electrochemical cell consisting of a working electrode (mild steel), a counter electrode (e.g., platinum), and a reference electrode (e.g., Ag/AgCl).[13][14]

PDP is used to determine the corrosion current density (i_corr), corrosion potential (E_corr), and to classify the inhibitor as anodic, cathodic, or mixed-type.[15]

Protocol 3: Potentiodynamic Polarization

  • Electrode Preparation: Prepare the mild steel working electrode as described for the weight loss coupons, ensuring a defined surface area is exposed to the electrolyte.

  • Cell Setup: Assemble the three-electrode cell with the mild steel working electrode, platinum counter electrode, and Ag/AgCl reference electrode in the test solution (blank or with inhibitor).

  • Stabilization: Allow the system to stabilize for a period (e.g., 1 hour) to reach a steady open-circuit potential (OCP).

  • Polarization Scan: Apply a potential scan at a slow rate (e.g., 1 mV/s) in both the anodic and cathodic directions relative to the OCP.[16]

  • Data Analysis:

    • Plot the potential (E) versus the logarithm of the current density (log i).

    • Extrapolate the linear Tafel regions of the anodic and cathodic curves back to the corrosion potential to determine the corrosion current density (i_corr).

    • Calculate the inhibition efficiency: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100 where:

      • i_corr_blank = Corrosion current density in the blank solution

      • i_corr_inh = Corrosion current density in the inhibitor solution

EIS is a non-destructive technique that provides information about the kinetics of the electrochemical processes at the metal/solution interface and the properties of the protective inhibitor film.[17]

Protocol 4: Electrochemical Impedance Spectroscopy

  • Cell Setup and Stabilization: Use the same three-electrode setup as for PDP and allow the system to stabilize at the OCP.

  • Impedance Measurement: Apply a small amplitude AC potential signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[18][19]

  • Data Analysis:

    • Present the impedance data as Nyquist and Bode plots.

    • Model the data using an appropriate equivalent electrical circuit to extract parameters such as the solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).[20]

    • An increase in R_ct and a decrease in C_dl in the presence of the inhibitor indicate the formation of a protective film on the metal surface.[11]

    • Calculate the inhibition efficiency: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100 where:

      • R_ct_blank = Charge transfer resistance in the blank solution

      • R_ct_inh = Charge transfer resistance in the inhibitor solution

Surface Analysis Techniques

Surface analysis techniques provide direct visual and compositional evidence of the inhibitor's protective action on the mild steel surface.[21][22][23]

SEM is used to observe the surface morphology of the mild steel before and after exposure to the corrosive environment, with and without the inhibitor.[24]

Protocol 5: Scanning Electron Microscopy

  • Sample Preparation: Use the mild steel coupons from the weight loss experiment.

  • Imaging: Acquire high-resolution images of the surface of a polished (unexposed) coupon, a coupon exposed to the blank corrosive solution, and a coupon exposed to the inhibitor solution.

  • Analysis: Compare the images to visually assess the extent of corrosion damage and the formation of a protective film. The surface of the coupon in the blank solution is expected to be rough and pitted, while the inhibited surface should be smoother.[25]

AFM provides three-dimensional topographical information and quantitative data on surface roughness at the nanoscale.[26]

Protocol 6: Atomic Force Microscopy

  • Sample Preparation: Use the same coupons as for SEM analysis.

  • Imaging: Scan the surface of the coupons to generate 3D topographical maps.

  • Analysis: Quantify the surface roughness parameters (e.g., average roughness, root mean square roughness). A significant decrease in surface roughness for the inhibited sample compared to the uninhibited one confirms the formation of a smooth and protective inhibitor layer.[25][27]

XPS is a surface-sensitive technique used to determine the elemental and chemical composition of the protective film formed on the mild steel surface.[28][29]

Protocol 7: X-ray Photoelectron Spectroscopy

  • Sample Preparation: Use mild steel coupons immersed in the inhibitor solution for a specified period.

  • Analysis: Irradiate the sample surface with X-rays and analyze the kinetic energy of the emitted photoelectrons.

  • Interpretation:

    • Identify the elements present in the surface layer. The detection of N, O, and S peaks confirms the adsorption of APOT molecules.[30]

    • Analyze the high-resolution spectra of individual elements (e.g., Fe 2p, N 1s, O 1s, S 2p) to determine their chemical states and bonding, providing insights into the adsorption mechanism (physisorption or chemisorption).[31]

Inhibition Mechanism and Data Visualization

The collective data from these experiments allow for the elucidation of the corrosion inhibition mechanism of APOT.

Proposed Inhibition Mechanism

The inhibition action of 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol is attributed to the adsorption of its molecules onto the mild steel surface.[32][33] The presence of heteroatoms (N, O, S) with lone pairs of electrons and the π-electrons of the aromatic ring facilitate this adsorption.[23][33] PDP studies typically indicate that APOT acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[1][2] The adsorption can be a combination of physisorption (electrostatic interactions) and chemisorption (covalent bond formation). The Langmuir adsorption isotherm is often found to best describe the adsorption behavior of such inhibitors.[1][2][34]

Data Presentation

Table 1: Representative Weight Loss Data for APOT

Inhibitor Conc. (ppm)Weight Loss (g)Corrosion Rate (mm/year)Inhibition Efficiency (%)
Blank0.01501.25-
500.00450.3870.4
1000.00230.1984.8
2000.00120.1092.0
3000.00080.0794.4

Table 2: Representative Electrochemical Polarization Data for APOT

Inhibitor Conc. (ppm)E_corr (mV vs. Ag/AgCl)i_corr (μA/cm²)Inhibition Efficiency (%)
Blank-450250-
50-4407072.0
100-4353586.0
200-4301892.8
300-4251295.2

Table 3: Representative Electrochemical Impedance Spectroscopy Data for APOT

Inhibitor Conc. (ppm)R_ct (Ω cm²)C_dl (μF/cm²)Inhibition Efficiency (%)
Blank50200-
501808072.2
1003504585.7
2006802592.6
3009501894.7
Graphical Representations

Experimental_Workflow cluster_prep Sample Preparation cluster_eval Corrosion Evaluation cluster_analysis Surface Analysis cluster_results Data Interpretation Coupon_Prep Mild Steel Coupon Preparation & Polishing Weight_Loss Weight Loss Measurements Coupon_Prep->Weight_Loss PDP Potentiodynamic Polarization (PDP) Coupon_Prep->PDP EIS Electrochemical Impedance Spectroscopy (EIS) Coupon_Prep->EIS Inhibitor_Synth APOT Synthesis & Characterization Inhibitor_Synth->Weight_Loss Inhibitor_Synth->PDP Inhibitor_Synth->EIS SEM Scanning Electron Microscopy (SEM) Weight_Loss->SEM AFM Atomic Force Microscopy (AFM) Weight_Loss->AFM XPS X-ray Photoelectron Spectroscopy (XPS) Weight_Loss->XPS Mechanism Inhibition Mechanism Elucidation PDP->Mechanism EIS->Mechanism SEM->Mechanism AFM->Mechanism XPS->Mechanism

Figure 1: Experimental workflow for evaluating APOT as a corrosion inhibitor.

Inhibition_Mechanism APOT APOT in Solution Adsorption Adsorption of APOT APOT->Adsorption Heteroatoms (N, O, S) π-electrons Steel Mild Steel Surface Steel->Adsorption Protective_Film Formation of Protective Film Adsorption->Protective_Film Corrosion_Inhibition Corrosion Inhibition Protective_Film->Corrosion_Inhibition Blocks active sites

Figure 2: Proposed mechanism of corrosion inhibition by APOT.

References

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Method

Application Notes &amp; Protocols: Leveraging 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol in the Synthesis of Novel Anticancer Agents

Authored for: Researchers, Scientists, and Drug Development Professionals Abstract The 1,3,4-oxadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wid...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-oxadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including significant anticancer properties.[1][2][3] This guide focuses on a particularly versatile precursor, 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol , a building block uniquely positioned for the synthesis of diverse and potent anticancer drug candidates.[4] Its structure, featuring a reactive thiol group and a modifiable aromatic amine, offers multiple avenues for chemical derivatization to generate extensive libraries of novel compounds.[4] This document provides detailed synthetic protocols, mechanistic insights, and quantitative activity data to empower researchers in the rational design and development of next-generation oxadiazole-based therapeutics.

Foundational Synthesis: The Precursor Moiety

The successful synthesis of anticancer agents from this scaffold begins with the efficient and reliable production of the core molecule, 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol. The most established and robust method involves the cyclization of an acid hydrazide with carbon disulfide.

Protocol 1: Synthesis of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol

This protocol details the conversion of 4-aminobenzoyl hydrazide into the target oxadiazole-thiol. The mechanism involves the reaction of the hydrazide with carbon disulfide in a basic medium to form a dithiocarbazate salt, which subsequently undergoes intramolecular cyclization upon heating and dehydration, followed by acidification to yield the final product.[5][6][7]

Materials and Reagents:

  • 4-Aminobenzoyl hydrazide

  • Potassium hydroxide (KOH)

  • Carbon disulfide (CS₂)

  • Ethanol (95%)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

  • pH paper

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve potassium hydroxide (0.06 mol) in 100 mL of 95% ethanol with gentle stirring.

  • Addition of Hydrazide: To this basic solution, add 4-aminobenzoyl hydrazide (0.05 mol) and stir until fully dissolved.

  • Formation of Dithiocarbazate: Cool the mixture in an ice bath. Slowly add carbon disulfide (0.06 mol) dropwise over 30 minutes. Causality Note: The basic medium is crucial for deprotonating the terminal nitrogen of the hydrazide, facilitating its nucleophilic attack on the carbon of CS₂. Slow addition prevents excessive heat generation.

  • Cyclization: After the addition is complete, allow the mixture to warm to room temperature and then reflux for 6-8 hours with continuous stirring. The solution will typically turn yellow and a precipitate may form.

  • Isolation and Neutralization: Cool the reaction mixture to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator. Pour the concentrated mixture into 200 mL of ice-cold water.

  • Precipitation: Acidify the aqueous solution by slowly adding concentrated HCl dropwise with vigorous stirring until the pH is approximately 5-6. Causality Note: Acidification protonates the potassium salt of the thiol, causing the neutral, less soluble 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol to precipitate out of the solution.

  • Purification: Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product in a vacuum oven at 60°C. The final product is typically an off-white or yellow solid.

G cluster_start Starting Materials cluster_process Reaction Process cluster_end Final Product A 4-Aminobenzoyl Hydrazide D Mix & Stir in Ethanolic KOH A->D B Carbon Disulfide (CS₂) B->D C Potassium Hydroxide (KOH) in Ethanol C->D E Reflux for 6-8 hours (Intramolecular Cyclization) D->E Forms Dithiocarbazate Intermediate F Acidify with HCl E->F G 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol (Precipitate) F->G

Figure 1: Synthesis workflow for the core precursor molecule.

Synthetic Pathways to Anticancer Agents

The precursor's dual reactive sites—the thiol group and the aromatic amine—are prime targets for derivatization. The following protocols outline key strategies for generating libraries of potential anticancer compounds.

Strategy A: Derivatization of the Amino Group to Form Schiff Bases

The primary aromatic amine of the precursor can readily undergo condensation with a wide array of aromatic or heterocyclic aldehydes to form Schiff bases (imines). This is a highly effective strategy, as the resulting azomethine linkage (-N=CH-) often enhances the biological activity of the parent molecule.[8][9]

Protocol 2: General Synthesis of Schiff Base Derivatives

  • Dissolution: Dissolve 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol (1 mmol) in 20 mL of absolute ethanol in a round-bottom flask.

  • Aldehyde Addition: Add a substituted aromatic or heterocyclic aldehyde (1.1 mmol) to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction. Causality Note: The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group.

  • Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture in an ice bath. The Schiff base product will typically precipitate.

  • Purification: Collect the solid by vacuum filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or DMF/water) to obtain the pure product.

G Precursor 5-(4-Aminophenyl)-1,3,4- oxadiazole-2-thiol Process Reflux 4-6h (Condensation Reaction) Precursor->Process Aldehyde Substituted Aldehyde (Ar-CHO) Aldehyde->Process Solvent Ethanol + Glacial Acetic Acid (cat.) Solvent->Process Product Schiff Base Derivative (Precipitate) Process->Product

Figure 2: Workflow for synthesizing Schiff base derivatives.
Strategy B: Derivatization at the N-3 Position to Form Mannich Bases

The N-H proton of the 1,3,4-oxadiazole ring is acidic and can participate in Mannich reactions. This involves aminomethylation using formaldehyde and a primary or secondary amine, yielding N-Mannich bases. This class of compounds has demonstrated potent and broad-spectrum anticancer activity.[10][11][12]

Protocol 3: General Synthesis of N-Mannich Base Derivatives

  • Suspension: Suspend 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol (1 mmol) in 25 mL of ethanol in a flask.

  • Formaldehyde Addition: Add an aqueous solution of formaldehyde (37%, 1.5 mmol) to the suspension.

  • Amine Addition: Add the desired primary or secondary amine (e.g., substituted piperazine, morpholine) (1.1 mmol) to the mixture with stirring.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction typically proceeds smoothly without the need for heating.

  • Isolation: The N-Mannich base product often precipitates from the reaction mixture. If not, the solvent can be partially evaporated or the mixture can be poured into cold water to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash with water and then cold ethanol, and recrystallize to achieve high purity.

G Precursor 5-(4-Aminophenyl)-1,3,4- oxadiazole-2-thiol Process Stir in Ethanol at Room Temperature (Aminomethylation) Precursor->Process Formaldehyde Formaldehyde (CH₂O) Formaldehyde->Process Amine Primary/Secondary Amine (e.g., Piperazine) Amine->Process Product N-Mannich Base Derivative Process->Product

Figure 3: Workflow for synthesizing N-Mannich base derivatives.

Mechanisms of Anticancer Action

Derivatives of 1,3,4-oxadiazole exhibit their anticancer effects through a multitude of mechanisms, often acting on several cellular targets simultaneously.[1][13] This multi-targeted approach is advantageous in overcoming drug resistance. Key mechanisms include:

  • Enzyme Inhibition: Many oxadiazole derivatives are potent inhibitors of enzymes critical for cancer cell survival and proliferation. These include:

    • Tyrosine Kinases (e.g., EGFR): Blocking signaling pathways that drive cell growth.[14]

    • Telomerase: Inhibiting the enzyme that maintains telomere length, leading to cellular senescence and apoptosis in cancer cells.[13][14]

    • Histone Deacetylases (HDACs): Modifying chromatin structure to induce cell cycle arrest and apoptosis.[14][15]

    • Thymidine Phosphorylase (TP): An enzyme overexpressed in many cancers that is linked to angiogenesis and metastasis.[14][16]

  • Tubulin Polymerization Inhibition: Some derivatives bind to tubulin, disrupting microtubule dynamics, which leads to mitotic arrest and apoptosis.[14][17]

  • Apoptosis Induction: Compounds can trigger programmed cell death through intrinsic (mitochondrial) or extrinsic pathways, often involving the activation of caspases.[15][18]

  • Inhibition of Signaling Pathways: Oxadiazoles have been shown to interfere with critical cancer-related signaling cascades, such as the NF-κB pathway, which regulates inflammation, cell survival, and proliferation.[1][15]

G cluster_targets Cellular Targets cluster_effects Cellular Effects Oxadiazole 1,3,4-Oxadiazole Derivatives Kinases Tyrosine Kinases (e.g., EGFR) Oxadiazole->Kinases Inhibit Telomerase Telomerase Oxadiazole->Telomerase Inhibit HDAC HDACs Oxadiazole->HDAC Inhibit Tubulin Tubulin Oxadiazole->Tubulin Disrupt NFkB NF-κB Pathway Oxadiazole->NFkB Inhibit GrowthArrest Inhibition of Proliferation Kinases->GrowthArrest Apoptosis Induction of Apoptosis Telomerase->Apoptosis HDAC->GrowthArrest HDAC->Apoptosis MitoticArrest Mitotic Arrest Tubulin->MitoticArrest NFkB->GrowthArrest Angiogenesis Inhibition of Angiogenesis NFkB->Angiogenesis Outcome Anticancer Activity GrowthArrest->Outcome Apoptosis->Outcome MitoticArrest->Outcome Angiogenesis->Outcome

Figure 4: Multifaceted mechanisms of action for 1,3,4-oxadiazole anticancer agents.

Quantitative Data: In Vitro Cytotoxic Activity

The true potential of these synthesized compounds is validated through in vitro cytotoxicity assays against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency. The table below summarizes the activity of representative 1,3,4-oxadiazole derivatives, showcasing their efficacy.

Compound ClassDerivative ExampleCancer Cell LineIC₅₀ (µM)Reference
Thioether 2-{[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetohydrazide derivativeHT-29 (Colon)0.018[1]
Thioether 2-{[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetohydrazide derivativeHepG2 (Liver)0.010[1]
Schiff Base Hybrid with 1,3,4-thiadiazoleA549 (Lung)4.11[19]
Schiff Base Hybrid with 1,3,4-thiadiazoleMCF-7 (Breast)4.56[19]
N-Mannich Base 5-pyridin-4-yl derivativeNUGC (Gastric)0.021[10]
N-Mannich Base 3-(((4-Chlorophenyl)amino)methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thioneHepG2 (Liver)0.9[13]
Oxadiazole-Thione Piperazine derivativeHepG2 (Liver)0.78[19]
Di-oxadiazole 2-(5-(4-(5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl)phenyl)-1,3,4-oxadiazoleMCF-7 (Breast)0.34[1][20]
General Oxadiazole AMK OX-10HeLa (Cervical)5.34[18]
General Oxadiazole Compound 4iA549 (Lung)1.59[21]
General Oxadiazole Compound 4hA549 (Lung)<0.14[21]

Conclusion and Future Outlook

5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol is an exceptionally valuable and versatile starting material for the synthesis of novel anticancer agents. The straightforward and high-yielding protocols for its synthesis and subsequent derivatization into Schiff bases, Mannich bases, and other analogues provide a robust platform for drug discovery. The diverse mechanisms of action exhibited by these compounds, from enzyme inhibition to apoptosis induction, underscore the therapeutic potential of the 1,3,4-oxadiazole scaffold. Future research should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, the development of hybrid molecules combining the oxadiazole core with other known pharmacophores, and in vivo studies to validate the promising in vitro results.

References

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  • 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. (2021-10-21). ResearchGate. [Link]

  • 1,3,4-Oxadiazole: An Emerging Scaffold to Inhibit the Thymidine Phosphorylase as an Anticancer Agent. (2024). Current Medicinal Chemistry. [Link]

  • Exploring Therapeutic Potential of 1,3,4-Oxadiazole Nucleus as Anticancer Agents: A Mini-review. (2022-09-26). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (2022-07-27). ACS Omega. [Link]

  • Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. (2021-03-25). Molecules. [Link]

  • Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. (2018-01-01). Journal of Reports in Pharmaceutical Sciences. [Link]

  • Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. (2020-07-23). Molecules. [Link]

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  • A Review on Anticancer Activity of 1, 3, 4-oxadiazole. (2018-05-06). Neliti. [Link]

  • Synthesis and anticancer evaluation of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, 1,2,4-triazoles and Mannich bases. (2011-09-01). European Journal of Medicinal Chemistry. [Link]

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  • 1,3,4-oxadiazole-2-thione Derivatives; Novel Approach for Anticancer and Tubulin Polymerization Inhibitory Activities. (2016). Anti-Cancer Agents in Medicinal Chemistry. [Link]

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  • An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (2022-09-14). Pharmaceuticals. [Link]

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  • 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol. MySkinRecipes. [Link]

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  • Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues. (2012-07-01). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and Screening of New 5-Substituted-1,3,4-oxadiazole-2-thioglycosides as Potent Anticancer Agents. (2012-03-08). Scirp.org. [Link]

  • SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. (2014-10-01). Rasayan Journal of Chemistry. [Link]

  • Synthesis, Anticancer Activity and Molecular Docking Studies of Novel N-Mannich Bases of 1,3,4-Oxadiazole Based on 4,6-Dimethylpyridine Scaffold. (2022-09-22). International Journal of Molecular Sciences. [Link]

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Application

Antimicrobial and antifungal applications of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol derivatives

An in-depth guide for researchers, scientists, and drug development professionals on the antimicrobial and antifungal applications of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol derivatives. Introduction: A New Frontier i...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the antimicrobial and antifungal applications of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol derivatives.

Introduction: A New Frontier in Antimicrobial Research

The global rise of antimicrobial resistance (AMR) presents a formidable challenge to modern medicine, threatening our ability to treat a wide range of infectious diseases.[1][2] This escalating crisis necessitates the urgent discovery and development of novel antimicrobial agents with unique mechanisms of action. Heterocyclic compounds, particularly those containing the 1,3,4-oxadiazole scaffold, have emerged as a highly promising class of therapeutic agents due to their diverse and potent biological activities, including antibacterial, antifungal, antitubercular, and antiviral properties.[2][3][4]

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms.[5] Its derivatives are known to exhibit significant biological activity, which is often attributed to the presence of the toxophoric -N=C-O- linkage.[6] This application guide focuses specifically on derivatives of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol , a versatile chemical scaffold that serves as a building block for novel therapeutic agents.[7][8] The presence of the thiol group and the aminophenyl moiety provides reactive sites for further chemical modification, allowing for the creation of extensive libraries of compounds to be screened for enhanced antimicrobial and antifungal efficacy.

This document provides a comprehensive overview of the synthesis, proposed mechanisms of action, and detailed protocols for evaluating the antimicrobial and antifungal applications of these promising derivatives.

Synthesis of the Core Scaffold: 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol

The foundational step in exploring the therapeutic potential of this class of compounds is the efficient synthesis of the core structure. The most common and effective method involves a two-step process starting from 4-aminobenzoic acid.[9][10][11]

Rationale for the Synthetic Route: This pathway is widely adopted due to the commercial availability of starting materials, relatively straightforward reaction conditions, and good yields. The conversion of the carboxylic acid to an acid hydrazide is a critical intermediate step, as the hydrazide moiety is primed for cyclization. The use of carbon disulfide in a basic medium is a classic and reliable method for forming the 5-thiol-1,3,4-oxadiazole ring.[11][12]

Protocol 1: Synthesis of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol

  • Step 1: Synthesis of 4-Aminobenzohydrazide

    • Esterify 4-aminobenzoic acid with methanol in the presence of a catalytic amount of concentrated sulfuric acid under reflux to yield methyl 4-aminobenzoate.

    • Treat the resulting ester with hydrazine hydrate in refluxing absolute ethanol.[9]

    • Monitor the reaction completion using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and collect the precipitated 4-aminobenzohydrazide by filtration. Wash with cold ethanol and dry.

  • Step 2: Cyclization to form the Oxadiazole Ring

    • Dissolve 4-aminobenzohydrazide in ethanol containing potassium hydroxide.[10][11]

    • Add carbon disulfide dropwise to the solution while stirring in an ice bath.

    • Allow the reaction mixture to stir at room temperature for several hours until the formation of the potassium dithiocarbazinate salt is complete.

    • Reflux the mixture for 6-8 hours.

    • Cool the reaction and acidify with dilute hydrochloric acid or acetic acid to precipitate the crude product.[11]

    • Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol.[10]

G cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Oxadiazole Cyclization 4-Aminobenzoic Acid 4-Aminobenzoic Acid Methyl 4-aminobenzoate Methyl 4-aminobenzoate 4-Aminobenzoic Acid->Methyl 4-aminobenzoate  Methanol, H₂SO₄ (cat.), Reflux 4-Aminobenzohydrazide 4-Aminobenzohydrazide Methyl 4-aminobenzoate->4-Aminobenzohydrazide  Hydrazine Hydrate, Ethanol, Reflux Potassium Dithiocarbazinate Salt Potassium Dithiocarbazinate Salt 4-Aminobenzohydrazide->Potassium Dithiocarbazinate Salt  1. KOH, Ethanol  2. Carbon Disulfide Final Product 5-(4-Aminophenyl)-1,3,4- oxadiazole-2-thiol Potassium Dithiocarbazinate Salt->Final Product  1. Reflux  2. Acidification G cluster_fungi Antifungal Action cluster_bacteria Antibacterial Action Compound Oxadiazole Derivative CYP51 14α-demethylase (CYP51) Compound->CYP51 Inhibits DNA_Gyrase DNA Gyrase Compound->DNA_Gyrase Inhibits Ergosterol_Pathway Ergosterol Biosynthesis CYP51->Ergosterol_Pathway Blocks Step in Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol_Pathway->Fungal_Membrane Fungal_Death Fungal Cell Death Fungal_Membrane->Fungal_Death Disruption leads to DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Inhibits Bacterial_Death Bacterial Cell Death DNA_Replication->Bacterial_Death Failure leads to

Caption: Postulated mechanisms of action for oxadiazole derivatives.

Application Note 1: In Vitro Antibacterial Screening

The initial evaluation of novel compounds involves screening for antibacterial activity. A two-tiered approach is recommended: a preliminary qualitative assay followed by a quantitative determination of potency.

Protocol 1.1: Agar Well Diffusion Method (Qualitative Screening)

This method provides a rapid and visually accessible assessment of a compound's ability to inhibit bacterial growth. [13][14] Principle: The test compound diffuses from a well through a solidified agar medium that has been seeded with a uniform lawn of bacteria. If the compound is effective, it will inhibit bacterial growth, creating a clear circular area, or "zone of inhibition," around the well. The diameter of this zone is proportional to the compound's activity and diffusion characteristics. Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile broth (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Test compound solutions (dissolved in a suitable solvent like DMSO)

  • Positive control (e.g., Ciprofloxacin solution)

  • Negative control (solvent, e.g., DMSO)

  • Sterile cork borer (6-8 mm diameter)

  • Sterile micropipettes and tips

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh 18-24 hour culture in sterile broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximating 1.5 x 10⁸ CFU/mL). [15]This standardization is critical for reproducibility.

  • Plate Inoculation: Using a sterile cotton swab, uniformly streak the standardized bacterial suspension over the entire surface of an MHA plate to create a bacterial lawn.

  • Well Creation: Aseptically punch wells into the agar using a sterile cork borer. [16]4. Compound Loading: Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells. [16]5. Pre-diffusion: Allow the plates to sit at room temperature for 30-60 minutes to permit some diffusion of the compounds into the agar before bacterial growth begins.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours. [17]7. Result Measurement: Measure the diameter of the zone of inhibition (in mm) for each well.

Interpretation:

  • A clear zone around the well indicates antibacterial activity.

  • The negative control (solvent) should show no zone of inhibition.

  • The diameter of the zone for the test compound can be compared to the positive control to provide a semi-quantitative measure of its relative potency.

G A 1. Prepare 0.5 McFarland Inoculum B 2. Create Bacterial Lawn on MHA Plate A->B C 3. Aseptically Punch Wells B->C D 4. Load Wells with Test Compound & Controls C->D E 5. Incubate at 37°C for 18-24h D->E F 6. Measure Zone of Inhibition (mm) E->F

Caption: Experimental workflow for the Agar Well Diffusion method.

Protocol 1.2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Following a positive result in the diffusion assay, the MIC must be determined. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [18][19]The broth microdilution method is a standardized, quantitative technique for this purpose. [20][21] Principle: A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. After incubation, the wells are observed for turbidity (bacterial growth). The MIC is the lowest concentration at which no growth is observed. [18] Materials:

  • Sterile 96-well microtiter plates (U- or flat-bottom)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Standardized bacterial inoculum (adjusted to ~5 x 10⁵ CFU/mL in the final well volume)

  • Test compound stock solution

  • Positive control (standard antibiotic)

  • Controls: Growth control (broth + inoculum, no compound), Sterility control (broth only)

  • Multichannel pipette

  • Incubator (37°C)

Procedure:

  • Plate Setup: Add 100 µL of sterile CAMHB to wells 2 through 12 of a microtiter plate row.

  • Compound Addition: Add 200 µL of the test compound solution (at twice the desired starting concentration) to well 1.

  • Serial Dilution: Using a multichannel pipette, transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this serial transfer from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. This creates a two-fold dilution series.

  • Control Wells: Well 11 will serve as the growth control (no compound). Well 12 will be the sterility control (no compound, no inoculum).

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add inoculum to the sterility control well (well 12). The final volume in each well is 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours. [21]7. Reading Results: Visually inspect the plate for turbidity. A button of cells at the bottom of the well also indicates growth. The MIC is the lowest concentration of the compound in which there is no visible growth. [18]

G cluster_plate 96-Well Plate Row cluster_steps plate 1 2 3 4 5 6 7 8 9 10 11 12 step1 Add 100µL broth to wells 2-12. Add 200µL compound (2x conc) to well 1. step2 Perform 1:2 serial dilutions: Transfer 100µL from well 1 to 2, 2 to 3, etc. step3 Add 100µL standardized inoculum to wells 1-11. Well 11: Growth Control Well 12: Sterility Control step4 Incubate 16-20h at 37°C. step5 Read MIC: Lowest concentration with no visible growth.

Caption: Workflow for Broth Microdilution MIC determination.

Application Note 2: In Vitro Antifungal Screening

The evaluation of antifungal activity follows similar principles to antibacterial testing, with modifications to media and incubation conditions to support fungal growth.

Protocol 2.1: Mycelium Growth Rate Method

This method is particularly useful for filamentous fungi and evaluates the effect of a compound on fungal biomass extension. [22] Principle: The test compound is incorporated into a solid agar medium (e.g., Potato Dextrose Agar, PDA) at various concentrations. A standardized plug of fungal mycelium is placed at the center of the plate. The radial growth of the mycelium is measured after incubation and compared to a control plate without the compound.

Procedure:

  • Media Preparation: Prepare PDA and autoclave. While the agar is still molten (around 45-50°C), add the test compound (dissolved in a solvent) to achieve the desired final concentrations. Pour the agar into sterile Petri dishes. Include a control plate containing only the solvent.

  • Inoculation: Using a sterile cork borer, take a small agar plug (e.g., 5 mm) from the edge of an actively growing fungal culture. Place the plug, mycelium-side down, in the center of the prepared test and control plates.

  • Incubation: Incubate the plates at a suitable temperature for the test fungus (e.g., 25-28°C) for several days until the mycelium on the control plate has grown significantly.

  • Measurement: Measure the diameter of the fungal colony on both test and control plates.

  • Calculation: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] x 100 Where C is the colony diameter of the control and T is the colony diameter of the treated plate.

Protocol 2.2: Broth Microdilution for Fungal MIC (CLSI/EUCAST Standards)

For yeasts like Candida albicans, the broth microdilution method is the standard for determining MIC. [5]The protocol is analogous to the bacterial method but uses fungal-specific media (e.g., RPMI-1640) and different incubation parameters.

Key Differences from Bacterial Protocol:

  • Medium: Use RPMI-1640 medium buffered with MOPS.

  • Inoculum: Prepare yeast suspension and adjust to a 0.5 McFarland standard, then dilute to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Incubation: Incubate at 35°C for 24-48 hours.

  • Reading: The endpoint for fungistatic drugs like azoles is often defined as the concentration that causes a significant reduction (e.g., 50%) in turbidity compared to the growth control, rather than complete visual inhibition.

Data Summary and Structure-Activity Relationship (SAR)

Systematic evaluation of derivatives allows for the development of SAR, which provides crucial insights for designing more potent compounds. By modifying the substituents on the aminophenyl ring or the thiol group, researchers can tune the compound's lipophilicity, electronic properties, and steric profile to enhance its interaction with microbial targets. [23] Table 1: Representative Antimicrobial and Antifungal Activity Data (Hypothetical)

Compound IDR-Group on AminophenylMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
Parent -H6412832
Deriv-A -Cl (electron-withdrawing)16328
Deriv-B -OCH₃ (electron-donating)326416
Deriv-C -NO₂ (strong e⁻-withdrawing)8164
Ciprofloxacin (Positive Control)10.5N/A
Fluconazole (Positive Control)N/AN/A2

Data are hypothetical for illustrative purposes.

This tabular format allows for a clear comparison of the potency of different derivatives. In this example, adding electron-withdrawing groups (like -Cl and -NO₂) to the phenyl ring appears to enhance both antibacterial and antifungal activity, a common observation in SAR studies of oxadiazoles. [15][24]

Conclusion

Derivatives of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol represent a versatile and highly promising scaffold for the development of new antimicrobial and antifungal agents. Their straightforward synthesis and the potential for diverse chemical modifications allow for the systematic exploration of structure-activity relationships. The protocols detailed in this guide provide a robust framework for the in vitro evaluation of these compounds, from initial qualitative screening to the quantitative determination of potency. By applying these standardized methods, researchers can effectively identify lead compounds and contribute to the critical pipeline of novel therapeutics needed to combat the growing threat of antimicrobial resistance.

References

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Method

Protocol for the Solubilization of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol for In Vitro Assays

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This document provides a comprehensive guide for the solubilization and handling of 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide for the solubilization and handling of 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol, a heterocyclic compound with significant potential in pharmaceutical research.[1][2] Due to its poor aqueous solubility, a common characteristic of aryl-substituted oxadiazole derivatives, a robust and reproducible protocol is essential for generating reliable data in in vitro biological assays.[3] This guide details the scientific rationale for solvent selection, provides step-by-step protocols for preparing high-concentration stock solutions and subsequent aqueous working dilutions, and outlines best practices for storage and quality control to ensure compound integrity.[4][5]

Foundational Principles: Understanding the Molecule

5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol is a bifunctional molecule featuring an aromatic amine and a thiol group on a stable oxadiazole scaffold.[6][7] This structure presents a solubility challenge typical of many heterocyclic compounds developed in medicinal chemistry.[8][9] Its limited solubility in aqueous media necessitates the use of an organic solvent for initial dissolution.

The key to a successful protocol lies in two stages:

  • Primary Solubilization: Creating a stable, high-concentration stock solution in a suitable organic solvent.

  • Secondary Dilution: Diluting the organic stock into an aqueous assay medium without causing the compound to precipitate.

Furthermore, the compound's ionizable groups—the acidic thiol (-SH) and the basic amino (-NH2) group—imply that its aqueous solubility is strongly dependent on pH.[10][11][12] At a pH above the thiol's pKa, it deprotonates to the more soluble thiolate (R-S⁻), while at a pH below the amino group's pKa, it protonates to the more soluble ammonium salt (R-NH₃⁺).[13] While pH adjustment is a valid strategy for some formulations, the use of a universal organic solvent is generally preferred for initial screening to maintain consistent buffer conditions.[14]

Solvent Selection: The Critical First Step

The choice of solvent is paramount and must balance solubilizing power with compatibility with the downstream biological assay.

Recommended Primary Solvent: Dimethyl Sulfoxide (DMSO)

For initial stock solution preparation, anhydrous, high-purity Dimethyl Sulfoxide (DMSO) is the solvent of choice.

  • Expert Rationale: DMSO is a highly polar, aprotic solvent with exceptional capacity to dissolve a wide array of poorly water-soluble organic compounds.[15] It is the industry standard for compound management and high-throughput screening libraries.[16] Its use ensures that the compound is fully solvated at a high concentration, which is the necessary starting point for generating a wide range of test concentrations.

  • Trustworthiness & Self-Validation: While effective, DMSO is not inert and can exert biological effects. Most cell lines can tolerate final DMSO concentrations up to 0.5%, with some robust lines tolerating 1%.[17] However, primary cells and some sensitive cell lines can show cytotoxicity at concentrations as low as 0.1%.[17][18] Therefore, every experiment must include a "vehicle control" group that is treated with the same final concentration of DMSO as the highest dose of the test compound. This practice is essential to differentiate the biological effects of the compound from any solvent-induced artifacts.[18]

Alternative Solvents

If an assay is incompatible with DMSO (e.g., specific enzymatic reactions or cell types with high sensitivity), other options may be explored, though they often present greater challenges.

  • Dimethylformamide (DMF): Possesses similar solubilizing power to DMSO but is generally more toxic.[19]

  • Ethanol (EtOH): Less toxic to cells but has lower solubilizing power for complex heterocyclic compounds. Requires preliminary solubility testing.

  • Cyrene™ (dihydrolevoglucosenone): A bio-based, greener alternative to DMSO with comparable solvation properties and potentially lower toxicity, making it a suitable replacement in some antibacterial susceptibility testing.[16][20][21]

Experimental Protocol: Stock Solution Preparation (10 mM)

This protocol details the preparation of a 10 mM stock solution in DMSO, a standard concentration for compound libraries. The molecular weight of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol is 193.23 g/mol .[1][6]

Materials
  • 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol powder

  • Anhydrous, sterile-filtered DMSO (cell culture grade)

  • Calibrated analytical balance (readable to 0.01 mg)

  • Sterile 1.5 mL amber glass vial or polypropylene tube

  • Vortex mixer

  • Water bath sonicator (optional)

  • Calibrated pipettes and sterile tips

Step-by-Step Methodology
  • Calculation: To prepare 1 mL of a 10 mM stock solution, weigh out 1.93 mg of the compound.

    • Calculation: 0.01 mol/L * 1 L/1000 mL * 193.23 g/mol * 1000 mg/g = 1.93 mg/mL

  • Weighing: Tare the sterile amber vial on the balance. Carefully add 1.93 mg of the compound powder directly into the vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial.

  • Dissolution: a. Tightly cap the vial and vortex vigorously for 2-3 minutes. b. Visually inspect the solution against a light source. It should be a clear, particle-free solution. c. If any solid particles remain, place the vial in a room temperature water bath sonicator for 10-15 minutes. Gentle warming to 30-37°C can be applied if necessary, but is often not required with DMSO.

  • Aliquoting and Storage: a. To prevent compound degradation from multiple freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile polypropylene tubes.[15][22] b. Store the aliquots in a light-protected, sealed container at -20°C for short-term (1 month) or -80°C for long-term (6+ months) storage.[22][23]

Experimental Protocol: Working Solution Preparation for In Vitro Assays

The primary cause of experimental failure with poorly soluble compounds is precipitation upon dilution into aqueous media. The following workflow is designed to prevent this.

Logical Workflow for Serial Dilution

The diagram below illustrates the critical multi-step dilution process required to transition the compound from a 100% organic solvent environment to a final, primarily aqueous, assay-ready state without precipitation.

Sources

Application

Application Notes and Protocols for the Analytical Detection of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol

Abstract: This comprehensive guide provides detailed application notes and validated protocols for the robust analytical detection of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol. This compound is a significant heterocycli...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This comprehensive guide provides detailed application notes and validated protocols for the robust analytical detection of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol. This compound is a significant heterocyclic intermediate in the synthesis of various pharmaceutical and therapeutic agents, making its accurate quantification critical in drug development and quality control.[1][2] This document outlines several analytical methodologies, including High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Electrochemical Methods. Each section is designed to provide researchers, scientists, and drug development professionals with the scientific rationale behind the procedural steps, ensuring both accuracy and reproducibility.

Section 1: Introduction and Significance

5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol is a versatile building block in medicinal chemistry, recognized for its role in the development of compounds with potential antimicrobial, antifungal, and anti-inflammatory properties.[2] Its unique structure, featuring a thiol group and an aromatic amine, also lends itself to applications in materials science and as a reagent in analytical chemistry for the detection of metal ions.[1][3] Given its broad utility, the development of reliable and sensitive analytical methods for its detection and quantification is paramount for ensuring the quality and efficacy of resulting products.

This guide delves into the practical application of several key analytical techniques, providing not just procedural steps but also the underlying principles and experimental considerations that are crucial for successful implementation.

Section 2: Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol is fundamental to developing effective analytical methods.

PropertyValueSource
Molecular Formula C₈H₇N₃OS[1][4]
Molecular Weight 193.23 g/mol [1][4][5]
Appearance White to off-white or light yellow powder/solid[1][2]
Melting Point 228 - 236 °C (with decomposition)[1][5]
CAS Number 32058-82-5[1][4][5]
Purity ≥ 95%[1]
Storage Conditions 0-8 °C[1][2]

This data provides a foundational understanding of the compound's characteristics, which informs decisions on solvent selection, storage, and handling.

Section 3: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation, identification, and quantification of non-volatile and thermally sensitive compounds like 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol. A reverse-phase (RP-HPLC) method is particularly well-suited for this analyte due to its moderate polarity.

Rationale for Method Selection

The selection of a C18 column is based on its hydrophobic stationary phase, which provides excellent retention and separation for aromatic compounds. The mobile phase, a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer, allows for precise control over the retention time and peak shape. A gradient elution is often preferred to ensure the efficient elution of the target analyte while separating it from potential impurities. A photodiode array (PDA) or UV detector is suitable for detection, given the chromophoric nature of the 1,3,4-oxadiazole ring system.[6]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Acquisition & Analysis Standard Prepare Standard Stock Solution (e.g., 1 mg/mL in Methanol) Working Prepare Working Standards (e.g., 1-100 µg/mL) Standard->Working Injector Autosampler/Manual Injector Working->Injector Sample Prepare Sample Solution (Dissolve in Mobile Phase/Methanol) Sample->Injector MobilePhase Prepare Mobile Phase (e.g., Acetonitrile:Water) Degas Degas Mobile Phase (Sonication/Vacuum Filtration) MobilePhase->Degas Pump Pump Degas->Pump Pump->Injector Column C18 Column (e.g., 4.6 x 250 mm, 5 µm) Injector->Column Detector PDA/UV Detector (Set Wavelength) Column->Detector Chromatogram Acquire Chromatogram Detector->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Calibration Construct Calibration Curve Integration->Calibration Quantification Quantify Analyte Calibration->Quantification

Caption: General workflow for the HPLC analysis of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol.

Detailed HPLC Protocol

Objective: To quantify 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol in a sample matrix.

Materials:

  • 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol reference standard

  • HPLC grade acetonitrile and methanol

  • Deionized water (18.2 MΩ·cm)

  • Phosphoric acid or formic acid (for pH adjustment)

  • 0.45 µm syringe filters

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and PDA or UV detector.

  • Analytical balance

  • Sonicator

Procedure:

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of Acetonitrile:Water (e.g., 60:40 v/v). The exact ratio may need optimization.

    • Adjust the pH of the aqueous component to ~3.0 with a dilute acid like phosphoric acid for better peak shape.[7]

    • Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 15-20 minutes.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of methanol to prepare a 1 mg/mL stock solution.

    • Perform serial dilutions of the stock solution with the mobile phase to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh a known amount of the sample and dissolve it in a suitable solvent (preferably the mobile phase or methanol) to achieve a final concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm particle size

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 40 °C[6]

    • Detection Wavelength: Determine the λmax by running a UV scan of a standard solution (typically in the range of 230-350 nm).

    • Run Time: 10 minutes (adjust as needed to ensure complete elution).

  • Data Analysis:

    • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

    • Inject the sample solutions and determine the concentration of the analyte from the calibration curve.

    • Validate the method by assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Validation ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98-102%
Precision (% RSD) ≤ 2%
LOD Signal-to-Noise Ratio ≥ 3:1
LOQ Signal-to-Noise Ratio ≥ 10:1

Section 4: UV-Visible Spectroscopy

UV-Vis spectroscopy is a rapid and straightforward method for the quantification of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol, particularly in pure samples or simple mixtures. The presence of the aromatic ring and the oxadiazole heterocycle results in strong UV absorbance.

Principle of Detection

This technique relies on the absorption of ultraviolet or visible light by the analyte, which causes electronic transitions. According to the Beer-Lambert Law, the absorbance is directly proportional to the concentration of the analyte in the solution.

Protocol for UV-Vis Spectroscopic Analysis

Objective: To determine the concentration of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol in a solution.

Materials:

  • 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol reference standard

  • Spectroscopic grade solvent (e.g., Methanol, Ethanol, or DMF)[8]

  • Quartz cuvettes (1 cm path length)

Instrumentation:

  • UV-Vis Spectrophotometer (double beam recommended)

Procedure:

  • Determination of λmax:

    • Prepare a dilute solution of the standard (e.g., 10 µg/mL) in the chosen solvent.

    • Scan the solution across a wavelength range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

  • Preparation of Calibration Curve:

    • Prepare a stock solution (e.g., 100 µg/mL) of the standard.

    • Create a series of standard solutions with decreasing concentrations by serial dilution.

    • Measure the absorbance of each standard at the predetermined λmax, using the solvent as a blank.

    • Plot a graph of absorbance versus concentration.

  • Sample Analysis:

    • Prepare a solution of the unknown sample in the same solvent, ensuring the concentration falls within the range of the calibration curve.

    • Measure the absorbance of the sample at λmax.

    • Determine the concentration of the sample using the calibration curve equation.

Section 5: Electrochemical Methods

Electrochemical techniques, such as amperometric titration, offer a sensitive and cost-effective alternative for the detection of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol. This compound can act as a reducing agent, making it suitable for electrochemical analysis.[9]

Amperometric Titration for Indirect Detection

5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol has been successfully employed as an analytical reagent for the amperometric titration of metal ions like Cu(II) and Pb(II).[9] This indicates its potential for direct electrochemical detection as well, likely through oxidation of the thiol or amine group. A study found the half-wave potential of this compound to be 0.55 V, confirming its reducing properties.[9]

Conceptual Workflow for Electrochemical Detection

Electrochemical_Workflow cluster_setup Electrochemical Cell Setup cluster_instrument Potentiostat cluster_analysis Data Analysis Electrolyte Prepare Supporting Electrolyte SamplePrep Prepare Sample in Electrolyte Electrolyte->SamplePrep Cell Assemble 3-Electrode Cell (Working, Reference, Counter) SamplePrep->Cell Parameters Set Scan Parameters (e.g., Potential Range, Scan Rate) Cell->Parameters Measurement Perform Measurement (e.g., Cyclic Voltammetry) Parameters->Measurement Voltammogram Obtain Voltammogram Measurement->Voltammogram Peak Identify Oxidation/Reduction Peak Voltammogram->Peak Quantify Relate Peak Current to Concentration Peak->Quantify

Caption: Conceptual workflow for electrochemical analysis of the target analyte.

Protocol for Amperometric Titration (as a Reagent)

Objective: To determine the concentration of Cu(II) or Pb(II) ions using 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol as a titrant.

Principle: The analyte (metal ion) is titrated with a standard solution of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol. A constant potential is applied between a working electrode and a reference electrode, and the resulting current is measured as a function of the volume of titrant added. The endpoint is indicated by a sharp change in current.

Procedure Outline:

  • Prepare a standard solution of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol.

  • Place the sample containing the metal ion in an electrochemical cell with a suitable supporting electrolyte.

  • Apply a constant potential (e.g., 0.5 V for Pb(II) or 0.75 V for Cu(II)) to the working electrode.[9]

  • Add the standard titrant solution in small increments and record the diffusion current after each addition.

  • Plot the current versus the volume of titrant added. The intersection of the two linear portions of the graph indicates the equivalence point.

Note: This method demonstrates the electrochemical activity of the compound. For direct quantification, a method such as differential pulse voltammetry or square wave voltammetry would be developed to correlate the peak current of the compound's oxidation directly with its concentration.

Section 6: Summary and Conclusions

This guide has detailed three robust analytical methods for the detection and quantification of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol.

  • HPLC stands out as the most powerful technique, offering high sensitivity, selectivity, and the ability to separate the analyte from impurities, making it ideal for quality control in pharmaceutical development.

  • UV-Vis Spectroscopy is a rapid, simple, and cost-effective method suitable for high-throughput screening and quantification in non-complex matrices.

  • Electrochemical Methods present a sensitive and economical alternative, particularly valuable in applications where the compound is used as a reagent or for trace-level detection.

The choice of method will depend on the specific application, required sensitivity, sample matrix, and available instrumentation. For regulatory submissions and detailed impurity profiling, a validated HPLC method is indispensable. For routine process monitoring or preliminary screening, UV-Vis or electrochemical methods can provide valuable and timely data.

References

  • Al-Sultani, K. H., et al. (2016). Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. Asian Journal of Chemistry, 28(9), 1978-1982. [Link]

  • Laylo, S., et al. (2022). New and Effective Analytical Reagent of 5-(4-Aminophenyl)-1,3,4-Oxadiazole-2-thiol in The Determination of Copper and Lead. Analytical and Bioanalytical Electrochemistry, 14(12), 1093-1113. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol. PubChem Compound Summary for CID 716470. Retrieved from [Link]

  • Singh, P., et al. (2014). Spectral and Biological Investigation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol. International Journal of ChemTech Research, 6(5), 2868-2877. Retrieved from [Link]

  • Khan, I., et al. (2022). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Journal of Chemistry, 2022, 1-11. [Link]

  • SIELC Technologies. (n.d.). Separation of 3-(4-aminophenyl)-1,2,4-oxadiazol-5(4H)-one on Newcrom R1 HPLC column. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol. Retrieved from [Link]

  • Kumar, A., et al. (2021). Corrosion Inhibitive Properties of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol and 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol on Mild Steel in 1.0 M HCl Solution. Asian Journal of Chemistry, 33(12), 2923-2932. [Link]

Sources

Method

The Versatile Role of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol in Advanced Material Science: Application Notes and Protocols

The relentless pursuit of novel materials with enhanced properties has led researchers to explore the vast landscape of heterocyclic chemistry. Among the myriad of compounds, 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol em...

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel materials with enhanced properties has led researchers to explore the vast landscape of heterocyclic chemistry. Among the myriad of compounds, 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol emerges as a molecule of significant interest. Its unique architecture, featuring a thermally stable oxadiazole ring, a reactive thiol group, and a versatile amine functionality, bestows upon it a remarkable potential for diverse applications in material science. This guide provides an in-depth exploration of its utility, complete with detailed protocols, to empower researchers in harnessing its full potential.

Introduction: A Molecule of Multifaceted Potential

5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol is a crystalline solid with a molecular weight of 193.23 g/mol and a melting point of approximately 235°C (with decomposition). Its structure is a harmonious blend of functionalities that render it a valuable building block in the design of advanced materials. The 1,3,4-oxadiazole core is known for its exceptional thermal and chemical stability, a trait that is highly sought after in materials destined for demanding environments.[1] The presence of the thiol (-SH) and amino (-NH2) groups provides reactive sites for polymerization, cross-linking, and surface functionalization, opening up a plethora of possibilities for material modification and synthesis.[2]

This guide will delve into three key application areas where 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol has shown considerable promise: as a potent corrosion inhibitor, a functional monomer in polymer science, and a sensitive recognition element in chemical sensors.

Application as a Corrosion Inhibitor for Mild Steel

The economic and safety implications of metal corrosion are substantial, making the development of effective corrosion inhibitors a critical area of research. 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol has demonstrated exceptional performance as a corrosion inhibitor for mild steel, particularly in acidic environments.[3]

Mechanism of Action: A Protective Adsorption Layer

The efficacy of 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol as a corrosion inhibitor stems from its ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. This adsorption is facilitated by the presence of heteroatoms (nitrogen, oxygen, and sulfur) with lone pairs of electrons and the π-electrons of the aromatic ring.[4] These electrons can be donated to the vacant d-orbitals of iron atoms on the mild steel surface, leading to the formation of a coordinate covalent bond. This process, known as chemisorption, results in a strongly adhered inhibitor film.[4] The molecule can also be physically adsorbed through electrostatic interactions. The planarity of the oxadiazole ring and the phenyl group allows for a high surface coverage.

G cluster_0 Corrosion Process (Without Inhibitor) cluster_1 Corrosion Inhibition Mechanism Mild Steel Mild Steel Corrosion Corrosion Mild Steel->Corrosion Anodic & Cathodic Reactions Corrosive Medium (HCl) Corrosive Medium (HCl) Corrosive Medium (HCl)->Corrosion Inhibited Corrosion Inhibited Corrosion Corrosive Medium (HCl)->Inhibited Corrosion Inhibitor 5-(4-aminophenyl)-1,3,4- oxadiazole-2-thiol Mild Steel Surface Mild Steel Surface Inhibitor->Mild Steel Surface Adsorption (Chemisorption & Physisorption) Protective Film Protective Film Mild Steel Surface->Protective Film Protective Film->Inhibited Corrosion Blocks Active Sites G start Start prep Prepare Mild Steel Coupons (Polishing, Cleaning, Drying) start->prep sol_prep Prepare 1.0 M HCl with varying inhibitor concentrations prep->sol_prep wt_loss Weight Loss Measurement (Immerse coupons, measure weight loss over time) sol_prep->wt_loss electrochem Electrochemical Studies sol_prep->electrochem analysis Data Analysis and Inhibition Efficiency Calculation wt_loss->analysis pol Potentiodynamic Polarization electrochem->pol eis Electrochemical Impedance Spectroscopy (EIS) electrochem->eis pol->analysis eis->analysis sem_edx Surface Analysis (SEM and EDX) end End sem_edx->end analysis->sem_edx

Caption: Workflow for evaluating corrosion inhibition performance.

2.2.3. Detailed Procedures

  • Weight Loss Measurements:

    • Mechanically polish mild steel coupons with different grades of emery paper, degrease with acetone, rinse with distilled water, and dry.

    • Accurately weigh the cleaned coupons.

    • Immerse the coupons in 1.0 M HCl solutions containing various concentrations of the inhibitor (e.g., 50, 100, 150, 200, 250, 300 ppm) and a blank solution (without inhibitor) at a constant temperature (e.g., 298 K) for a specified duration (e.g., 12 hours). [3] 4. After the immersion period, remove the coupons, clean them, dry, and reweigh.

    • Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

      • CR (mm/year) = (K × W) / (A × T × D) where K is a constant, W is the weight loss in grams, A is the area of the coupon in cm², T is the immersion time in hours, and D is the density of mild steel in g/cm³.

      • IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.

  • Electrochemical Measurements:

    • Assemble the three-electrode cell with the mild steel coupon as the working electrode.

    • Allow the open circuit potential (OCP) to stabilize.

    • Potentiodynamic Polarization: Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s). Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the Tafel plots.

    • Electrochemical Impedance Spectroscopy (EIS): Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 0.01 Hz) at the OCP. Analyze the Nyquist and Bode plots to determine the charge transfer resistance (R_ct) and double-layer capacitance (C_dl).

  • Surface Analysis:

    • After immersion in the corrosive media (with and without inhibitor), clean and dry the mild steel coupons.

    • Examine the surface morphology using SEM.

    • Determine the elemental composition of the surface film using EDX to confirm the adsorption of the inhibitor.

Expected Results and Data Interpretation
Concentration (ppm)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0 (Blank)18.32-
508.3954.23
1506.3665.28
2504.4675.64

Data adapted from a study on a similar oxadiazole derivative for illustrative purposes. [3] An increase in inhibitor concentration is expected to lead to a decrease in the corrosion rate and an increase in inhibition efficiency. [3]In electrochemical studies, the presence of the inhibitor should result in a decrease in the corrosion current density (i_corr), an increase in the charge transfer resistance (R_ct), and a decrease in the double-layer capacitance (C_dl). [3]SEM images should reveal a smoother surface for the inhibited mild steel compared to the pitted surface of the uninhibited sample. EDX analysis should confirm the presence of N, O, and S on the inhibited steel surface.

Application in Polymer Science: Enhancing Material Performance

The bifunctional nature of 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol, possessing both an amine and a thiol group, makes it an excellent candidate for modifying and synthesizing polymers. It can be employed as a curing agent for epoxy resins or as a monomer in the synthesis of high-performance polymers like polyamides, imparting enhanced thermal stability and mechanical strength. [2][5]

Role as a Curing Agent for Epoxy Resins

The amino and thiol groups of 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol can react with the epoxide rings of epoxy resins, leading to a cross-linked, three-dimensional network. The incorporation of the rigid and thermally stable oxadiazole ring into the polymer backbone is expected to significantly improve the thermal and mechanical properties of the cured epoxy resin.

Protocol for Curing Epoxy Resin

This protocol provides a representative procedure for using 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol as a curing agent for a diglycidyl ether of bisphenol A (DGEBA) type epoxy resin.

3.2.1. Materials and Equipment

  • Diglycidyl ether of bisphenol A (DGEBA) epoxy resin

  • 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol

  • A suitable solvent (e.g., N,N-dimethylformamide - DMF)

  • Hot plate with magnetic stirrer

  • Vacuum oven

  • Molds for sample casting

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

3.2.2. Experimental Workflow

G start Start dissolve Dissolve curing agent in a minimal amount of solvent start->dissolve mix Mix epoxy resin with the dissolved curing agent dissolve->mix degas Degas the mixture under vacuum mix->degas cast Pour the mixture into molds degas->cast cure Cure in an oven using a pre-determined temperature profile cast->cure characterize Characterize the cured polymer (DSC, TGA) cure->characterize end End characterize->end

Caption: Workflow for epoxy resin curing and characterization.

3.2.3. Detailed Procedure

  • Calculate the stoichiometric amount of 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol required to cure the DGEBA epoxy resin. The stoichiometry is based on the number of active hydrogen atoms in the curing agent (from both -NH2 and -SH groups) per epoxide group of the resin.

  • Gently heat the DGEBA resin to reduce its viscosity.

  • In a separate container, dissolve the calculated amount of the curing agent in a minimal amount of DMF with gentle warming and stirring.

  • Add the dissolved curing agent to the preheated epoxy resin and stir thoroughly until a homogeneous mixture is obtained.

  • Place the mixture in a vacuum oven to remove air bubbles and the solvent.

  • Pour the degassed mixture into preheated molds.

  • Cure the samples in an oven following a specific curing schedule (e.g., 120°C for 2 hours, followed by post-curing at 150°C for 3 hours). The optimal curing schedule should be determined by DSC analysis.

  • After curing, allow the samples to cool slowly to room temperature.

  • Characterize the thermal properties of the cured polymer using DSC to determine the glass transition temperature (Tg) and TGA to assess the thermal stability.

Application in Chemical Sensing: Detection of Heavy Metal Ions

The presence of sulfur and nitrogen atoms in 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol makes it an effective chelating agent for heavy metal ions. [6][7]This property can be exploited for the development of chemical sensors for the detection of environmentally and biologically important metal ions. A notable application is in the amperometric titration for the determination of copper(II) and lead(II) ions. [7]

Principle of Amperometric Titration

Amperometric titration involves measuring the electric current flowing through an electrochemical cell as a function of the volume of a titrant added. In this case, 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol acts as the titrant, and the current is measured at a constant potential. The thiol group of the molecule can be electrochemically oxidized. When the titrant is added to a solution containing metal ions (e.g., Cu²⁺ or Pb²⁺), it forms a stable complex with the metal ions. This complex formation alters the electrochemical behavior of the solution. The endpoint of the titration is indicated by a sharp change in the current, which corresponds to the complete complexation of the metal ions.

Protocol for Amperometric Determination of Cu(II) and Pb(II)

This protocol is based on the methodology described for the use of 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol as an analytical reagent for the determination of copper and lead. [7] 4.2.1. Materials and Equipment

  • 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol

  • Standard solutions of Cu(II) and Pb(II)

  • Supporting electrolyte (e.g., a suitable buffer solution)

  • Amperometric titration setup (including a potentiostat, a titration vessel, a microburette, and a three-electrode system: working electrode, reference electrode, and counter electrode)

  • Magnetic stirrer

4.2.2. Experimental Workflow

G start Start setup Set up the amperometric titration cell start->setup analyte Pipette a known volume of the metal ion solution into the cell setup->analyte electrolyte Add the supporting electrolyte analyte->electrolyte potential Apply a constant potential to the working electrode electrolyte->potential titrate Titrate with a standard solution of the oxadiazole derivative potential->titrate current Record the current after each addition of the titrant titrate->current plot Plot current vs. volume of titrant to determine the endpoint current->plot end End plot->end

Caption: Workflow for amperometric titration of heavy metal ions.

4.2.3. Detailed Procedure

  • Prepare a standard solution of 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol in a suitable solvent.

  • Set up the amperometric titration cell. Place a known volume of the sample solution containing Cu(II) or Pb(II) ions into the titration vessel.

  • Add the supporting electrolyte to the vessel.

  • Apply a constant potential to the working electrode. The optimal potential should be determined from preliminary voltammetric studies (e.g., 0.5 V for Pb(II) and 0.75 V for Cu(II) have been reported). [7]5. Start the titration by adding the standard solution of the oxadiazole derivative from the microburette in small increments.

  • After each addition, stir the solution and record the steady-state current.

  • Continue the titration beyond the endpoint.

  • Plot the measured current versus the volume of the titrant added. The plot will consist of two linear segments with different slopes. The intersection of these two lines gives the endpoint of the titration.

  • From the endpoint volume, calculate the concentration of the metal ion in the sample solution.

Synthesis of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol

For researchers who wish to synthesize this versatile compound in-house, the following protocol outlines a common and effective method. [2][8][9]

Reaction Scheme

The synthesis is a two-step process starting from 4-aminobenzoic acid. First, 4-aminobenzoic acid is converted to its corresponding hydrazide, which is then cyclized with carbon disulfide in the presence of a base to yield the final product.

Protocol for Synthesis

5.2.1. Step 1: Synthesis of 4-Aminobenzohydrazide

  • Reflux a mixture of methyl 4-aminobenzoate and hydrazine hydrate in ethanol.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and collect the precipitated product by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 4-aminobenzohydrazide.

5.2.2. Step 2: Synthesis of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol

  • Dissolve 4-aminobenzohydrazide in ethanol.

  • Add potassium hydroxide to the solution, followed by the dropwise addition of carbon disulfide.

  • Reflux the reaction mixture for several hours.

  • After cooling, pour the reaction mixture into ice-cold water.

  • Acidify the solution with a dilute acid (e.g., HCl) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol.

Conclusion

5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol stands out as a highly versatile and valuable compound in the field of material science. Its unique combination of a stable heterocyclic core and reactive functional groups provides a powerful platform for the development of advanced materials with tailored properties. The detailed protocols provided in this guide are intended to serve as a practical resource for researchers, enabling them to explore and exploit the full potential of this remarkable molecule in corrosion protection, polymer engineering, and chemical sensing applications.

References

  • MySkinRecipes. 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol. Available from: [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2016). Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. Asian Journal of Chemistry, 28(9), 1983-1988.
  • Raj, X. J., & Rajendran, N. (2016). Inhibition of Oxadiazole Derivatives for the Control of Corrosion of Copper-Nickel Alloy in Sea Water. Journal of the Association of Arab Universities for Basic and Applied Sciences, 21, 38-46.
  • Lashgari, M., & Arshadi, M. R. (2014). Quantum Chemical Study on the Corrosion Inhibition of Some Oxadiazoles. Journal of the Chilean Chemical Society, 59(1), 2329-2334.
  • Dahiya, H., Kumar, P., & Kalia, V. (2022). Corrosion Inhibitive Properties of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol and 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol on Mild Steel in 1.0 M HCl Solution. ResearchGate. Available from: [Link]

  • Kalia, V., Kumar, P., Kumar, S., & Dahiya, H. (2021). Corrosion Inhibitive Properties of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol and 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol on Mild Steel in 1.0 M HCl Solution. Asian Journal of Chemistry, 33(12), 2953-2964.
  • Sattorova, L. S., Qosimova, N. S., Isroilova, D. M., Kuronboyev, D. T., & Berdimurodov, E. T. (2022). New and Effective Analytical Reagent of 5-(4-Aminophenyl)-1,3,4-Oxadiazole-2-thiol in The Determination of Copper and Lead. Analytical and Bioanalytical Electrochemistry, 14(12), 1093-1113.
  • Raj, X. J., & Rajendran, N. (2011). Effect of Some Oxadiazole Derivatives on the Corrosion Inhibition of Brass in Natural Seawater. Journal of Materials Engineering and Performance, 20(7), 1363-1373.
  • Theoretical investigation on corrosion inhibition effect of oxadiazoles: DFT calculations. (2022). Journal of the Indian Chemical Society, 99(8), 100572.
  • Fouda, A. S., Abd El-Maksoud, S. A., & El-Sayed, E. A. (2009). Role of some thiadiazole derivatives as inhibitors for the corrosion of C-steel in 1 M H2SO4. Corrosion Science, 51(3), 441-449.
  • Bollikolla, H. B., & Murthy, C. G. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271.
  • Hasan, A., Kapil, S., & Khan, I. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010.
  • Sharma, V., & Kumar, V. (2022). Potential Synthetic Routes and Metal-Ion Sensing Applications of 1,3,4-Oxadiazoles: An Integrative Review. Critical Reviews in Analytical Chemistry, 54(2), 416-436.
  • Benali, O., Ouici, H. B., & Bhamou, D. B. (2018). Experimental investigation on the corrosion inhibition characteristics of mild steel by 5-(2-hydroxyphenyl)-1,3,4-oxadiazole-2-thiol in 1 M HCl. Journal of Adhesion Science and Technology, 32(18), 2011-2029.
  • Ouici, H. B., Tourabi, M., Benali, O., Selles, C., Jama, C., Zarrouk, A., & Bentiss, F. (2017). Adsorption and corrosion inhibition properties of 5-amino 1,3,4-thiadiazole-2-thiol on the mild steel in hydrochloric acid medium: Thermodynamic, surface and electrochemical studies. Journal of Electroanalytical Chemistry, 803, 125-134.
  • Yousif, E., & Rentschler, E. (2010). SYNTHESIS AND CHARACTERIZATION OF SOME METAL IONS WITH {[5-(4-CHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]THIO} ACETIC ACID. Al-Nahrain Journal of Science, 13(2), 86-92.

Sources

Application

The Versatile Intermediate: Application Notes for 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, recognized for it...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, recognized for its diverse pharmacological activities.[1][2] Compounds incorporating this heterocyclic system have demonstrated a broad spectrum of biological effects, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[3][4] The unique electronic and structural features of the 1,3,4-oxadiazole moiety contribute to its ability to engage with various biological targets, making it a cornerstone in the design of novel therapeutic agents. This guide focuses on a key intermediate, 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol, a versatile building block for the synthesis of a wide array of potentially bioactive molecules.[5][6]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol is crucial for its effective utilization in synthesis.

PropertyValueSource
Molecular Formula C₈H₇N₃OS
Molecular Weight 193.23 g/mol
Appearance White to off-white powder or yellow solid
Melting Point 228 - 236 °C
CAS Number 32058-82-5

Synthesis of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol: A Step-by-Step Protocol

The synthesis of the title compound is a two-step process, commencing with the preparation of the key precursor, 4-aminobenzohydrazide.

Part 1: Synthesis of 4-Aminobenzohydrazide

The initial step involves the esterification of 4-aminobenzoic acid followed by hydrazinolysis.

4-Aminobenzoic Acid 4-Aminobenzoic Acid Ethyl 4-Aminobenzoate Ethyl 4-Aminobenzoate 4-Aminobenzoic Acid->Ethyl 4-Aminobenzoate H₂SO₄, EtOH, Reflux 4-Aminobenzohydrazide 4-Aminobenzohydrazide Ethyl 4-Aminobenzoate->4-Aminobenzohydrazide NH₂NH₂·H₂O, EtOH, Reflux

Caption: Synthesis of 4-Aminobenzohydrazide.

Protocol:

  • Esterification: In a round-bottom flask, suspend 4-aminobenzoic acid (0.1 mol) in ethanol (100 mL). Carefully add concentrated sulfuric acid (10 mL) dropwise with cooling. Reflux the mixture for 12 hours.[6]

  • Neutralization: After cooling, concentrate the reaction mixture under reduced pressure. Pour the residue into 200 mL of cold water and neutralize to pH 8 with a potassium carbonate solution.

  • Extraction and Purification: Collect the precipitated ethyl 4-aminobenzoate by filtration, wash with water, and dry. The crude product can be recrystallized from ethanol.

  • Hydrazinolysis: To a solution of ethyl 4-aminobenzoate (0.1 mol) in ethanol (150 mL), add hydrazine hydrate (0.2 mol). Reflux the mixture for 12 hours.

  • Isolation: After cooling, the precipitated 4-aminobenzohydrazide is collected by filtration, washed with cold ethanol, and dried under vacuum.

Part 2: Synthesis of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol

The target compound is synthesized through the cyclization of 4-aminobenzohydrazide with carbon disulfide in a basic medium.[1][7]

4-Aminobenzohydrazide 4-Aminobenzohydrazide Potassium Dithiocarbazate Intermediate Potassium Dithiocarbazate Intermediate 4-Aminobenzohydrazide->Potassium Dithiocarbazate Intermediate CS₂, KOH, EtOH, Stir 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol Potassium Dithiocarbazate Intermediate->5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol Acidification (e.g., HCl)

Caption: Synthesis of the title compound.

Protocol:

  • Reaction Setup: Dissolve 4-aminobenzohydrazide (0.01 mol) in ethanol (50 mL) in a round-bottom flask. Add potassium hydroxide (0.015 mol) and stir until dissolved.

  • Addition of Carbon Disulfide: Add carbon disulfide (0.012 mol) dropwise to the solution at room temperature and continue stirring for 12-16 hours.

  • Cyclization and Precipitation: Monitor the reaction by thin-layer chromatography. Upon completion, acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.

  • Isolation and Purification: Filter the precipitate, wash thoroughly with water, and dry. The crude product can be recrystallized from ethanol to yield pure 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol.

Application as a Pharmaceutical Intermediate: Synthesis of Bioactive Schiff Bases

5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. A prominent example is its use in the preparation of Schiff bases, which are known to exhibit a wide range of biological activities.[4]

Step 1: S-Alkylation of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol

The thiol group of the intermediate can be readily alkylated to introduce further diversity and modulate the biological activity of the final compounds.[4]

5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol 2-(Alkylthio)-5-(4-aminophenyl)-1,3,4-oxadiazole 2-(Alkylthio)-5-(4-aminophenyl)-1,3,4-oxadiazole 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol->2-(Alkylthio)-5-(4-aminophenyl)-1,3,4-oxadiazole Alkyl Halide, Base (e.g., NaH), DMF

Caption: S-Alkylation of the intermediate.

Protocol:

  • Reaction Setup: To a solution of 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol (0.01 mol) in dimethylformamide (DMF, 20 mL), add sodium hydride (NaH, 60% dispersion in mineral oil, 0.011 mol) portion-wise at 0 °C.

  • Alkylation: After the evolution of hydrogen ceases, add the desired alkyl halide (0.011 mol) dropwise and allow the reaction to stir at room temperature for 4-6 hours.

  • Workup: Pour the reaction mixture into ice-cold water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of Schiff Bases

The amino group of the S-alkylated intermediate serves as a handle for the formation of Schiff bases through condensation with various aromatic aldehydes.[4]

2-(Alkylthio)-5-(4-aminophenyl)-1,3,4-oxadiazole 2-(Alkylthio)-5-(4-aminophenyl)-1,3,4-oxadiazole Schiff Base Derivative Schiff Base Derivative 2-(Alkylthio)-5-(4-aminophenyl)-1,3,4-oxadiazole->Schiff Base Derivative Aromatic Aldehyde, Glacial Acetic Acid, Ethanol, Reflux

Caption: Schiff base formation.

Protocol:

  • Condensation: Dissolve the 2-(alkylthio)-5-(4-aminophenyl)-1,3,4-oxadiazole (0.005 mol) and an appropriate aromatic aldehyde (0.0055 mol) in ethanol (30 mL).

  • Catalysis: Add a few drops of glacial acetic acid as a catalyst and reflux the mixture for 6-8 hours.

  • Isolation: After cooling, the precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.

  • Purification: The product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and DMF.

Antimicrobial Activity of Derived Schiff Bases

Schiff bases derived from 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol have shown promising antimicrobial activity. The introduction of different substituents on the aromatic aldehyde allows for the fine-tuning of their biological properties.

CompoundTest OrganismActivity
Schiff Base of 2-(methylthio)-5-(4-aminophenyl)-1,3,4-oxadiazole with 4-chlorobenzaldehydeBacillus subtilis (Gram-positive)Weakly active
Schiff Base of 2-(ethylthio)-5-(4-aminophenyl)-1,3,4-oxadiazole with 4-nitrobenzaldehydeEscherichia coli (Gram-negative)Weakly active
2-(Methylthio)-5-(4-aminophenyl)-1,3,4-oxadiazoleCandida albicans (Fungus)Remarkable activity[4]

Characterization Data

The structural elucidation of the synthesized compounds is paramount. Below is a summary of expected characterization data.

CompoundIR (cm⁻¹)¹H NMR (δ, ppm)
4-Aminobenzohydrazide 3350-3100 (N-H), 1650 (C=O)7.5-6.5 (aromatic protons), 4.5 (NH₂), 9.0 (CONH)
5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol 3400-3200 (N-H), 3100 (S-H), 1620 (C=N)7.6-6.7 (aromatic protons), 5.8 (NH₂), 13.5 (SH)
2-(Methylthio)-5-(4-aminophenyl)-1,3,4-oxadiazole 3450-3300 (N-H), 1610 (C=N)7.7-6.8 (aromatic protons), 5.9 (NH₂), 2.7 (SCH₃)
Schiff Base Derivative (example) 3050 (Ar-H), 1630 (C=N, imine), 1600 (C=N, oxadiazole)8.5 (N=CH), 8.0-6.9 (aromatic protons), 2.8 (SCH₃)

Conclusion

5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol is a highly valuable and versatile pharmaceutical intermediate. Its straightforward synthesis and the reactivity of its functional groups—the aromatic amine and the thiol—provide a gateway to a vast chemical space of potential drug candidates. The demonstrated utility in synthesizing antimicrobially active Schiff bases underscores its importance in modern drug discovery and development. The protocols and data presented herein serve as a comprehensive guide for researchers aiming to leverage this potent scaffold in their quest for novel therapeutics.

References

  • Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. Asian Journal of Chemistry. [Link]

  • Synthesis and Antimicrobial Evaluation of 1,3,4-Oxadiazole bearing Schiff Base Moiety. Journal of Chemical and Pharmaceutical Research.
  • Synthesis and Antimicrobial Evaluation of 1,3,4-Oxadiazole bearing Schiff Base Moiety. Journal of Applicable Chemistry.
  • List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. ResearchGate. [Link]

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY SCREENING OF NEW SCHIFF BASES AND THEIR ACETYL OXADIAZOLE DERIVATIVESBEARING SUCCIN IMIDESM. International Journal of Research in Pharmacy and Chemistry.
  • The new Schiff bases of 2-alkylthio-5-(4-aminophenyl)-1,3,4-oxadiazoles and their antimicrobial activity. ResearchGate. [Link]

  • Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors. National Institutes of Health. [Link]

  • Para-Aminobenzohydrazide Derivatives as Fatty Acid Amide Hydrolase Inhibitors: Design, Synthesis and Biological Evaluation. National Institutes of Health. [Link]

  • Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Journal of Chemical and Pharmaceutical Research.
  • Synthesis, characterization and antimicrobial activity of some new 1,3,4- oxadiazoles and schiff bases bearing 5-chloroquinolin-8-ol moiety. Journal of Chemical and Pharmaceutical Research.
  • Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. MDPI. [Link]

  • SYNTHESIS, CHARACTERIZATION AND EVALUATION OF ANTIBACTERIAL ACTIVITY OF 1,3,4- THIADIAZOLE DERIVATIVES CONTAINING SCHIFF BASES. International Journal of Pharmaceutical and Chemical Sciences.
  • One-pot Synthesis of 2-Alkylthio-1,3,4-oxadiazole and Bis-(1,3,4-oxadiazole-2-yl)thio alkyl Derivatives from Acid Hydrazides. Asian Journal of Chemistry.
  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. [Link]

  • Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. Iraqi Journal of Industrial Research.
  • Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. ResearchGate. [Link]

  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. [Link]

  • Synthesis of Schiff bases of 2-amino-5-aryl-1,3,4-oxadiazoles and their evaluation for antimicrobial activities. ResearchGate. [Link]

  • Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. ResearchGate. [Link]

  • thiadiazoles via Sequential Condensation and I2‑Mediated Oxidative C−O/C−S Bond Formation.
  • The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Research Square. [Link]

  • Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio). Organic Chemistry Portal. [Link]

  • Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. [Link]

Sources

Method

Electrochemical impedance spectroscopy of steel with 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol

Application Note: Characterizing Corrosion Inhibition of Steel using 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol with Electrochemical Impedance Spectroscopy Introduction Electrochemical Impedance Spectroscopy (EIS) is a h...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Characterizing Corrosion Inhibition of Steel using 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol with Electrochemical Impedance Spectroscopy

Introduction

Electrochemical Impedance Spectroscopy (EIS) is a highly sensitive and non-destructive technique for the detailed investigation of corrosion processes and the efficacy of corrosion inhibitors.[1][2] This application note provides a comprehensive protocol for utilizing EIS to evaluate the performance of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol (APOT) as a corrosion inhibitor for steel in an acidic medium, such as 1.0 M HCl.[3] APOT is a heterocyclic compound containing nitrogen, sulfur, and oxygen atoms, which are known to be effective centers for adsorption on metal surfaces, thereby providing a protective barrier against corrosive agents.[3][4][5]

This guide is intended for researchers and scientists in materials science, corrosion engineering, and chemical development. It offers a foundational understanding of the principles of EIS in corrosion studies, a detailed experimental workflow, and guidance on data interpretation using equivalent electrical circuit (EEC) modeling.

Theoretical Background

Principles of Electrochemical Impedance Spectroscopy (EIS)

EIS involves applying a small amplitude AC voltage or current signal over a wide range of frequencies to an electrochemical cell and measuring the resulting impedance.[6][7][8] The impedance, a complex quantity, provides information about the resistance and capacitance of the electrochemical interface.[8] By analyzing the impedance data, typically presented as Nyquist and Bode plots, one can elucidate the kinetics of electrochemical reactions and the properties of surface films.[1]

Corrosion Inhibition Mechanism of APOT

5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol inhibits the corrosion of steel primarily by adsorbing onto the metal surface.[3] This adsorption process forms a protective film that acts as a barrier, isolating the steel from the corrosive environment. The presence of heteroatoms (N, S, O) and the aromatic ring in the APOT molecule facilitates strong adsorption through the sharing of lone pair electrons with the vacant d-orbitals of iron atoms. This interaction blocks the active corrosion sites and impedes both the anodic dissolution of iron and the cathodic hydrogen evolution reaction.[3]

Experimental Protocol

This section outlines the necessary materials, equipment, and step-by-step procedures for conducting EIS measurements to evaluate the corrosion inhibition efficiency of APOT on steel.

Materials and Equipment

  • Working Electrode: Mild steel coupons of a defined surface area (e.g., 1 cm²).

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.

  • Counter Electrode: Platinum or graphite rod/sheet with a surface area significantly larger than the working electrode.

  • Electrochemical Cell: A standard three-electrode glass cell.

  • Potentiostat/Galvanostat with a Frequency Response Analyzer (FRA): Capable of performing EIS measurements over a frequency range of at least 100 kHz to 10 mHz.

  • Corrosive Medium: 1.0 M Hydrochloric Acid (HCl) solution.

  • Inhibitor: 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol (APOT), with a purity of ≥ 95%.[4]

  • Polishing materials: Silicon carbide (SiC) abrasive papers of various grits (e.g., 240, 400, 600, 800, 1200), and polishing cloths with alumina or diamond paste.

  • Ultrasonic bath, distilled water, and ethanol for cleaning.

Experimental Workflow Diagram

G cluster_prep Sample & Solution Preparation cluster_eis Electrochemical Measurement cluster_analysis Data Analysis & Interpretation prep_steel Steel Coupon Polishing & Cleaning prep_sol Prepare 1.0 M HCl Solution prep_inh Prepare Inhibitor Solutions (various concentrations) setup Assemble 3-Electrode Cell prep_inh->setup ocp Stabilize at Open Circuit Potential (OCP) setup->ocp eis_acq Acquire EIS Data (100 kHz to 10 mHz) ocp->eis_acq plot Generate Nyquist & Bode Plots eis_acq->plot eec Equivalent Electrical Circuit (EEC) Fitting plot->eec interpret Interpret Parameters (Rct, Cdl) eec->interpret G cluster_0 Equivalent Electrical Circuit Rs Rs p1 p1 Rs->p1 CPE CPE p2 p2 CPE->p2 Rct Rct Rct->p2 start start->Rs end p1->CPE p1->Rct p2->end

Caption: A common Equivalent Electrical Circuit (EEC) for modeling steel corrosion.

  • Rs (Solution Resistance): Represents the resistance of the electrolyte between the working and reference electrodes.

  • Rct (Charge Transfer Resistance): This is inversely proportional to the corrosion rate. A higher Rct value signifies a slower corrosion process and better inhibition performance. [3]* CPE (Constant Phase Element): This element is used to model the non-ideal capacitive behavior of the electrical double layer at the steel/solution interface. The impedance of a CPE is given by Z_CPE = 1 / [Y₀(jω)ⁿ], where Y₀ is the CPE constant, ω is the angular frequency, and n is an exponent that reflects the degree of surface inhomogeneity (n=1 for an ideal capacitor).

The inhibition efficiency (IE%) can be calculated from the Rct values using the following equation:

IE% = [ (Rct_inh - Rct_blank) / Rct_inh ] * 100

Where Rct_inh and Rct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Expected Quantitative Data

The following table summarizes the expected trend in EIS parameters with increasing concentrations of APOT.

APOT Conc. (ppm)Rs (Ω cm²)Rct (Ω cm²)Y₀ (µS sⁿ cm⁻²)nIE%
0 (Blank)~1-5Low (e.g., 50)High (e.g., 200)~0.850
50~1-5IncreasedDecreasedIncreased> 70
100~1-5Further IncreasedFurther DecreasedIncreased> 85
200~1-5High (e.g., 800)Low (e.g., 50)~0.90> 95
500~1-5Very HighVery Low~0.92> 98

Note: The values presented are illustrative and will vary depending on the specific steel grade, surface preparation, and experimental conditions.

A key observation is the inverse relationship between Rct and the double-layer capacitance (represented by the CPE). [3]As the inhibitor adsorbs onto the steel surface, it displaces water molecules and chloride ions, leading to a decrease in the local dielectric constant and/or an increase in the thickness of the electrical double layer. This results in a lower capacitance value.

Conclusion

Electrochemical Impedance Spectroscopy is an invaluable tool for characterizing the inhibitive properties of compounds like 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol on steel. [7][13]By following the detailed protocol and data analysis framework presented in this application note, researchers can obtain reliable and quantitative data on the performance of corrosion inhibitors. The significant increase in charge transfer resistance and the corresponding decrease in double-layer capacitance with increasing APOT concentration provide strong evidence for the formation of a protective adsorbed film on the steel surface, effectively mitigating corrosion in acidic environments. [3]

References

  • Asian Journal of Chemistry. (2021). Corrosion Inhibitive Properties of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol and 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol on Mild Steel in 1.0 M HCl Solution. [Link]

  • Patel, N. B., & Patel, J. C. (2016). Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. Asian Journal of Chemistry. [Link]

  • Ferreira, D. L., et al. (2022). Electrochemical Impedance Spectroscopy: Basic Principles and Some Applications. Revista Virtual de Quimica. [Link]

  • VLCI. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). [Link]

  • BioLogic Science Instruments. (2024). Electrochemical characterisation of a corrosion system by Impedance spectroscopy. [Link]

  • ResearchGate. (2025). ELECTROCHEMICAL IMPEDANCE SPECTROSCOPY AND ITS APPLICATIONS IN CORROSION RESEARCH. [Link]

  • nLab. Corrosion Part 4 – Equivalent Circuit Models. [Link]

  • ASTM International. (2022). D8370 Standard Test Method for Field Measurement of Electrochemical Impedance on Coatings and Linings. [Link]

  • ASTM International. (1993). Electrochemical Impedance: Analysis and Interpretation. [Link]

  • SciELO Brasil. Use of Electrochemical Impedance Spectroscopy (EIS) to monitoring the corrosion of reinforced concrete. [Link]

  • GlobalSpec. (2022). ASTM D8370-22 Standard Test Method for Field Measurement of Electrochemical Impedance on Coatings and Linings. [Link]

  • ResearchGate. Four equivalent electrical circuits used to fit the EIS curves.... [Link]

  • Matergenics Inc. (2023). EIS and ASTM G106: Electrochemical Impedance Measurements. [Link]

  • PalmSens. Equivalent circuit fitting for corrosion measurements. [Link]

  • ResearchGate. The equivalent electrical circuit used to fit the experimental EIS data. [Link]

  • IEEE Xplore. (2022). Equivalent Electrical Circuits and Their Use Across Electrochemical Impedance Spectroscopy Application Domains. [Link]

  • MySkinRecipes. 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol. [Link]

  • Hasan, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry. [Link]

  • ResearchGate. Impedance spectra of C1018 steel in a solution of 5 M HCl at Ecorr with addition of various concentrations of CP-41. [Link]

  • ResearchGate. Electrochemical impedance spectroscopy parameters for the corrosion of carbon steel in 1 M HCl containing various concentrations of the investigated inhibitors. [Link]

  • Semantic Scholar. Electrochemical Impedance Spectroscopy, Atomistic Simulation, and Quantum Chemistry Simulation of the Mechanism of Five Inhibitors to Prevent Acidizing Corrosion of N80 Steel in 15% (wt) HCl Solution. [Link]

  • Materials Science. Electrochemical Impedance Spectroscopy (EIS) Study of the Film Formation of 2-imidazoline Derivatives on Carbon Steel in Acid S. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol

Welcome to the technical support resource for the synthesis of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol. This guide is tailored for researchers, medicinal chemists, and process development scientists aiming to optimize...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol. This guide is tailored for researchers, medicinal chemists, and process development scientists aiming to optimize the yield and purity of this versatile heterocyclic intermediate.[1][2] We will address common experimental hurdles through a detailed troubleshooting guide and provide robust, field-tested protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol?

A1: The most widely adopted and efficient route involves the reaction of 4-aminobenzohydrazide with carbon disulfide (CS₂) in a basic alcoholic solution.[3][4] The reaction proceeds via a potassium dithiocarbazate intermediate, which upon heating, cyclizes to form the 1,3,4-oxadiazole ring. Subsequent acidification of the reaction mixture precipitates the desired thiol product.[4][5] This method is favored for its operational simplicity and generally good yields, which can range from 65% to 88%.[5]

Q2: What is the key reaction mechanism I should understand?

A2: The synthesis is a classic example of heterocyclic ring formation. The process begins with the nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbon of carbon disulfide. The base (typically KOH) facilitates the formation of a dithiocarbazate salt. This intermediate then undergoes intramolecular cyclization through the elimination of water and hydrogen sulfide, driven by heat, to form the stable 1,3,4-oxadiazole ring. Understanding this mechanism is crucial for troubleshooting, as failures at either the initial addition or the final cyclization step are common points of yield loss.

Reaction_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_product Final Product SM1 4-Aminobenzohydrazide INT1 Potassium Dithiocarbazate Salt SM1->INT1 Nucleophilic Attack on CS₂ SM2 Carbon Disulfide (CS₂) SM2->INT1 SM3 Potassium Hydroxide (KOH) SM3->INT1 Base Catalysis PROD 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol INT1->PROD Intramolecular Cyclization (Heat, -H₂O, -H₂S)

Caption: Reaction mechanism for the synthesis of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol.

Q3: Is the product a thiol or a thione?

A3: The product, 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol, exists in a tautomeric equilibrium with its thione form, 5-(4-aminophenyl)-1,3,4-oxadiazol-2(3H)-thione.[4][6] In solid state and in most common solvents, the thione form is generally predominant due to its greater thermodynamic stability. For practical purposes in naming and literature, both names are often used interchangeably.

Troubleshooting Guide: Improving Synthesis Yield

This section addresses specific experimental failures and provides actionable solutions to enhance your reaction outcomes.

Troubleshooting_Workflow cluster_solutions Solutions Start Problem: Low or No Yield Check_SM Cause: Starting Material Integrity Purity of 4-aminobenzohydrazide? Freshness of CS₂? Anhydrous ethanol? Start->Check_SM Step 1: Verify Inputs Check_Conditions Cause: Suboptimal Reaction Conditions Incorrect Base:Reagent Ratio? Insufficient Reflux Time/Temp? Inefficient Stirring? Start->Check_Conditions Step 2: Analyze Process Check_Workup Cause: Flawed Workup/Isolation Incomplete Acidification (pH)? Product lost during filtration? Premature precipitation? Start->Check_Workup Step 3: Review Isolation Sol_SM Recrystallize hydrazide. Use freshly opened CS₂. Use absolute ethanol. Check_SM:f1->Sol_SM Sol_Conditions Titrate base. Increase reflux to 8-10h. Use overhead/strong magnetic stirring. Check_Conditions:f1->Sol_Conditions Sol_Workup Acidify slowly with HCl to pH ~5-6. Use fine filter paper. Cool mixture slowly before acidifying. Check_Workup:f1->Sol_Workup

Caption: Troubleshooting logic for low yield in 1,3,4-oxadiazole-2-thiol synthesis.

Scenario 1: The reaction yields are consistently low (<50%).

  • Q: I followed the standard protocol, but my yield is poor. Could the purity of my 4-aminobenzohydrazide be the problem?

    • A: Absolutely. The purity of the starting hydrazide is critical. 4-aminobenzohydrazide can degrade over time, especially if exposed to moisture or air, leading to the formation of byproducts that will not cyclize correctly. Solution: Verify the purity of your hydrazide via melting point (reported ~220-224 °C) or NMR spectroscopy. If it's old or appears discolored, recrystallize it from ethanol or an ethanol/water mixture before use.

  • Q: My base concentration seems correct, but the reaction doesn't go to completion. What role does the base play?

    • A: The base (e.g., KOH) is not just a catalyst; it's a stoichiometric reagent required to form the dithiocarbazate salt.[7] An insufficient amount of base will result in unreacted hydrazide. Furthermore, the concentration of the base is important; too much water in the reaction from a dilute KOH solution can hinder the reaction. Solution: Use a molar ratio of at least 1:1:1 for hydrazide:CS₂:KOH. Ensure the KOH is fully dissolved in the absolute ethanol before adding the other reagents. Using fresh, high-purity KOH pellets is recommended.

  • Q: Is the reflux time and temperature critical?

    • A: Yes, the cyclization of the dithiocarbazate intermediate to the oxadiazole ring is thermally driven. Incomplete conversion is a common reason for low yields. Solution: Ensure the reaction mixture is refluxed vigorously (typically in ethanol, this is ~78 °C) for a sufficient duration. While some protocols suggest 4-6 hours, extending the reflux to 8-10 hours can often drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) if a suitable mobile phase can be found.

Scenario 2: The product is impure, oily, or difficult to crystallize.

  • Q: After acidification, I get a sticky precipitate instead of a fine powder. What's happening?

    • A: This often points to incomplete cyclization or the presence of unreacted intermediates. Rapidly adding concentrated acid can also cause the product to "oil out." Solution: First, ensure the reflux was sufficient. Second, perform the acidification step carefully. Cool the reaction mixture in an ice bath before slowly adding the acid (e.g., 5M HCl) dropwise with vigorous stirring. Maintain the temperature below 10 °C during acidification. Aim for a final pH of approximately 5-6.

  • Q: My final product has a strong, unpleasant smell even after drying. Is this normal?

    • A: A persistent, foul odor often indicates residual carbon disulfide or sulfur-containing byproducts. Solution: After filtering the crude product, wash it thoroughly with copious amounts of cold distilled water to remove inorganic salts and water-soluble impurities. A subsequent wash with a small amount of cold ethanol can help remove residual CS₂. Finally, dry the product thoroughly under vacuum. If the odor persists, recrystallization from ethanol or DMF/water is recommended.

Optimized Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol.

Materials:

  • 4-Aminobenzohydrazide (1.0 eq)

  • Carbon Disulfide (CS₂) (1.2 eq)

  • Potassium Hydroxide (KOH) (1.2 eq)

  • Absolute Ethanol

  • 5M Hydrochloric Acid (HCl)

  • Distilled Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium hydroxide (1.2 eq) in absolute ethanol (approx. 15 mL per gram of hydrazide). Stir until the KOH is completely dissolved.

  • Addition of Reagents: To the ethanolic KOH solution, add 4-aminobenzohydrazide (1.0 eq). Stir for 10-15 minutes until a clear solution or fine suspension is formed.

  • Cool the mixture in an ice bath. Slowly add carbon disulfide (1.2 eq) dropwise over 20-30 minutes. A yellowish precipitate of the potassium dithiocarbazate intermediate should form.

  • Cyclization: After the addition is complete, remove the ice bath and heat the reaction mixture to a vigorous reflux. Maintain reflux for 8 hours. The color of the mixture may darken.

  • Isolation: After 8 hours, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Precipitation: Slowly and carefully acidify the cold mixture by adding 5M HCl dropwise with constant, vigorous stirring. Monitor the pH with litmus or a pH meter. Continue adding acid until the pH is ~5-6. A pale yellow solid should precipitate.

  • Filtration and Washing: Filter the precipitate using a Buchner funnel. Wash the solid cake thoroughly with cold distilled water until the filtrate is neutral.

  • Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight. The expected product is a light yellow powder.[1]

Data Summary: Impact of Reaction Parameters on Yield

ParameterCondition A (Standard)Condition B (Optimized)Condition C (Sub-optimal)Expected Yield
Base KOH (1.1 eq)KOH (1.2 eq)NaOH (1.0 eq)Higher with KOH
Solvent 95% EthanolAbsolute EthanolMethanolHigher with Ethanol
Reflux Time 4 hours8 hours2 hoursIncreases with time
Acidification Rapid, conc. HClSlow, 5M HCl, 0-5 °CAcetic AcidBetter purity with slow HCl

References

  • Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. Asian Journal of Chemistry, 2016. [Link]

  • Optimization of reduction reaction of 1,2,4-oxadiazole 1a. ResearchGate, 2017. [Link]

  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 2022. [Link]

  • A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron, 2012. [Link]

  • Optimization of the reaction conditionsa. ResearchGate, 2020. [Link]

  • Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. MDPI, 2024. [Link]

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. MDPI, 2023. [Link]

  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 2022. [Link]

  • 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol. MySkinRecipes. [Link]

  • 1,2,4-OXADIAZOLE: A BRIEF REVIEW FROM THE LITERATURE ABOUT THE SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS. ResearchGate, 2016. [Link]

  • Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. [Link]

  • Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. National Institutes of Health (NIH), 2020. [Link]

  • 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. National Institutes of Health (NIH), 2013. [Link]

  • Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 2021. [Link]

  • Reactions of Carbon Disulfide with N-Nucleophiles. ResearchGate, 2012. [Link]

  • 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol. PubChem. [Link]

Sources

Optimization

Solubility issues of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol in common solvents

Technical Support Center: 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol Welcome to the technical support center for 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol (CAS No. 32058-82-5).

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol

Welcome to the technical support center for 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol (CAS No. 32058-82-5). This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly solubility issues, encountered during its handling and use in experimental settings.

I. Compound Overview & Inherent Properties

5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol is a versatile heterocyclic compound with a molecular weight of 193.23 g/mol .[1][2] Its structure, featuring an aromatic amine, an oxadiazole ring, and a thiol group, makes it a valuable building block in medicinal chemistry and material science.[3] However, the planarity of the aromatic and heterocyclic rings, coupled with the potential for intermolecular hydrogen bonding via the amine and thiol groups, can lead to strong crystal lattice energy and, consequently, low solubility in many common solvents.

Key Physical Properties:

Property Value Source(s)
Molecular Formula C₈H₇N₃OS [1][2]
Molecular Weight 193.23 g/mol [1]
Appearance White to off-white powder or yellow solid [1]

| Melting Point | 228 - 236 °C (may decompose) |[1] |

II. Troubleshooting Guide: Solubility Issues

This section addresses specific problems you may encounter when trying to dissolve 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol.

Question: My 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol is not dissolving in common organic solvents like ethanol or methanol at room temperature. What should I do?

Answer:

This is a common observation for this class of compounds. The limited solubility is likely due to a combination of factors including its relatively rigid structure and intermolecular hydrogen bonding. Here is a systematic approach to address this issue:

  • Solvent Selection: It is crucial to select an appropriate solvent. While sparingly soluble in alcohols, polar aprotic solvents are often more effective.

    • Recommended Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are the primary recommended solvents for 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol and related derivatives.[4]

    • Procedure: Start by attempting to dissolve a small, known quantity of the compound in a minimal amount of DMSO or DMF.

  • Gentle Heating: Applying heat can significantly increase the solubility of many organic compounds by providing the energy needed to overcome the crystal lattice forces.

    • Protocol: After adding the solvent, gently warm the mixture in a water bath to 40-50°C while stirring. Avoid aggressive heating to prevent potential decomposition, especially given the compound's relatively high melting point with decomposition.

  • Sonication: If gentle heating is insufficient, sonication can be employed to break down particle agglomerates and enhance dissolution.

    • Workflow: Place the vial containing the compound and solvent in a sonicator bath for 5-15 minute intervals. Check for dissolution after each interval.

Question: I am using DMSO, but the solubility is still lower than required for my experiment. How can I further increase the concentration?

Answer:

If you have already tried gentle heating and sonication with DMSO or DMF without success, consider the following advanced techniques:

  • pH Modification (for aqueous or protic solutions): The presence of both a basic amino group and an acidic thiol group means the compound's solubility can be highly pH-dependent.

    • For Weakly Basic Drugs: Lowering the pH will protonate the amino group, forming a more soluble salt.[5]

    • For Weakly Acidic Drugs: Increasing the pH will deprotonate the thiol group, also forming a more soluble salt.[5]

    • Experimental Protocol:

      • Prepare a suspension of the compound in your desired aqueous or alcoholic solvent system.

      • Gradually add a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) dropwise while monitoring for dissolution.

      • Be mindful that altering the pH may affect the stability of your compound or interfere with downstream applications.

  • Co-solvency: The use of a co-solvent can modify the polarity of the solvent system to better match that of the solute.[6]

    • Concept: This technique is highly effective for enhancing the solubility of poorly soluble drugs.[7]

    • Application: If you are working with a semi-aqueous system, adding a water-miscible organic solvent like DMSO, DMF, or N-methyl-2-pyrrolidone (NMP) can significantly improve solubility. Start with a small percentage of the co-solvent (e.g., 5-10%) and gradually increase it.

Below is a troubleshooting workflow to guide your efforts in dissolving 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol.

Solubility_Troubleshooting start Start with Compound solvent_choice Select Solvent Primary: DMSO, DMF Secondary: NMP, Dioxane start->solvent_choice dissolution_attempt Attempt Dissolution at RT Stirring solvent_choice->dissolution_attempt check1 Is it Dissolved? dissolution_attempt->check1 heating Gentle Heating (40-50°C) check1->heating No success Solution Prepared check1->success Yes check2 Is it Dissolved? heating->check2 sonication Sonication (5-15 min intervals) check2->sonication No check2->success Yes check3 Is it Dissolved? sonication->check3 ph_modification pH Modification Acidification (for basic amine) Basification (for acidic thiol) check3->ph_modification No check3->success Yes check4 Is it Dissolved? ph_modification->check4 check4->success Yes failure Consult Further | (Consider formulation strategies) check4->failure No Solubility_Testing_Workflow start Start: 1 mg Compound add_solvent Add 100 µL Solvent start->add_solvent vortex Vortex (1-2 min) add_solvent->vortex check1 Visually Inspect | Dissolved? vortex->check1 heat Warm (40-50°C, 5 min) check1->heat No soluble Soluble at ≥10 mg/mL check1->soluble Yes check2 Visually Inspect | Dissolved? heat->check2 sonicate Sonicate (10 min) check2->sonicate No check2->soluble Yes check3 Visually Inspect | Dissolved? sonicate->check3 check3->soluble Yes insoluble Poorly Soluble check3->insoluble No

References

Troubleshooting

Stability of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol in solution and storage conditions

<-5> Welcome to the technical support center for 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol (CAS 32058-82-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tec...

Author: BenchChem Technical Support Team. Date: January 2026

<-5>

Welcome to the technical support center for 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol (CAS 32058-82-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution and under various storage conditions. As a versatile building block in pharmaceutical and materials science, understanding its stability is paramount for reproducible and reliable experimental outcomes.[1][2]

I. Core Concepts: Understanding the Stability of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol

The stability of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol is intrinsically linked to its chemical structure, which features a thiol (-SH) group, an aromatic amine (-NH2), and a 1,3,4-oxadiazole ring.[1] The thiol group is particularly susceptible to oxidation, which can lead to the formation of disulfides, sulfinic acids, or sulfonic acids, thereby altering the compound's reactivity and biological activity.[3] The aromatic amine can also undergo oxidation and other reactions, while the heterocyclic oxadiazole ring is generally stable but can be susceptible to degradation under harsh conditions.[4][5]

This compound exists in a tautomeric equilibrium between the thiol and thione forms (Figure 1).[6][7] The thione form is often predominant and can influence the compound's reactivity and stability.[7]

tautomerism Thiol 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol (Thiol Form) Thione 5-(4-Aminophenyl)-3H-1,3,4-oxadiazole-2-thione (Thione Form) Thiol->Thione Tautomerization Thione->Thiol

Figure 1. Tautomeric equilibrium of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol.

II. Troubleshooting Guide: Common Stability-Related Issues

This section addresses common problems encountered during the handling and use of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol, with a focus on stability-related causes and their solutions.

Observed Problem Potential Cause(s) Recommended Solution(s)
Inconsistent or poor solubility - Solvent choice: The compound may have limited solubility in certain solvents. - Degradation: The compound may have degraded, leading to less soluble byproducts.- Solvent Screening: Test solubility in a range of solvents (e.g., DMSO, DMF, methanol). Gentle heating or sonication may aid dissolution. - Fresh Sample: Use a fresh, properly stored sample of the compound.
Loss of activity or inconsistent results in biological assays - Oxidation: The thiol group may have oxidized, leading to a loss of biological activity. - Hydrolysis: The oxadiazole ring may have undergone hydrolysis under acidic or basic conditions.- Inert Atmosphere: Handle solutions under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[3] - pH Control: Maintain the pH of the solution within a stable range, avoiding strong acids or bases. - Freshly Prepared Solutions: Use freshly prepared solutions for all experiments.
Color change of the solution (e.g., yellowing) - Oxidation: Oxidation of the aromatic amine or thiol group can lead to colored byproducts. - Photodegradation: Exposure to light can cause degradation.- Light Protection: Store solutions in amber vials or protect them from light. - Antioxidants: Consider the addition of a small amount of an antioxidant (e.g., BHT), if compatible with the experimental system.
Precipitate formation in the solution upon storage - Limited Solubility: The compound may be precipitating out of solution over time, especially at lower temperatures. - Degradation: Degradation products may be less soluble than the parent compound.- Solubility Check: Determine the compound's solubility limit in the chosen solvent at the storage temperature. - Storage Conditions: Store solutions at the recommended temperature (see Section III). Avoid freeze-thaw cycles.

III. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol?

A1: The solid compound should be stored at 2-8°C in a tightly sealed container to protect it from moisture and air.[1][2] For long-term storage, storing at -20°C under an inert atmosphere is recommended to minimize oxidation.

Q2: What is the best solvent to dissolve 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol?

A2: The choice of solvent depends on the specific application. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are commonly used for creating stock solutions due to their good solvating power for this class of compounds. For aqueous-based assays, it is crucial to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it with the aqueous buffer. Always check for any potential incompatibility between the solvent and your experimental system.

Q3: How can I monitor the stability of my 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol solution?

A3: The stability of the solution can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD).[8][9] This method can be used to track the decrease in the parent compound's peak area and the appearance of degradation product peaks over time. A stability-indicating HPLC method should be developed and validated for accurate assessment.[8]

Q4: Are there any specific handling precautions I should take when working with this compound?

A4: Yes, due to the presence of the thiol group, it is advisable to handle the compound and its solutions in a well-ventilated area or a fume hood to avoid inhaling any potential volatile byproducts.[10] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn.

Q5: How does pH affect the stability of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol in solution?

A5: The stability of thiols is pH-dependent. At higher pH values, the thiol group is more readily deprotonated to the thiolate anion, which is more susceptible to oxidation.[3] Conversely, strongly acidic conditions can promote hydrolysis of the oxadiazole ring. Therefore, maintaining a near-neutral pH is generally recommended for optimal stability in aqueous solutions.

IV. Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Weigh the required amount of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol in a clean, dry vial.

  • Add the desired volume of an appropriate solvent (e.g., DMSO) to the vial.

  • Vortex or sonicate the mixture until the compound is completely dissolved.

  • If not for immediate use, purge the vial with an inert gas (e.g., argon), seal it tightly, and store it at the recommended temperature (2-8°C for short-term, -20°C for long-term).

Protocol 2: General Workflow for Stability Assessment

stability_workflow prep Prepare Stock Solution aliquot Aliquot into multiple vials prep->aliquot storage Store at different conditions (e.g., temp, light) aliquot->storage sampling Sample at defined time points storage->sampling analysis Analyze by HPLC-DAD sampling->analysis data Quantify parent compound and degradation products analysis->data conclusion Determine stability profile data->conclusion

Figure 2. General workflow for assessing the stability of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol.

V. References

  • 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol. MySkinRecipes. [Link]

  • (PDF) RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. ResearchGate. [Link]

  • 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol. PubChem. [Link]

  • New and Effective Analytical Reagent of 5-(4-Aminophenyl)-1,3,4-Oxadiazole-2-thiol in The Determination of Copper and Lead. Scientific Research Publishing. [Link]

  • Handling thiols in the lab. Reddit. [Link]

  • 1,3,4-oxadiazole-2-thiones/thiols and their S-substituted derivatives... ResearchGate. [Link]

  • Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Scirp.org. [Link]

  • Equilibrium between 1,3,4-oxadiazole-2-thiol and 2-thione tautomers. ResearchGate. [Link]

  • Thiolated polymers: Stability of thiol moieties under different storage conditions. MDPI. [Link]

  • Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Scientific Research Publishing. [Link]

  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. J. Chem. Rev. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Cyclization Reaction for 1,3,4-Oxadiazole Ring Formation

Welcome to the technical support center for the synthesis of 1,3,4-oxadiazoles. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the synthesis of these im...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,3,4-oxadiazoles. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the synthesis of these important heterocyclic compounds. The 1,3,4-oxadiazole motif is a privileged structure in medicinal chemistry, valued for its metabolic stability and its role as a bioisostere for amides and esters. However, the cyclization step to form this ring can be challenging. This resource provides in-depth, experience-based troubleshooting advice in a direct question-and-answer format to address common issues encountered in the laboratory.

Core Principles of 1,3,4-Oxadiazole Synthesis

The most prevalent methods for constructing the 1,3,4-oxadiazole ring involve the cyclodehydration of 1,2-diacylhydrazines or the oxidative cyclization of N-acylhydrazones. Understanding the underlying mechanisms of these transformations is crucial for effective troubleshooting.

Common Synthetic Pathways

Two primary pathways dominate the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles:

  • Cyclodehydration of 1,2-Diacylhydrazines: This is a classic and widely used method where a 1,2-diacylhydrazine intermediate is treated with a dehydrating agent to facilitate ring closure.

  • Oxidative Cyclization of N-Acylhydrazones: This approach involves the reaction of an acylhydrazide with an aldehyde to form an N-acylhydrazone, which is then oxidized to form the oxadiazole ring.

Each of these pathways has its own set of potential challenges, which we will address in the following sections.

cluster_0 Pathway 1: Cyclodehydration cluster_1 Pathway 2: Oxidative Cyclization A Carboxylic Acid/Ester/Acid Chloride C 1,2-Diacylhydrazine A->C B Hydrazine Hydrate B->C E 2,5-Disubstituted-1,3,4-oxadiazole C->E Cyclodehydration D Dehydrating Agent (e.g., POCl₃, SOCl₂, PPA) D->C F Acylhydrazide H N-Acylhydrazone F->H G Aldehyde G->H J 2,5-Disubstituted-1,3,4-oxadiazole H->J Oxidative Cyclization I Oxidizing Agent (e.g., I₂, NCS, CAN) I->H

Caption: Common synthetic pathways to 2,5-disubstituted-1,3,4-oxadiazoles.

Troubleshooting Guide & FAQs

This section is structured to address specific problems you might be facing in your experiments. Each question is followed by a detailed explanation of potential causes and actionable solutions.

Category 1: Low or No Product Yield

Question: I am not getting any of my desired 1,3,4-oxadiazole product, or the yield is very low. What are the likely causes and how can I fix this?

Answer:

Low or no yield is one of the most common and frustrating issues. The root cause often lies in the choice of reagents, reaction conditions, or the stability of your starting materials.

Potential Causes & Solutions:

  • Ineffective Dehydrating/Oxidizing Agent:

    • The Problem: The chosen reagent may not be potent enough for your specific substrate. The reactivity of 1,2-diacylhydrazines can be low, often requiring strong dehydrating agents and high temperatures.

    • The Solution:

      • Reagent Selection: A variety of dehydrating agents are available, each with different strengths and compatibilities. Commonly used reagents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), and triflic anhydride. For milder conditions, carbodiimides like EDC have been used successfully.

      • Oxidant Choice for Acylhydrazones: For oxidative cyclization, reagents like iodine, N-chlorosuccinimide (NCS), and ceric ammonium nitrate (CAN) are frequently employed. The choice of oxidant can be critical, and screening a few options is advisable.

    • Expert Tip: Phosphorus oxychloride (POCl₃) is a robust and widely used dehydrating agent, often serving as both reagent and solvent. However, it is harsh and may not be suitable for sensitive functional groups.

  • Sub-optimal Reaction Temperature:

    • The Problem: Many cyclodehydration reactions require elevated temperatures to overcome the activation energy barrier. Conversely, some oxidative cyclizations are performed at room temperature or slightly elevated temperatures.

    • The Solution:

      • Increase Temperature for Cyclodehydration: If you are using a traditional dehydrating agent like POCl₃ or PPA, ensure you are refluxing the reaction mixture.

      • Optimize Temperature for Oxidative Cyclization: For oxidative methods, start at room temperature and gradually increase the temperature, monitoring the reaction by TLC. Some modern methods utilize microwave irradiation to accelerate the reaction and improve yields.

  • **Decomposition of Starting Materials

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol

Welcome to the technical support guide for the synthesis of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common cha...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. The following troubleshooting guide and FAQs are structured to provide not just solutions, but a deeper understanding of the reaction mechanism to empower your experimental design.

Core Synthesis Pathway

The most prevalent and reliable method for synthesizing 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol involves the reaction of 4-aminobenzohydrazide with carbon disulfide (CS₂) in a basic alcoholic solution, followed by an acidic workup to induce cyclization.[1][2] This process, while straightforward in principle, is sensitive to several parameters that can lead to undesired outcomes.

Synthesis_Pathway SM1 4-Aminobenzohydrazide inv1 SM1->inv1 SM2 Carbon Disulfide (CS₂) SM2->inv1 Intermediate Potassium Dithiocarbazinate Intermediate Product 5-(4-Aminophenyl)-1,3,4- oxadiazole-2-thiol Intermediate->Product  Acidification (e.g., HCl)  (Cyclization & Dehydration) inv1->Intermediate  KOH, Ethanol  (Base Catalysis) inv2

Caption: Primary synthesis route for 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol.

Troubleshooting Guide: Question & Answer

Issue 1: Extremely Low Yield or Complete Reaction Failure

Question: My reaction resulted in a very low yield of the target compound, or I recovered only starting material. What are the most probable causes and how can I rectify this?

Answer: This is a common issue that typically points to one of three areas: reactant quality, reaction conditions, or incomplete cyclization.

  • Causality - Reactant Integrity:

    • 4-Aminobenzohydrazide Quality: The starting hydrazide is susceptible to hydrolysis and oxidation. It should be a white to off-white crystalline powder.[3] Significant discoloration (yellow or brown) suggests degradation, which can inhibit the reaction.

    • Carbon Disulfide (CS₂): This reagent should be colorless to light yellow. Older, discolored CS₂ may contain impurities that interfere with the reaction.

    • Solvent Purity: The use of absolute ethanol is recommended. Water content in the solvent can hydrolyze the dithiocarbazinate intermediate and impede the reaction.

  • Causality - Reaction Conditions:

    • Base Stoichiometry: An insufficient amount of base (e.g., potassium hydroxide) will lead to incomplete formation of the potassium dithiocarbazinate intermediate. A slight excess (1.1-1.2 equivalents) is often beneficial.

    • Temperature and Time: The initial reaction of the hydrazide with CS₂ is typically performed at room temperature or with gentle heating.[4] Following the formation of the intermediate, a period of reflux is often required to drive the cyclization to completion. Insufficient reflux time is a primary cause of low yield.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[5]

  • Troubleshooting Protocol:

    • Verify Reactant Purity: If your 4-aminobenzohydrazide is discolored, consider recrystallizing it from an appropriate solvent like ethanol/water. Use fresh, high-purity CS₂ and absolute ethanol.

    • Optimize Base and Addition: Ensure you are using at least one equivalent of a strong base like KOH. Dissolve the KOH in ethanol first, then add the 4-aminobenzohydrazide. Add the CS₂ dropwise to this solution while stirring, as the initial reaction can be exothermic.

    • Monitor Cyclization: After the initial reaction, bring the mixture to reflux. Track the disappearance of the starting material and the appearance of the product spot by TLC (e.g., using a 7:3 ethyl acetate:hexane mobile phase).

    • Ensure Proper Acidification: After the reaction is complete, cool the mixture and pour it into ice-cold water. Acidify slowly with concentrated HCl until the pH is acidic (pH 2-3). This step is critical for both protonating the intermediate to induce ring closure and precipitating the final product.

Issue 2: Product is Discolored, Oily, or Impure

Question: I obtained a precipitate, but it's a sticky brown solid, not the expected light yellow powder. What side reactions could be occurring?

Answer: The formation of discolored and impure products is often due to competing reaction pathways or decomposition. The key nucleophilic centers on the thiosemicarbazide intermediate can lead to different cyclization products under suboptimal conditions.

  • Causality - Potential Side Reactions:

    • Incomplete Cyclization: The potassium dithiocarbazinate intermediate may precipitate upon acidification without fully cyclizing, especially if the reflux step was too short or the temperature was too low. This uncyclized material is often less stable and prone to decomposition.

    • Formation of 1,2,4-Triazole Derivatives: Under certain conditions, particularly with different cyclizing agents or contaminants, the thiosemicarbazide intermediate can undergo alternative cyclization to form a 4-amino-5-(4-aminophenyl)-4H-1,2,4-triazole-3-thiol isomer. This pathway involves the other nitrogen atom of the hydrazone moiety acting as the nucleophile.[6][7]

    • Oxidative Degradation: The primary amino group on the phenyl ring is susceptible to oxidation, especially if the reaction is exposed to air for extended periods at high temperatures. This can lead to highly colored polymeric impurities.

    • Dithiobiurea Formation: In some cases, thiosemicarbazide derivatives can react with isothiocyanates (which can form in situ from CS₂ and amines under certain conditions) to produce dithiobiurea byproducts.[5]

Side_Reactions Intermediate Acylthiosemicarbazide Intermediate Desired_Product Target 1,3,4-Oxadiazole Intermediate->Desired_Product  Acid-catalyzed  Cyclodehydration (O-attack) Triazole Side Product: 1,2,4-Triazole-3-thiol Intermediate->Triazole  Base-catalyzed  Cyclization (N-attack) Decomposition Decomposition & Oxidation Products (Colored Impurities) Intermediate->Decomposition  Harsh Conditions  (Heat, Air)

Caption: Competing reaction pathways from the common intermediate.

  • Troubleshooting Protocol:

    • Control Cyclization Conditions: The choice between 1,3,4-oxadiazole and 1,2,4-triazole formation is often dictated by the cyclization agent. Acid-catalyzed dehydration strongly favors the desired oxadiazole ring formation.[1][8] Ensure a distinctly acidic environment during the final cyclization step.

    • Purification via Recrystallization: This is the most effective method to remove impurities.

      • Solvent Selection: The product has good solubility in polar organic solvents like Dimethyl sulfoxide (DMSO) and is less soluble in alcohols like ethanol and methanol.[3][9]

      • Procedure: Dissolve the crude product in a minimal amount of hot DMSO or DMF. If the solution is highly colored, you can add a small amount of activated charcoal and hot filter it. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

    • Characterization: Confirm the structure of your purified product. The melting point should be sharp, around 235 °C with decomposition. Use ¹H NMR, IR, and mass spectrometry to confirm the structure and rule out the presence of isomers.

Frequently Asked Questions (FAQs)

Q1: What is the specific role of potassium hydroxide (KOH) in the reaction? A: KOH acts as a base to deprotonate the terminal nitrogen of the 4-aminobenzohydrazide. This creates a more potent nucleophile that readily attacks the electrophilic carbon of carbon disulfide. The resulting intermediate is a potassium dithiocarbazinate salt, which is primed for the subsequent cyclization step.[1]

Q2: Why is ethanol the preferred solvent? A: Ethanol is a good choice because it effectively dissolves both the starting hydrazide and the KOH base.[3] It also has a suitable boiling point for the reflux step required for cyclization. Furthermore, the product has limited solubility in cold ethanol, which is advantageous for washing the final precipitate to remove more soluble impurities.

Q3: My 4-aminobenzohydrazide starting material is a pale yellow powder. Is it still usable? A: A very pale yellow color may be acceptable, but it indicates the onset of some degradation.[3] For best results and to avoid colored impurities in your final product, it is highly recommended to use a white or off-white starting material. If you must use the pale yellow solid, a purification step like recrystallization of the final product will be essential.

Q4: How can I be certain I have formed the 1,3,4-oxadiazole and not the isomeric 1,2,4-triazole? A: Spectroscopic analysis is key.

  • ¹H NMR: The chemical shifts of the aromatic protons and the amine protons will be distinct for each isomer. The N-H protons in the heterocyclic ring will also have characteristic shifts.

  • IR Spectroscopy: The 1,3,4-oxadiazole ring will show characteristic C-O-C stretching vibrations, which would be absent in the triazole isomer. The triazole will instead have distinct N-H and C=N stretching frequencies within the ring.

  • ¹³C NMR: The chemical shifts of the carbon atoms within the heterocyclic ring are different. The C=S carbon and the carbon atom of the oxadiazole ring (C-O) will have signature chemical shifts that can be compared to literature values.[10]

Q5: The literature mentions thiol-thione tautomerism for the product. What does this mean for my experiment? A: This means the product can exist in two interconverting forms: the 1,3,4-oxadiazole-2-thiol form (with a C-SH group) and the 1,3,4-oxadiazole-2(3H)-thione form (with a C=S and N-H group).[1][11] In the solid state and in most solutions, the thione form is generally predominant. This is important for spectral interpretation. For example, in the IR spectrum, you should look for a C=S stretch and an N-H stretch, rather than a distinct S-H stretch, which is often weak or absent.

Summary Troubleshooting Table

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield Degraded starting materials (hydrazide).Use pure, white 4-aminobenzohydrazide.
Insufficient base or reaction time.Use 1.1 eq. of KOH; monitor reaction by TLC to ensure completion.[5]
Water contamination in the solvent.Use absolute ethanol.
Discolored/Impure Product Incomplete cyclization.Ensure sufficient reflux time and proper acidification (pH 2-3).
Formation of 1,2,4-triazole side product.Maintain strongly acidic conditions for the cyclization step.[7]
Oxidation of the amino group.Minimize exposure to air during reflux; consider running under an inert atmosphere (N₂).
Purification Issues Product is oily or difficult to crystallize.Ensure complete removal of solvent. Purify via recrystallization from DMSO or DMF.[9]
Persistent colored impurities.Treat the hot recrystallization solution with activated charcoal before cooling.

References

  • 12 . Asian Journal of Chemistry.

  • 1 . Journal of Chemical Reviews.

  • 3 . Solubility of Things.

  • 5 . BenchChem.

  • 4 . Tetrahedron, Luxembourg Bio Technologies.

  • 9 . Cayman Chemical.

  • 13 . MedChemExpress.

  • 6 . ResearchGate.

  • 11 . Journal of Chemical Reviews.

  • 14 . Selleck Chemicals.

  • 15 . ACS Omega via PMC, NIH.

  • 16 . Molecules via PMC, NIH.

  • 17 . Selleck Chemicals.

  • 18 . MySkinRecipes.

  • 2 . Preprints.org.

  • 19 . PubChem.

  • 7 . ResearchGate.

  • 20 . ACS Publications.

  • . Sigma-Aldrich.

  • 21 . Wikipedia.

  • 22 . JournalAgent.

  • 23 . ChemicalBook.

  • 10 . REV. CHIM. (Bucuresti).

  • 24 . Molecules.

  • 25 . ResearchGate.

  • 26 . ChemistrySelect.

  • 27 . Organic Chemistry Portal.

  • 28 . DergiPark.

  • 29 . Chem-Impex.

  • 30 . ResearchGate.

Sources

Optimization

Optimization of reaction conditions for derivatizing the thiol group

Welcome to the technical support center for thiol derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the reac...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for thiol derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the reaction conditions for modifying thiol groups on proteins, peptides, and other biomolecules. Here, we will move beyond simple protocols to explain the causality behind experimental choices, ensuring your success in the lab.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about thiol chemistry and derivatization.

Q1: What makes the thiol group of cysteine so reactive and ideal for targeted derivatization?

The thiol group (-SH) of a cysteine residue is a potent nucleophile, especially when deprotonated to the thiolate anion (-S⁻).[1][2] This high nucleophilicity allows it to selectively attack electron-deficient centers in various reagents, forming stable covalent bonds.[3] The relatively low abundance of cysteine in many proteins compared to other residues like lysine makes it an attractive target for site-specific modifications.[4]

Q2: What are the most common classes of thiol-reactive reagents?

The most widely used thiol-reactive reagents fall into three main categories:

  • Maleimides: These react with thiols via a Michael addition to form a stable thioether bond.[5][6] They are highly selective for thiols within a specific pH range.[7]

  • Haloacetamides (e.g., Iodoacetamide): These are alkylating agents that react with thiols through a nucleophilic substitution reaction, also forming a stable thioether bond.[8][9]

  • Pyridyl Disulfides: These react with thiols via a thiol-disulfide exchange mechanism, creating a new disulfide bond. This linkage is reversible and can be cleaved by reducing agents.[4]

Q3: Why is pH control so critical for successful thiol derivatization?

pH is arguably the most critical parameter in thiol derivatization. It governs a delicate balance:

  • Thiolate Formation: The reactivity of the thiol group is dependent on its deprotonation to the more nucleophilic thiolate anion. The pKa of a typical cysteine thiol is around 8.3-8.6, meaning a higher pH will favor the thiolate form and increase the reaction rate.

  • Reagent Stability and Specificity: Many thiol-reactive reagents, particularly maleimides, are susceptible to hydrolysis at alkaline pH.[7][10] Furthermore, at pH values above ~7.5-8.0, the selectivity of these reagents for thiols decreases, and they can begin to react with other nucleophilic residues like the primary amine of lysine.[5][7][11]

Therefore, the optimal pH is often a compromise. For maleimides, this is typically between pH 6.5 and 7.5, where the reaction with thiols is approximately 1,000 times faster than with amines, while minimizing maleimide hydrolysis.[5][7]

Q4: How do I determine the concentration of free thiols in my sample before starting a derivatization reaction?

Quantifying the free thiol content is a crucial first step to ensure you are using the correct stoichiometry of your derivatization reagent. The most common method is the Ellman's Assay , which uses 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).[12][13] DTNB reacts with free thiols to produce a yellow-colored product, 2-nitro-5-thiobenzoic acid (TNB), which has a strong absorbance at 412 nm.[12][13] By measuring this absorbance and using the molar extinction coefficient of TNB (typically 14,150 M⁻¹cm⁻¹ at pH 8.0), you can calculate the concentration of free thiols in your sample.[12]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.

Problem 1: Low or No Labeling/Conjugation Yield

This is one of the most common issues and can stem from several factors.

dot graph TD { A[Low Labeling Yield] --> B{Check Thiol Availability}; A --> C{Check Reagent Integrity}; A --> D{Check Reaction Conditions};

} caption: Troubleshooting Low Labeling Yield

Q: My labeling efficiency is very low. What should I check first?

A: Start by verifying the state of your protein's thiols and the integrity of your labeling reagent.

  • Cause 1: Oxidized Cysteine Residues. Thiols can readily oxidize to form disulfide bonds (cysteine-cysteine) or other oxidative modifications, especially in the presence of oxygen.[1][14] These oxidized forms are not reactive with most thiol-specific reagents.

    • Solution: Before labeling, treat your protein with a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) to reduce any disulfide bonds.[15] TCEP is often preferred as it is more stable, odorless, and does not contain a thiol group itself, which would otherwise compete for the labeling reagent. Crucially, you must remove the reducing agent (e.g., using a desalting column) before adding your thiol-reactive reagent.[15]

  • Cause 2: Hydrolyzed or Degraded Reagent. Maleimides are particularly susceptible to hydrolysis in aqueous solutions, especially at neutral to alkaline pH.[10][16] An inactivated, hydrolyzed reagent is a primary cause of failed conjugation reactions.[16][17]

    • Solution: Always use freshly prepared aqueous solutions of maleimide reagents.[11][16] For storage, dissolve the reagent in a dry, biocompatible organic solvent like anhydrous DMSO or DMF and store it in small aliquots at -20°C or -80°C to prevent moisture contamination and repeated freeze-thaw cycles.[10][11]

  • Cause 3: Incorrect Reaction Buffer pH. As discussed, pH is critical. If the pH is too low (e.g., <6.5), the reaction rate will be very slow because the thiol group is protonated.[5][11] If it's too high (e.g., >7.5), your maleimide reagent will hydrolyze rapidly.[5][11]

    • Solution: Carefully prepare and verify the pH of your reaction buffer. For most maleimide-based reactions, a phosphate buffer at pH 7.0-7.5 is a reliable choice.[11] Avoid buffers containing primary amines like Tris, as they can react with maleimides at higher pH.[17]

Problem 2: Non-Specific Labeling
Q: I'm seeing labeling at sites other than cysteine. How can I improve specificity?

A: Non-specific labeling is usually a result of reaction conditions that favor reactivity with other nucleophilic amino acid side chains.

  • Cause 1: pH is too high. This is the most common reason for loss of specificity. At pH values above 7.5, the primary amine of lysine residues becomes deprotonated and can react with maleimides.[7][11] Iodoacetamide can also react with other residues like histidine and methionine under non-optimal conditions.[18]

    • Solution: Maintain your reaction pH strictly within the 6.5-7.5 range for maleimide reactions to ensure chemoselectivity for thiols.[5][7]

  • Cause 2: Molar excess of the reagent is too high. While a molar excess of the labeling reagent is needed to drive the reaction to completion, an extremely high excess can increase the probability of off-target reactions.

    • Solution: Optimize the stoichiometry. Start with a 10-20 fold molar excess of reagent over free thiol and titrate down if non-specific labeling is observed, while still achieving sufficient labeling efficiency.[11]

Problem 3: Protein Precipitation During or After Labeling
Q: My protein precipitates out of solution after I add the labeling reagent. What can I do?

A: Precipitation is often caused by changes in the protein's net charge or hydrophobicity.

  • Cause 1: Over-labeling. Attaching too many molecules (especially large, hydrophobic dyes) to the protein's surface can alter its solubility and lead to aggregation.[19]

    • Solution: Reduce the molar excess of the labeling reagent used in the reaction. Aim for a lower degree of labeling (DOL). You may need to accept a lower labeling efficiency to maintain protein solubility.

  • Cause 2: Change in pI. Derivatization can alter the charge of the modified residue. For example, reacting a thiol with iodoacetic acid introduces a negative charge, while iodoacetamide is neutral.[20] This can shift the protein's isoelectric point (pI), potentially causing it to precipitate if the buffer pH is close to the new pI.

    • Solution: If you suspect a pI shift, try performing the reaction in a buffer with a pH further away from the predicted new pI. Alternatively, consider using a different derivatizing reagent that has a more favorable charge profile for your protein.

Summary of Optimal Reaction Conditions for Common Reagents
ParameterMaleimidesIodoacetamides
Optimal pH Range 6.5 - 7.5[5][7]7.5 - 8.5[21]
Rationale Balances thiol reactivity with minimizing maleimide hydrolysis and side reactions with amines.[5][11]Higher pH is needed to ensure the thiol is sufficiently deprotonated for the alkylation reaction.[21]
Stoichiometry 10-20 fold molar excess over free thiol is a common starting point.[5][11]5-10 fold molar excess over free thiol.
Temperature Room Temperature (20-25°C) or 4°C.[10]Room Temperature (20-25°C).
Reaction Time 1-4 hours at RT, or overnight at 4°C.[10]30-90 minutes at RT.
Common Buffers Phosphate (e.g., PBS), HEPES. Avoid amine-containing buffers like Tris.[17]Phosphate, Borate.
Quenching Agent Small molecule thiols (e.g., cysteine, β-mercaptoethanol).[10]Small molecule thiols.

Key Experimental Protocols

Protocol 1: Quantification of Free Thiols using Ellman's Assay

This protocol allows you to determine the concentration of available sulfhydryl groups in your protein sample.

dot graph TD { direction LR; subgraph "Ellman's Assay Workflow" A[Prepare Cysteine Standards & DTNB Solution] --> B[Add DTNB to Standards & Samples]; B --> C[Incubate for 15 min at RT]; C --> D[Measure Absorbance at 412 nm]; D --> E[Plot Standard Curve & Calculate Sample Concentration]; end

} caption: Ellman's Assay Workflow

Materials:

  • Reaction Buffer: 0.1 M Sodium Phosphate, pH 8.0.[12]

  • Ellman's Reagent Solution: 4 mg/mL DTNB in Reaction Buffer.[12]

  • Cysteine Hydrochloride for standards.[12]

  • Your protein sample.

Procedure:

  • Prepare Cysteine Standards: Create a standard curve by preparing a serial dilution of a known concentration of cysteine (e.g., from 1.5 mM down to 0 mM) in the Reaction Buffer.[12]

  • Sample Preparation: Prepare your protein sample in the Reaction Buffer. You will also need a "blank" tube containing only the Reaction Buffer.[12]

  • Reaction: To each standard, sample, and blank, add a defined volume of the Ellman's Reagent Solution (e.g., 50 µL of reagent to 1 mL of sample). Mix well.[12]

  • Incubation: Incubate all tubes at room temperature for 15 minutes.[12]

  • Measurement: Measure the absorbance of each solution at 412 nm using a spectrophotometer, zeroing the instrument with the blank.[12]

  • Calculation: Plot the absorbance of the standards versus their known concentration to create a standard curve. Use the equation of the line from this curve to determine the concentration of free thiols in your protein sample.[12]

Protocol 2: General Protein Labeling with a Maleimide Reagent

This is a general workflow for conjugating a maleimide-functionalized molecule (e.g., a fluorescent dye) to a protein.

Materials:

  • Protein solution in an appropriate buffer (e.g., PBS, pH 7.2).

  • Reducing agent (optional, e.g., TCEP).

  • Desalting column.

  • Maleimide reagent stock solution (e.g., 10 mM in anhydrous DMSO).[10]

  • Quenching solution (e.g., 1 M Cysteine or β-mercaptoethanol).

Procedure:

  • (Optional) Reduction of Disulfides: If your protein may have oxidized cysteines, incubate it with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature.

  • Buffer Exchange: Remove the reducing agent (if used) and exchange the protein into a fresh, de-gassed reaction buffer (e.g., PBS, pH 7.2) using a desalting column.[15] This step also removes any small molecule contaminants that might have free thiol groups.

  • Derivatization Reaction: Add the desired molar excess (e.g., 10-20 fold) of the maleimide reagent stock solution to the protein solution.[10][11] Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light if the reagent is light-sensitive.[10]

  • Quench Reaction: Stop the reaction by adding a quenching agent (e.g., cysteine) to a final concentration of ~10 mM to react with any excess maleimide. Incubate for an additional 15-30 minutes.[10]

  • Purification: Remove the unreacted reagent and quenching agent by passing the reaction mixture through a desalting column or by performing dialysis against your desired storage buffer.

References

  • Interchim. Quantitation of sulfhydryls DTNB, Ellman's reagent. Available from: [Link]

  • Shen, B. Q., et al. (2012). Catalysis of imido-group hydrolysis in a maleimide conjugate. PMC - NIH. Available from: [Link]

  • Knoefler, D., et al. (2021). Thiol Modifications in the Extracellular Space—Key Proteins in Inflammation and Viral Infection. PMC - PubMed Central. Available from: [Link]

  • BMG Labtech. Ellman's assay for in-solution quantification of sulfhydryl groups. Available from: [Link]

  • ResearchGate. (2018-06-19). Ellman's assay for total thiol status in cell lysates?. Available from: [Link]

  • Corpas, F. J., et al. (2022). Thiol-based Oxidative Posttranslational Modifications (OxiPTMs) of Plant Proteins. Oxford Academic. Available from: [Link]

  • MDPI. (2023). Rapid and Efficient Synthesis of Succinated Thiol Compounds via Maleic Anhydride Derivatization. MDPI. Available from: [Link]

  • Wikipedia. Iodoacetamide. Available from: [Link]

  • Jacob, C., et al. (2004-11-16). Exploiting Thiol Modifications. PMC - NIH. Available from: [Link]

  • ResearchGate. (2025-10-24). Proteomic approaches to the characterization of protein thiol modification. Available from: [Link]

  • MDPI. (2024-11-21). Cysteine Thiol-Based Oxidative Post-Translational Modifications Fine-Tune Protein Functions in Plants. Available from: [Link]

  • Carroll, K. S., et al. (2018). Introduction to approaches and tools for the evaluation of protein cysteine oxidation. NIH. Available from: [Link]

  • McKinnon, D. D., et al. (2014). Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. PMC - NIH. Available from: [Link]

  • Peng, H., et al. (2012). Thiol Reactive Probes and Chemosensors. PMC - PubMed Central - NIH. Available from: [Link]

  • Basarić, N., et al. (2011). A Highly Selective Fluorescent Probe for Thiol Bioimaging. Organic Letters. Available from: [Link]

  • Peng, H., et al. (2012-11-19). Thiol reactive probes and chemosensors. PubMed - NIH. Available from: [Link]

  • Walker, J. M. (1994). Carboxymethylation of Cysteine Using Iodoacetamide/ Iodoacetic Acid. SpringerLink. Available from: [Link]

  • PubMed Central. (2022). Synergistic Combination of Facile Thiol-Maleimide Derivatization and Supramolecular Solvent-Based Microextraction for UHPLC–HRMS Analysis of Glutathione in Biofluids. PubMed Central. Available from: [Link]

  • ResearchGate. (2019). Study of Highly Selective and Efficient Thiol Derivatization Using Selenium Reagents by Mass Spectrometry | Request PDF. Available from: [Link]

  • PubMed. (2024-04-23). Acidic Derivatization of Thiols Using Diethyl 2-Methylenemalonate: Thiol-Michael Addition Click Reaction for Simultaneous Analysis of Cysteine and Cystine in Culture Media Using LC-MS/MS. Available from: [Link]

  • ResearchGate. (2022-04-05). What kind of verification for the effiency of cysteine thiol residues labeling do you use in your experience?. Available from: [Link]

  • Hampton, M. B., et al. (2006). Proteomic approaches to the characterization of protein thiol modification. PMC. Available from: [Link]

Sources

Troubleshooting

How to prevent the degradation of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol during experiments

An In-Depth Guide to Preventing Compound Degradation During Experimental Workflows Welcome to the technical support guide for 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol (CAS 32058-82-5). As a Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Preventing Compound Degradation During Experimental Workflows

Welcome to the technical support guide for 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol (CAS 32058-82-5). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to ensure the stability and integrity of this versatile molecule throughout your research. This compound's unique structure, featuring a reactive thiol group, a primary aromatic amine, and a heterocyclic oxadiazole core, makes it invaluable for pharmaceutical development and material science, but also susceptible to specific degradation pathways.[1][2] This guide is designed to empower you to anticipate and counteract these instabilities, ensuring reproducible and reliable experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and stability of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol.

Q1: What are the most obvious signs of degradation in my solid sample?

A: The primary visual indicator of degradation is a color change. A pure, solid sample should be a white to off-white or light yellow powder.[1][2] If you observe your sample turning yellow, orange, or brown, it likely indicates oxidation of the aminophenyl and/or thiol moieties. Another sign is a change in the physical state, such as clumping, which may suggest the absorption of moisture.

Q2: What are the ideal storage conditions for this compound?

A: For optimal stability, the solid compound should be stored under controlled conditions. Both short-term and long-term storage should be at refrigerated temperatures, typically 2-8 °C .[1][3][4] It is critical to store it in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a desiccated environment to protect it from air and moisture.

Q3: Is 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol sensitive to air and light?

A: Yes, it is highly sensitive to both. The thiol group is particularly susceptible to oxidation by atmospheric oxygen, which can lead to the formation of disulfide dimers.[5] The aromatic amine can also oxidize and contribute to color formation. Photolytic degradation can occur with exposure to UV or even ambient light, so it is best to store the compound in an amber vial or in the dark.

Q4: Which solvents are best for dissolving this compound, and are there any I should avoid?

A: The choice of solvent is critical. The compound is generally soluble in polar aprotic solvents like DMSO and DMF. For aqueous buffers, stability is highly pH-dependent. Studies on similar oxadiazole structures have shown maximum stability in a slightly acidic pH range of 3-5.[6][7] Avoid strongly basic (pH > 8) or strongly acidic (pH < 2) conditions, as these can catalyze the hydrolysis of the oxadiazole ring.[6][7] Furthermore, always use deoxygenated (degassed) solvents to minimize oxidative degradation in solution.[5]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Problem: My stock solution changes color and shows new peaks on HPLC analysis within hours of preparation.

Q: I prepared a stock solution in DMSO, and it quickly turned yellow. My HPLC shows the peak for the parent compound decreasing and a new, broader peak appearing. What is the cause and how can I fix this?

A: The Causality Behind the Observation

This is a classic case of oxidative degradation in solution. There are two primary culprits:

  • Thiol Oxidation: The thiol (-SH) group is readily oxidized to form a disulfide (-S-S-) bond, creating a dimer of your parent molecule. This process is often catalyzed by trace metal ions in the solvent and dissolved atmospheric oxygen. Thiol oxidation is also pH-sensitive and accelerates at higher pH values due to the formation of the more nucleophilic thiolate anion (-S⁻).[5]

  • Amine Oxidation: The primary aromatic amine (-NH₂) is also susceptible to oxidation, leading to the formation of colored chromophores, which explains the yellowing of your solution.

The Solution: A Multi-Faceted Stabilization Strategy

You must address the root causes: oxygen, potential metal catalysts, and pH.

  • Protocol 1: Preparation of a Stabilized Stock Solution

    • Solvent Preparation: Before use, degas your chosen solvent (e.g., DMSO, DMF, or a buffered aqueous solution) to remove dissolved oxygen. This can be achieved by sparging with argon or nitrogen gas for 15-20 minutes or by using a freeze-pump-thaw technique for more rigorous applications.

    • Inert Atmosphere: Weigh the solid compound and prepare the solution under a gentle stream of an inert gas like argon or nitrogen. This minimizes the headspace oxygen in your vial.

    • Use of Antioxidants: For non-biological experiments where it won't interfere, consider adding a small amount of an antioxidant to the solvent before adding your compound. Phenolic antioxidants like Butylated Hydroxytoluene (BHT) are effective radical scavengers. A typical starting concentration is 0.01% w/v.

    • Chelating Agents: To sequester catalytic metal ions, add a minute amount of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to your solvent. A concentration of ~100 µM is often sufficient.

    • pH Control (for Aqueous Solutions): If using an aqueous buffer, ensure the pH is maintained between 3 and 5 for maximal stability of the oxadiazole ring.[6][7]

    • Storage: Store the resulting stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Ensure the vials are tightly sealed and protected from light.

Problem: My reaction yields are inconsistent, and I suspect degradation under reaction conditions.

Q: I am using 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol in a multi-step synthesis. My yields are poor and vary significantly between batches. How can I protect the compound during the reaction?

A: The Causality Behind the Observation

Inconsistent yields often point to the degradation of a sensitive starting material due to incompatible reaction conditions. The key vulnerabilities of your molecule are:

  • Reagent Incompatibility: Strong oxidizing agents will readily attack the thiol and amine groups. Strong acids or bases can open the oxadiazole ring.

  • Thermal Stress: Many reactions require heating, which can accelerate all degradation pathways. The compound is known to decompose at its melting point of ~235°C.[8]

  • Atmospheric Exposure: Running reactions open to the air, especially when heated or over long periods, provides ample opportunity for oxidation.

The Solution: Creating a Protective Reaction Environment

  • Strategy 1: Rigorous Atmospheric Control

    • Always run your reactions under an inert atmosphere. Using standard Schlenk line techniques or a glove box is highly recommended, especially for reactions lasting several hours.[5] This is the most effective way to prevent oxidation.

  • Strategy 2: Reagent Compatibility Assessment

    • Avoid Strong Oxidants: Steer clear of reagents like hydrogen peroxide, nitric acid, or permanganates unless the thiol or amine is the intended reaction site and is appropriately protected.

    • pH Management: If your reaction generates acidic or basic byproducts, consider including a non-nucleophilic buffer to maintain a stable pH.

    • Protecting Groups: If the thiol or amine group is not the intended reaction site, consider using a protecting group strategy. For instance, the amine can be protected as an amide, and the thiol can be protected with a group that can be removed under mild conditions later in the synthesis.

  • Strategy 3: Monitoring and Optimization

    • Set up a small-scale trial reaction and monitor its progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals. This will allow you to identify the appearance of degradation products and distinguish them from reaction intermediates.

    • If thermal degradation is suspected, attempt to run the reaction at the lowest possible temperature that still allows for an acceptable reaction rate.

Part 3: Visualization & Data

To provide a clearer understanding, the following diagrams and tables summarize the key information.

Key Degradation Pathways

The following diagram illustrates the primary routes through which 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol can degrade.

cluster_main 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol cluster_products Degradation Products A Parent Compound B Disulfide Dimer A->B O₂, Trace Metals (Dimerization) C Sulfinic/Sulfonic Acid A->C Strong Oxidants D Ring-Opened Products (e.g., Hydrazide derivatives) A->D High/Low pH H₂O (Hydrolysis) E Amine Oxidation Products (Colored Impurities) A->E O₂, Light (Oxidation) B->C Stronger Oxidants

Caption: Primary degradation pathways for the target compound.

Experimental Workflow for Handling

This workflow provides a step-by-step visual guide for best practices when handling the compound and preparing solutions.

A Receive & Inspect Solid (Check for color change) B Store Solid at 2-8°C Under Inert Gas, Desiccated A->B E Weigh Solid & Prepare Solution Under Inert Atmosphere B->E C Prepare Degassed Solvents (N₂ or Ar Sparge) C->E D Optional: Add Stabilizers (e.g., BHT, EDTA) D->C F Store Solution in Aliquots at -20°C or below, Protected from Light E->F

Caption: Recommended workflow for handling and solution preparation.

Data Tables

Table 1: Summary of Recommended Storage Conditions

ConditionSolid CompoundSolution
Temperature 2-8 °C[1][3][4]-20 °C (Short-term) or -80 °C (Long-term)
Atmosphere Inert Gas (Argon/Nitrogen)Inert Gas Headspace
Light Protect from light (Amber vial)Protect from light (Amber vial)
Moisture Store with desiccantUse anhydrous grade solvents
Container Tightly sealed vialTightly sealed, single-use aliquot vials

Table 2: Solvent Compatibility and Recommendations

Solvent ClassRecommended SolventsConsiderations & Cautions
Polar Aprotic DMSO, DMF, AcetonitrileBest choice. Always use anhydrous, degassed solvent.
Aqueous Buffers Citrate, Acetate, PhosphateUse with caution. Maintain pH between 3-5 for optimal stability.[6][7] Degas thoroughly.
Alcohols Methanol, EthanolCan be used, but may be more prone to forming reactive oxygen species. Degas before use.
Halogenated Dichloromethane (DCM)Generally poor solubility. Check for compatibility with downstream applications.
Strongly Basic/Acidic Aqueous NaOH, HClAVOID. These will rapidly cause hydrolytic degradation of the oxadiazole ring.[6][7][9]
Part 4: Protocol for Monitoring Degradation

To quantitatively assess stability, a stability-indicating analytical method is crucial. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for this.[9][10]

Protocol: RP-HPLC Method for Purity Assessment

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.[10]

  • Detection: UV/Vis Diode Array Detector (DAD). Monitor at multiple wavelengths (e.g., 254 nm and the compound's λmax).

  • Procedure: a. Prepare a fresh solution of the compound (~10-100 µg/mL) in the mobile phase or a compatible solvent.[10] b. Inject immediately to get a time-zero (t=0) chromatogram. c. Store the solution under the experimental conditions you wish to test (e.g., room temp on the benchtop). d. Inject samples at various time points (e.g., 1h, 4h, 8h, 24h) and compare the chromatograms to the t=0 sample. e. Analysis: Look for a decrease in the area of the main peak and the appearance of new peaks, which represent degradation products.

By implementing these handling strategies, protocols, and analytical checks, you can significantly improve the stability of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol in your experiments, leading to more reliable and reproducible scientific data.

References
  • RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Journal of Health and Allied Sciences NU. Available at: [Link]

  • (PDF) RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - ResearchGate. ResearchGate. Available at: [Link]

  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Organic Chemistry Research. Available at: [Link]

  • 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol. MySkinRecipes. Available at: [Link]

  • Handling thiols in the lab : r/chemistry. Reddit. Available at: [Link]

  • Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate. ResearchGate. Available at: [Link]

  • Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. PubMed. Available at: [Link]

  • 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol. PubChem. Available at: [Link]

  • Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub. Available at: [Link]

  • Thiolated polymers: Stability of thiol moieties under different storage conditions. MDPI. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Solubility of Oxadiazole Derivatives in Biological Media

Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxadiazole derivatives. This guide is designed to provide practical, in-depth solutions to one of the m...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxadiazole derivatives. This guide is designed to provide practical, in-depth solutions to one of the most common challenges encountered with this important class of compounds: poor solubility in biological media. As a Senior Application Scientist, I have compiled this resource based on extensive field experience and a thorough understanding of the underlying physicochemical principles. Here, you will find not just protocols, but the rationale behind them, empowering you to make informed decisions in your experimental design.

Troubleshooting Guide: Common Solubility Issues & Immediate Actions

This section addresses the most frequent problems researchers face when working with oxadiazole derivatives in experimental settings.

Problem 1: My oxadiazole derivative precipitates out of solution when I dilute my DMSO stock into aqueous buffer for a cell-based assay.

  • Question: What is causing this precipitation and how can I prevent it?

  • Answer: This is a classic case of a compound "crashing out" of solution. Oxadiazole derivatives, particularly those with aryl substituents, are often highly lipophilic and thus poorly soluble in water.[1] While they may readily dissolve in a polar aprotic solvent like DMSO, the sudden introduction to a predominantly aqueous environment causes them to rapidly precipitate. The key is to manage this transition and the final solvent composition.

    • Immediate Actions:

      • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts while maintaining solubility.[2]

      • Use Co-solvents: Instead of diluting directly into an aqueous buffer, prepare an intermediate dilution in a mixture of DMSO and another water-miscible organic solvent like ethanol.[2] This can create a more gradual transition in solvent polarity.

      • Serial Dilution: Perform a series of smaller, stepwise dilutions rather than a single large one. This incremental change in the solvent environment can help keep the compound in solution.[2]

      • Gentle Warming and Sonication: Briefly warming the solution (to physiological temperature, if appropriate for your assay) or using a sonicating water bath can help redissolve small amounts of precipitate and ensure a homogenous solution. However, be cautious about the thermal stability of your compound.

Problem 2: I am observing high variability and poor reproducibility in my bioassay results, even with the same batch of my oxadiazole derivative.

  • Question: Could solubility be the root cause of this inconsistency?

  • Answer: Absolutely. Inconsistent results are often a direct consequence of solubility and stability issues.[2] If the compound is not fully dissolved or precipitates over the course of the experiment, the actual concentration of the active compound that your cells or enzymes are exposed to will vary between wells and experiments.

    • How to Improve Reproducibility:

      • Confirm Complete Dissolution: Always visually inspect your stock solutions under magnification to ensure no solid particles remain.

      • Prepare Fresh Dilutions: For each experiment, prepare fresh working solutions from your stock. Avoid freeze-thaw cycles of diluted aqueous solutions, as this can promote precipitation.

      • Equilibration Time: After diluting your compound into the final assay medium, allow for a sufficient equilibration period before adding it to your biological system. This can help to identify any time-dependent precipitation.

      • Consider Alternative Solvents: If you suspect your compound is unstable in DMSO, you might explore other organic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), provided they are compatible with your assay system.[2]

Frequently Asked Questions (FAQs): Deeper Insights into Solubility Enhancement

This section delves into the fundamental principles and advanced strategies for improving the solubility of oxadiazole derivatives.

Q1: Why are oxadiazole derivatives often poorly soluble in aqueous media?

A1: The poor water solubility of many oxadiazole derivatives is rooted in their molecular structure. The 1,3,4-oxadiazole ring itself is a five-membered heterocycle.[1] The solubility is largely dictated by the nature of the substituents at the 2 and 5 positions. When these positions are occupied by aryl (aromatic ring) groups, the molecule becomes significantly more lipophilic and less soluble in water.[1] The rigid, planar structure and potential for intermolecular π-stacking can also contribute to a stable crystal lattice that is difficult for water molecules to disrupt.

Q2: What are the primary formulation strategies I can use to improve the aqueous solubility of my oxadiazole derivative for in vitro and in vivo studies?

A2: There are several effective formulation strategies that can be employed, ranging from simple to more complex approaches. These can be broadly categorized as physical and chemical modifications.[3]

  • pH Modification: For oxadiazole derivatives with ionizable functional groups (acidic or basic moieties), adjusting the pH of the medium can significantly enhance solubility.[4] By converting the molecule to its ionized (salt) form, its interaction with water is greatly improved.

  • Co-solvents: As mentioned in the troubleshooting section, using water-miscible organic solvents can increase the solubility of a lipophilic compound by reducing the overall polarity of the solvent system.[5]

  • Surfactants: Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). The hydrophobic cores of these micelles can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility.[5]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[6] They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic part of the drug from the aqueous environment and increasing its solubility.[6][7]

  • Solid Dispersions: This technique involves dispersing the drug in a solid, inert carrier, often a hydrophilic polymer.[8] This can result in an amorphous form of the drug, which is generally more soluble than its crystalline counterpart.

  • Nanoparticle Formation: Reducing the particle size of the drug to the nanometer range can significantly increase its surface area, leading to a faster dissolution rate.[4][9]

  • Prodrug Approach: This involves chemically modifying the oxadiazole derivative to create a more soluble "prodrug" that is converted back to the active parent drug in vivo through enzymatic or chemical reactions.[10][11]

Q3: How do I choose the most appropriate solubility enhancement strategy for my specific oxadiazole derivative and experimental needs?

A3: The selection of a solubilization strategy is not a one-size-fits-all approach. It depends on several factors:

  • The physicochemical properties of your compound: Does it have ionizable groups? What is its lipophilicity (LogP)?

  • The intended application: Are you conducting a high-throughput in vitro screen or a preclinical in vivo study?

  • Compatibility with your biological assay: The chosen excipients (co-solvents, surfactants, etc.) must not interfere with the assay or be toxic to the cells.

  • The required concentration: The strategy must be able to achieve the desired drug concentration.

The following flowchart provides a general decision-making framework:

G start Start: Poorly Soluble Oxadiazole Derivative check_ionizable Does the compound have ionizable groups? start->check_ionizable ph_modification pH Modification Strategy check_ionizable->ph_modification  Yes in_vitro_or_in_vivo In Vitro or In Vivo Study? check_ionizable->in_vitro_or_in_vivo No ph_modification->in_vitro_or_in_vivo in_vitro_options In Vitro Strategies: - Co-solvents - Surfactants - Cyclodextrins in_vitro_or_in_vivo->in_vitro_options In Vitro in_vivo_options In Vivo Strategies: - Solid Dispersions - Nanoparticles - Prodrug Approach in_vitro_or_in_vivo->in_vivo_options In Vivo end Optimized Formulation in_vitro_options->end in_vivo_options->end

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol for Preclinical Studies

Welcome to the technical support center for the synthesis of 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the scale-up of this important pharmaceutical intermediate. The methodologies and advice provided herein are grounded in established chemical principles and validated through practical application.

I. Overview of the Synthetic Pathway

The synthesis of 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol is a well-established two-step process. The first step involves the formation of 4-aminobenzoic acid hydrazide from an ester of 4-aminobenzoic acid and hydrazine hydrate. The subsequent and critical step is the cyclization of the hydrazide with carbon disulfide in a basic medium to form the desired 1,3,4-oxadiazole ring.[1][2][3]

Below is a general workflow diagram illustrating the key stages of the synthesis.

Synthesis_Workflow cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Cyclization cluster_2 Purification A 4-Aminobenzoic Acid Ester C 4-Aminobenzoic Acid Hydrazide A->C Reflux in Ethanol B Hydrazine Hydrate B->C D Carbon Disulfide (CS2) F 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol C->F Ethanolic KOH D->F E Base (e.g., KOH) E->F G Crude Product H Recrystallization G->H Acidification & Filtration I Pure Product H->I Suitable Solvent (e.g., Ethanol)

Caption: General workflow for the synthesis of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis and scale-up, providing explanations and actionable solutions.

Step 1: Synthesis of 4-Aminobenzoic Acid Hydrazide

Question 1: My yield of 4-aminobenzoic acid hydrazide is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in the synthesis of 4-aminobenzoic acid hydrazide are often attributable to incomplete reaction or side reactions. Here’s a systematic approach to troubleshooting:

  • Purity of Starting Materials:

    • 4-Aminobenzoic Acid Ester: Ensure the ester is of high purity. Impurities can interfere with the reaction. It is recommended to use an ester with a purity of ≥98%. The synthesis can be initiated from 4-aminobenzoic acid by esterification, for example, by refluxing with ethanol in the presence of a catalytic amount of sulfuric acid.[4][5]

    • Hydrazine Hydrate: Use a fresh, high-quality source of hydrazine hydrate. Over time, it can decompose, leading to a lower effective concentration.

  • Reaction Conditions:

    • Molar Ratio: A common mistake is using an insufficient excess of hydrazine hydrate. While a stoichiometric amount can work, a molar excess (typically 2-3 equivalents) is often employed to drive the reaction to completion.

    • Reaction Time and Temperature: The reaction is typically carried out at reflux in ethanol.[4] Ensure that the reflux is maintained for a sufficient duration. For larger scale reactions, this may require longer reaction times (e.g., 12-24 hours) to ensure complete conversion. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.

    • Solvent: Ethanol is the most commonly used solvent. Ensure it is of an appropriate grade and anhydrous if possible, although the reaction is generally tolerant to small amounts of water.

  • Work-up Procedure:

    • Product Precipitation: Upon cooling the reaction mixture, the 4-aminobenzoic acid hydrazide should precipitate. If precipitation is incomplete, concentrating the reaction mixture under reduced pressure before cooling can improve the yield.

    • Washing: After filtration, wash the product with cold ethanol to remove unreacted starting materials and byproducts without dissolving a significant amount of the desired product.

Table 1: Recommended Reaction Parameters for 4-Aminobenzoic Acid Hydrazide Synthesis

ParameterRecommended ValueRationale
Molar Ratio (Ester:Hydrazine)1 : 2-3Drives the reaction to completion.
SolventEthanolGood solubility for reactants and product precipitates upon cooling.
TemperatureRefluxProvides sufficient energy for the reaction to proceed at a reasonable rate.
Reaction Time12-24 hoursEnsures complete conversion, especially at larger scales.
Step 2: Cyclization to 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol

Question 2: The cyclization reaction is not proceeding as expected, or I am getting a mixture of products. What should I investigate?

Answer:

The cyclization step is critical and sensitive to several factors. Here’s a breakdown of potential issues and their solutions:

  • Reagent Quality and Stoichiometry:

    • Carbon Disulfide (CS₂): Use freshly distilled or high-purity CS₂. Impurities can lead to side reactions.

    • Base: Potassium hydroxide (KOH) is the most common base used.[2][6] Ensure it is finely ground to facilitate dissolution in the ethanolic solution. The molar ratio of the hydrazide to KOH and CS₂ is typically 1:1:1.

    • Order of Addition: The order of addition can be critical. Generally, the hydrazide is dissolved in the ethanolic KOH solution first, followed by the slow, dropwise addition of carbon disulfide while keeping the reaction mixture cool in an ice bath. This helps to control the exothermic reaction and prevent the formation of byproducts.[7][8]

  • Reaction Conditions:

    • Temperature Control: The initial reaction of the hydrazide with CS₂ is exothermic. Maintaining a low temperature (0-5 °C) during the addition of CS₂ is crucial. After the addition is complete, the reaction is typically stirred at room temperature for several hours or gently refluxed to complete the cyclization.

    • Reaction Time: The reaction time can vary. Monitoring by TLC is essential to determine the point of complete consumption of the starting hydrazide.

  • Thiol-Thione Tautomerism:

    • It is important to note that 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol can exist in tautomeric forms: the thiol and the thione form.[2][9] The thione form is often the more stable tautomer in the solid state. This is an inherent property of the molecule and not necessarily a sign of an impure product.

Question 3: During the work-up of the cyclization reaction, I am having trouble with product isolation and purification. What are the best practices?

Answer:

Proper work-up and purification are key to obtaining a high-purity product suitable for preclinical studies.

  • Acidification: After the reaction is complete, the reaction mixture is typically poured into a larger volume of cold water and then acidified with a mineral acid (e.g., HCl or H₂SO₄) to a pH of around 5-6.[10] This protonates the potassium salt of the product, causing it to precipitate.

    • Slow Addition: Add the acid slowly with vigorous stirring to ensure uniform precipitation and to avoid localized overheating.

    • pH Monitoring: Use a pH meter for accurate monitoring of the acidification process.

  • Filtration and Washing:

    • The precipitated product should be collected by filtration.

    • Wash the filter cake thoroughly with water to remove any inorganic salts.

  • Recrystallization:

    • For preclinical studies, high purity is paramount. Recrystallization is often necessary. Ethanol is a commonly used solvent for recrystallization.[11]

    • Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at its boiling point but poorly at room temperature or below.

    • Procedure: Dissolve the crude product in a minimal amount of hot solvent, filter the hot solution to remove any insoluble impurities, and then allow the solution to cool slowly to form well-defined crystals.

III. Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions I should take when working with carbon disulfide and hydrazine hydrate?

A1: Both carbon disulfide and hydrazine hydrate are hazardous materials and require strict safety protocols.

  • Carbon Disulfide (CS₂): It is extremely flammable and has a low autoignition temperature. It is also highly toxic. Always handle CS₂ in a well-ventilated fume hood, away from any potential ignition sources. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hydrazine Hydrate: It is corrosive, toxic, and a suspected carcinogen. Handle it with extreme care in a fume hood, wearing appropriate PPE. Avoid contact with skin and eyes.

Q2: How can I confirm the structure and purity of the final product, 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol?

A2: A combination of analytical techniques should be used:

  • Spectroscopic Methods:

    • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

    • FT-IR Spectroscopy: To identify characteristic functional groups, such as the N-H, C=S, and C-O-C stretches.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Purity Analysis:

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

    • Melting Point: A sharp melting point range is indicative of high purity. The reported melting point is around 235 °C (with decomposition).[12]

    • Elemental Analysis: To confirm the elemental composition of the synthesized compound.

Q3: Are there any alternative, greener synthetic routes for 1,3,4-oxadiazoles?

A3: While the carbon disulfide method is widely used, there is growing interest in developing more environmentally friendly synthetic strategies. Some alternative approaches that have been explored for the synthesis of 1,3,4-oxadiazoles include:

  • Oxidative cyclization of N-acylhydrazones.

  • Microwave-assisted synthesis, which can reduce reaction times and the use of harsh reagents.

  • The use of carbon dioxide as a C1 source instead of the more hazardous carbon disulfide is an area of active research.[13]

Q4: What are the potential applications of 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol in drug development?

A4: This compound is a valuable building block in medicinal chemistry.[14][15] The 1,3,4-oxadiazole scaffold is present in a number of compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[16][17][18] The amino and thiol groups on this particular derivative provide convenient handles for further chemical modification to create a library of compounds for screening in various disease models.[15]

IV. Experimental Protocols

Protocol 1: Synthesis of 4-Aminobenzoic Acid Hydrazide
  • To a solution of ethyl 4-aminobenzoate (1 equivalent) in ethanol, add hydrazine hydrate (2-3 equivalents).

  • Reflux the reaction mixture for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature, then in an ice bath to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold ethanol.

  • Dry the product under vacuum to obtain 4-aminobenzoic acid hydrazide as a white solid.

Protocol 2: Synthesis of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol
  • In a flask equipped with a magnetic stirrer, dissolve 4-aminobenzoic acid hydrazide (1 equivalent) in a solution of potassium hydroxide (1 equivalent) in ethanol.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add carbon disulfide (1 equivalent) dropwise to the cooled solution with continuous stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Pour the reaction mixture into cold water and acidify with dilute hydrochloric acid to a pH of 5-6.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid thoroughly with water.

  • Recrystallize the crude product from ethanol to obtain pure 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol.

V. Visualization of Key Relationships

Troubleshooting_Logic LowYield1 Low Yield of Hydrazide Purity1 Check Purity of Starting Materials (Ester & Hydrazine) LowYield1->Purity1 Conditions1 Optimize Reaction Conditions (Molar Ratio, Time, Temp) LowYield1->Conditions1 Workup1 Improve Work-up (Precipitation, Washing) LowYield1->Workup1 CyclizationIssue Cyclization Problems Reagents2 Verify Reagent Quality & Stoichiometry (CS2, KOH) CyclizationIssue->Reagents2 TempControl Ensure Proper Temperature Control (Initial Cooling, Reflux) CyclizationIssue->TempControl TLC_Monitor Monitor Reaction by TLC CyclizationIssue->TLC_Monitor PurificationProbs Purification Difficulties Acidification Optimize Acidification (Slow Addition, pH Control) PurificationProbs->Acidification Recrystallization Proper Recrystallization (Solvent Choice, Technique) PurificationProbs->Recrystallization

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol (APOT) and Other Leading Corrosion Inhibitors

For Researchers, Scientists, and Drug Development Professionals In the relentless battle against material degradation, the strategic selection of corrosion inhibitors is paramount. This guide provides an in-depth compara...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless battle against material degradation, the strategic selection of corrosion inhibitors is paramount. This guide provides an in-depth comparative analysis of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol (APOT), a promising heterocyclic compound, against established corrosion inhibitors: Benzotriazole (BTA), Tolyltriazole (TTA), and 2-Mercaptobenzimidazole (MBI). This document is intended to serve as a technical resource, offering objective performance data and detailed experimental methodologies to aid in the informed selection of corrosion mitigation strategies.

The Pervasive Challenge of Corrosion and the Role of Inhibitors

Corrosion, the electrochemical deterioration of a material due to its reaction with its environment, poses a significant threat to the integrity and lifespan of metallic structures across numerous industries. In acidic environments, commonly encountered in industrial processes such as acid pickling and cleaning, the corrosion of metals like mild steel is accelerated. Corrosion inhibitors are chemical compounds that, when added in small concentrations to a corrosive environment, effectively decrease the corrosion rate of a metal exposed to that environment. The efficacy of an inhibitor is primarily attributed to its ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium.

5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol (APOT): A Profile

APOT is a heterocyclic organic compound characterized by the presence of an oxadiazole ring, a thiol group, and an aminophenyl substituent. This unique molecular structure, rich in heteroatoms (nitrogen, oxygen, and sulfur) and a π-electron system, makes it a highly effective corrosion inhibitor.

Mechanism of Corrosion Inhibition

The corrosion inhibition mechanism of APOT on a metal surface, such as mild steel in a hydrochloric acid solution, is a multifaceted process involving the adsorption of the inhibitor molecules onto the metal surface. This adsorption can occur through:

  • Chemisorption: The heteroatoms (N, O, S) in the APOT molecule possess lone pairs of electrons that can be shared with the vacant d-orbitals of iron atoms on the metal surface, forming coordinate covalent bonds.

  • Physisorption: In an acidic solution, the APOT molecule can become protonated. The resulting positively charged species can then be electrostatically attracted to the negatively charged metal surface (due to the adsorption of chloride ions).

  • π-Electron Interaction: The aromatic ring in the APOT molecule can interact with the metal surface through its delocalized π-electrons.

This adsorption process forms a protective barrier on the metal surface, impeding both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. Studies have shown that APOT acts as a mixed-type inhibitor , meaning it influences both anodic and cathodic reactions. The adsorption of APOT on mild steel surfaces has been found to follow the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface.

Diagram: Proposed Corrosion Inhibition Mechanism of APOT

cluster_solution Corrosive Solution (e.g., HCl) cluster_film Protective APOT Film H+ H⁺ Surface_e e⁻ (Cathode) H+->Surface_e Cathodic Reaction (H₂ Evolution) Cl- Cl⁻ APOT_protonated APOT-H⁺ Adsorbed_APOT Adsorbed APOT Layer APOT_protonated->Adsorbed_APOT Physisorption APOT_neutral APOT APOT_neutral->Adsorbed_APOT Chemisorption (N, S, O heteroatoms) Fe Fe (Anode) Fe2+ Fe2+ Fe->Fe2+ Anodic Reaction (Fe Dissolution) Adsorbed_APOT->Fe Blocks Anodic Sites Adsorbed_APOT->Surface_e Blocks Cathodic Sites

Caption: Adsorption of APOT on the metal surface, inhibiting both anodic and cathodic corrosion reactions.

Comparative Performance Analysis

To provide a clear and objective comparison, the following tables summarize the corrosion inhibition efficiencies of APOT and other selected inhibitors on mild steel in a 1M HCl solution, as determined by various experimental techniques reported in the literature.

Weight Loss Measurements

Weight loss is a direct and straightforward method to determine the corrosion rate and, consequently, the inhibition efficiency.

InhibitorConcentration (ppm)Temperature (°C)Inhibition Efficiency (%)Reference
APOT 502554.23[1]
1502565.28[1]
2502575.64[1]
Benzotriazole (BTA) 25 mM (~2975 ppm)Not Specified~88[2]
2-Mercaptobenzimidazole (MBI) 10⁻³ M (~150 ppm)3598[3]
5 x 10⁻³ M (~750 ppm)3093.4[4]
Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions and helps classify the inhibitor type.

InhibitorConcentrationInhibition Efficiency (%)Inhibitor TypeReference
APOT 300 ppmNot specified, but significant reduction in corrosion current densityMixed[1]
1-Acetyl-1H-Benzotriazole 500 ppm80.55Mixed[5]
Tolyltriazole (TTA) 0.07 M (~9317 ppm)91Mixed[6]
2-Mercaptobenzimidazole (MBI) 10⁻³ M (~150 ppm)>90Mixed[7]
Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique that provides information about the resistance of the protective film and the charge transfer processes at the metal-solution interface.

InhibitorConcentrationCharge Transfer Resistance (Rct)Double Layer Capacitance (Cdl)Inhibition Efficiency (%)Reference
APOT IncreasesIncreasesDecreasesIncreases with concentration[1]
2-Mercaptobenzimidazole (MBI) 10⁻³ M (~150 ppm)Significantly IncreasesDecreasesHigh[7]
1-Acetyl-1H-Benzotriazole 500 ppmIncreasesDecreasesHigh[5]

Profile of Comparative Corrosion Inhibitors

Benzotriazole (BTA)

BTA is a well-known corrosion inhibitor, particularly for copper and its alloys, but it also shows effectiveness for steel. Its inhibition is attributed to the formation of a protective film of a BTA-metal complex on the surface.

Tolyltriazole (TTA)

TTA is a derivative of BTA and is also widely used as a corrosion inhibitor for copper and its alloys. It is reported to have better thermal stability and resistance to chlorine compared to BTA. For mild steel in acidic media, it acts as a mixed-type inhibitor with high efficiency.

2-Mercaptobenzimidazole (MBI)

MBI is a heterocyclic compound containing both nitrogen and sulfur atoms, making it a very effective corrosion inhibitor for various metals, including mild steel in acidic solutions. It functions as a mixed-type inhibitor and exhibits high inhibition efficiencies even at low concentrations.

Experimental Protocols

For the purpose of reproducibility and standardization, detailed experimental protocols for the principal corrosion testing methods are provided below.

Diagram: General Experimental Workflow for Corrosion Inhibitor Evaluation

cluster_prep Sample & Solution Preparation cluster_testing Corrosion Testing Methods cluster_analysis Data Analysis & Interpretation SamplePrep Mild Steel Coupon Preparation (Polishing, Cleaning, Drying) WeightLoss Weight Loss Measurement SamplePrep->WeightLoss Polarization Potentiodynamic Polarization SamplePrep->Polarization EIS Electrochemical Impedance Spectroscopy SamplePrep->EIS SolPrep Corrosive Medium (e.g., 1M HCl) and Inhibitor Solution Preparation SolPrep->WeightLoss SolPrep->Polarization SolPrep->EIS IE_Calc Inhibition Efficiency Calculation WeightLoss->IE_Calc Polarization->IE_Calc Mechanism Adsorption Isotherm & Inhibition Mechanism Determination Polarization->Mechanism EIS->IE_Calc EIS->Mechanism IE_Calc->Mechanism Surface Surface Analysis (SEM/AFM) Mechanism->Surface

Caption: A streamlined workflow for the comprehensive evaluation of a corrosion inhibitor's performance.

Weight Loss Measurement Protocol
  • Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with a series of emery papers of decreasing grit size, followed by washing with distilled water and acetone, and then dried.

  • Initial Weighing: The prepared coupons are accurately weighed using a high-precision analytical balance.

  • Immersion: The weighed coupons are suspended in beakers containing the corrosive solution (e.g., 1M HCl) with and without various concentrations of the inhibitor.

  • Exposure: The coupons are immersed for a predetermined period at a constant temperature.

  • Cleaning: After the immersion period, the coupons are removed, washed with distilled water, cleaned with a soft brush to remove corrosion products, rinsed with acetone, and dried.

  • Final Weighing: The cleaned and dried coupons are re-weighed.

  • Calculation: The weight loss, corrosion rate, and inhibition efficiency are calculated using standard formulas.

Potentiodynamic Polarization Protocol
  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of a mild steel working electrode, a platinum counter electrode, and a saturated calomel reference electrode (SCE).

  • Stabilization: The working electrode is immersed in the test solution (with and without inhibitor) for a sufficient time to allow the open-circuit potential (OCP) to stabilize.

  • Polarization Scan: A potentiodynamic polarization scan is performed by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Data Acquisition: The resulting current is recorded as a function of the applied potential.

  • Analysis: The corrosion potential (Ecorr) and corrosion current density (icorr) are determined by Tafel extrapolation of the linear portions of the anodic and cathodic curves. The inhibition efficiency is calculated from the icorr values with and without the inhibitor.

Electrochemical Impedance Spectroscopy (EIS) Protocol
  • Cell Setup and Stabilization: The same three-electrode cell setup as for potentiodynamic polarization is used. The working electrode is stabilized at its OCP in the test solution.

  • Impedance Measurement: A small amplitude AC voltage signal (e.g., 10 mV) is applied to the electrode over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

  • Data Acquisition: The impedance response of the system is measured at each frequency.

  • Data Presentation: The data is typically presented as Nyquist and Bode plots.

  • Analysis: The impedance data is fitted to an appropriate equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). The inhibition efficiency is calculated from the Rct values.

Selecting the Right Inhibitor: A Decision Framework

The choice of a corrosion inhibitor is a critical decision that depends on various factors including the metal to be protected, the nature of the corrosive environment, operating conditions, and environmental regulations.

Diagram: Flowchart for Corrosion Inhibitor Selection

Start Start Define_System Define System: - Metal/Alloy - Corrosive Environment - Operating Conditions Start->Define_System Identify_Candidates Identify Potential Inhibitors (e.g., APOT, BTA, TTA, MBI) Define_System->Identify_Candidates Lab_Testing Laboratory Performance Evaluation: - Weight Loss - Electrochemical Tests (Polarization, EIS) Identify_Candidates->Lab_Testing Compare_Data Compare Inhibition Efficiency, Mechanism, and Cost Lab_Testing->Compare_Data Select_Best Select Best Performing Inhibitor(s) Compare_Data->Select_Best Pilot_Test Pilot-Scale/Field Testing Select_Best->Pilot_Test Evaluate_Pilot Evaluate Performance and Side Effects Pilot_Test->Evaluate_Pilot Final_Selection Final Inhibitor Selection and Implementation Evaluate_Pilot->Final_Selection End End Final_Selection->End

Caption: A systematic approach to selecting the most suitable corrosion inhibitor for a specific application.

Conclusion

This comparative guide has provided a detailed analysis of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol (APOT) as a corrosion inhibitor and benchmarked its performance against established inhibitors such as Benzotriazole, Tolyltriazole, and 2-Mercaptobenzimidazole. The data presented indicates that APOT is a highly effective mixed-type inhibitor for mild steel in acidic media, with its performance being comparable to, and in some cases potentially exceeding, that of conventional inhibitors. The presence of multiple active centers in its molecular structure facilitates strong adsorption onto the metal surface, leading to the formation of a robust protective film.

The choice of the optimal inhibitor will ultimately depend on the specific application, including the severity of the corrosive environment, temperature, and economic considerations. The experimental protocols and decision-making framework provided herein are intended to empower researchers and professionals to make data-driven decisions in their corrosion mitigation strategies. Further research focusing on direct comparative studies under a wider range of conditions will be invaluable in solidifying the position of APOT and other novel compounds in the arsenal of corrosion inhibitors.

References

Comparative

A Researcher's Guide to the Structure-Activity Relationship of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol Analogs

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and ability to engage in various biological interactions.[1][2][3][4] When functionalized with a 2-thiol gro...

Author: BenchChem Technical Support Team. Date: January 2026

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and ability to engage in various biological interactions.[1][2][3][4] When functionalized with a 2-thiol group and a 5-(4-aminophenyl) moiety, the resulting core structure, 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol, presents a versatile platform for the development of novel therapeutic agents.[5] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this class of compounds, offering insights into how structural modifications influence their biological activities. We will explore key experimental data and provide protocols to empower researchers in their drug discovery endeavors.

The Core Scaffold: A Hub of Biological Potential

The 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol scaffold integrates several key pharmacophoric features:

  • 1,3,4-Oxadiazole Ring: A bioisostere for ester and amide groups, it enhances metabolic stability and acts as a hydrogen bond acceptor.[6]

  • 2-Thiol Group: This versatile functional group can exist in tautomeric forms (thiol and thione) and serves as a crucial site for derivatization, allowing for the introduction of various substituents to modulate physicochemical and biological properties.[7][8] The presence of the thiol group has been shown to be significant for stronger activity in some enzyme inhibition studies.[9]

  • 4-Aminophenyl Moiety: The primary aromatic amine can act as a hydrogen bond donor and acceptor, and its presence often contributes to the molecule's overall polarity and potential for specific interactions with biological targets.

This unique combination of functional groups has led to the exploration of these analogs across a wide spectrum of therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications.[1][10][11][12]

Structure-Activity Relationship (SAR) Insights

The biological activity of 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol analogs can be finely tuned by strategic modifications at two primary positions: the thiol group (Position 2) and the phenyl ring (Position 5).

Modifications at the 2-Thiol Position: The Gateway to Diverse Activities

The nucleophilic nature of the thiol group makes it a prime target for S-alkylation and S-aralkylation, leading to a diverse library of derivatives with varied biological profiles.[7][13]

S-substitution on the 1,3,4-oxadiazole-2-thiol core has been shown to significantly enhance antimicrobial activity compared to the unsubstituted thiol.[14]

  • S-Alkylation/Aralkylation: The introduction of various alkyl or aralkyl groups at the thiol position can modulate the lipophilicity of the molecule, which is a critical factor for cell membrane penetration. For instance, S-substituted derivatives of 5-(3,4-methylenedioxyphenyl)-1,3,4-oxadiazol-2-thiol have shown moderate to good inhibitory activity against both Gram-positive and Gram-negative bacteria.[13]

  • Mannich Bases: Aminomethylation of the thione form of the oxadiazole ring to yield N-Mannich bases has been a successful strategy for generating potent antimicrobial agents.[8][15] These derivatives often exhibit a broad spectrum of activity.[12]

Table 1: Comparative Antimicrobial Activity of S-Substituted 1,3,4-Oxadiazole Analogs

Compound IDR Group (at 2-thiol)Target OrganismActivity (e.g., MIC in µg/mL)Reference
Parent Thiol -HS. aureus>100[14]
Analog 1a -CH₂-PhS. aureus50[13]
Analog 1b -CH₂-(4-Cl-Ph)S. aureus25[13]
Analog 2a -CH(CH₃)-COOEtE. coli62.5[14]
Analog 2b -CH₂-CO-(4-F-Ph)E. coli31.25[14]

The anticancer potential of 1,3,4-oxadiazole derivatives is well-documented, with mechanisms of action including enzyme and growth factor inhibition.[6][10][16][17][18] Modifications at the 2-thiol position play a crucial role in determining the cytotoxic potency and selectivity.

  • Thioether Linkages: The introduction of acetamide moieties via a thioether linkage has yielded compounds with significant anticancer activity. For example, 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives have shown excellent cytotoxic profiles against various cancer cell lines.[16]

  • Disulfides: Asymmetric disulfides connected to the 1,3,4-oxadiazole ring have demonstrated potent anti-proliferative properties, in some cases exceeding the potency of the reference drug 5-fluorouracil.[10]

Table 2: In Vitro Anticancer Activity of 2-Substituted 1,3,4-Oxadiazole Analogs

Compound IDR Group (at 2-thiol)Cell LineIC₅₀ (µM)Reference
Analog 3a -S-S-ArylSMMC-7721 (Liver Cancer)2.5[10]
Analog 3b -S-S-HeteroarylHeLa (Cervical Cancer)1.8[10]
Analog 4a -CH₂-CONH-PhA549 (Lung Cancer)<0.14[16]
Analog 4b -CH₂-CONH-(4-Cl-Ph)A549 (Lung Cancer)1.59[16]
Modifications at the 5-Phenyl Ring: Fine-Tuning Specificity

While our core topic focuses on the 5-(4-aminophenyl) scaffold, understanding the impact of substituents on this phenyl ring is crucial for lead optimization.

The anti-inflammatory potential of 1,3,4-oxadiazole derivatives is a promising area of research.[1][2][19] The nature and position of substituents on the 5-phenyl ring can significantly influence this activity.

  • Electron-donating vs. Electron-withdrawing Groups: Studies on various 5-aryl-1,3,4-oxadiazole analogs have shown that the presence of electron-donating groups (e.g., -OCH₃) or electron-withdrawing groups (e.g., -Cl, -NO₂) on the phenyl ring can modulate anti-inflammatory potency. For instance, some derivatives with halogen substituents on the 5-phenyl ring have shown potent anti-inflammatory and analgesic effects.[2]

  • Positional Isomerism: The position of the substituent on the phenyl ring (ortho, meta, or para) can also impact activity, likely due to steric and electronic effects that influence binding to the target protein.

Table 3: Anti-inflammatory Activity of 5-Aryl-1,3,4-oxadiazole Analogs

Compound IDSubstituent on Phenyl RingIn Vivo Model% Inhibition of EdemaReference
Ibuprofen (Reference)Carrageenan-induced paw edema55%[1]
Analog 5a 4-HCarrageenan-induced paw edema45%[1]
Analog 5b 4-ClCarrageanan-induced paw edema62%[2]
Analog 5c 3,4-di-OCH₃Carrageenan-induced paw edema59.5%[2]

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of the core scaffold and a representative biological assay.

Synthesis of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol

This protocol outlines a general and widely used method for the synthesis of the parent scaffold.

Step 1: Esterification of 4-Aminobenzoic Acid

  • To a solution of 4-aminobenzoic acid (1 eq.) in methanol, add concentrated sulfuric acid (catalytic amount) dropwise at 0°C.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the methyl 4-aminobenzoate.

Step 2: Hydrazide Formation

  • Dissolve methyl 4-aminobenzoate (1 eq.) in ethanol.

  • Add hydrazine hydrate (5-10 eq.) to the solution.

  • Reflux the mixture for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature, and the resulting solid, 4-aminobenzohydrazide, is filtered, washed with cold ethanol, and dried.

Step 3: Cyclization to form the 1,3,4-Oxadiazole-2-thiol

  • To a solution of 4-aminobenzohydrazide (1 eq.) in ethanol, add potassium hydroxide (1.2 eq.) and carbon disulfide (1.5 eq.).

  • Reflux the reaction mixture until the evolution of hydrogen sulfide gas ceases (approximately 10-16 hours).[14]

  • Monitor the reaction by TLC.

  • After cooling, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid.

  • The precipitated solid, 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol, is filtered, washed with water, and recrystallized from ethanol.

In Vitro Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound.

  • Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard.

  • Dilute the bacterial suspension and add it to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing the SAR Landscape

To better understand the relationships between chemical structure and biological activity, the following diagrams illustrate the core scaffold and a typical workflow for SAR studies.

Caption: Core scaffold and key modification sites.

SAR_Workflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening cluster_optimization Lead Optimization Start Design Analogs Synthesis Synthesize Core Scaffold 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol Start->Synthesis Derivatization Introduce Substituents at R1 and R2 Synthesis->Derivatization Purification Purify & Characterize (NMR, MS, IR) Derivatization->Purification Primary_Screening Primary Biological Assay (e.g., Antimicrobial, Anticancer) Purification->Primary_Screening Hit_Identification Identify 'Hit' Compounds Primary_Screening->Hit_Identification Hit_Identification->Start Inactive SAR_Analysis Analyze Structure-Activity Relationships Hit_Identification->SAR_Analysis Active Lead_Optimization Synthesize Focused Library of Optimized Analogs SAR_Analysis->Lead_Optimization Secondary_Screening Secondary Assays (e.g., Toxicity, MOA studies) Lead_Optimization->Secondary_Screening Lead_Candidate Identify Lead Candidate Secondary_Screening->Lead_Candidate

Caption: A typical workflow for SAR studies.

Conclusion and Future Directions

The 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol scaffold represents a highly promising starting point for the development of novel therapeutic agents. The extensive body of research on this and related structures provides a solid foundation for further exploration. Future research should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which these compounds exert their biological effects.

  • Combinatorial Chemistry: Utilizing high-throughput synthesis and screening to explore a wider range of chemical diversity.

  • In Vivo Efficacy and Safety: Moving promising lead compounds into preclinical animal models to evaluate their efficacy, pharmacokinetics, and toxicity profiles.

By leveraging the SAR insights and experimental protocols outlined in this guide, researchers can accelerate the discovery and development of new drugs based on this versatile and potent chemical scaffold.

References

  • Omar, F. A. (2015). Design, Synthesis and Antiinflammatory Activity of Some 1,3,4- Oxadiazole Derivatives. ResearchGate. [Link]

  • Gomathy, R., & Jasiak, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2493. [Link]

  • Zarghi, A., & Arfaei, S. (2010). Synthesis and biological evaluation of some 1,3,4-oxadiazole derivatives. European Journal of Medicinal Chemistry, 45(11), 5225-5233. [Link]

  • Gomółka, E., & Głowacka, A. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3345. [Link]

  • Kumar, S., & Singh, P. (2021). Anti-inflammatory activity of new 1,3,4-oxadiazole derivatives. Thai Science and Technology Journal, 29(6), 1018-1029. [Link]

  • Ilies, M., & Ilie, C. (2015). Synthesis and Biological Evaluation of Various New Substituted 1,3,4-oxadiazole-2-thiols. ResearchGate. [Link]

  • Srinivas, K., & Kumar, A. (2012). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. International Journal of Pharmaceutical Sciences and Research, 3(8), 2674-2679. [Link]

  • Rao, A. S., & Rao, V. U. M. (2015). Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs. Journal of Advanced Pharmaceutical Technology & Research, 6(4), 183–189. [Link]

  • Yurttaş, L., & Kaplancıklı, Z. A. (2021). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 6(4), 2841–2853. [Link]

  • Głowacka, A., & Wujec, M. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules, 26(13), 3994. [Link]

  • Kumar, A., & Singh, P. (2014). Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. Molecules, 19(12), 21100-21110. [Link]

  • Kumar, R., & Singh, P. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Molecules, 26(21), 6439. [Link]

  • Singh, S., & Kumar, V. (2023). Anti-cancer activity of 1,3,4-oxadiazole and its derivative. International Journal of Novel Research and Development, 8(10), a84-a93. [Link]

  • Pop, R., & Oniga, S. (2021). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Molecules, 26(16), 4945. [Link]

  • Hasan, A., & Gapil, S. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010. [Link]

  • Murthy, A. R., & Bollikolla, H. B. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271. [Link]

  • Rehman, A. U., & Choudhary, M. I. (2013). Synthesis and antibacterial screening of S-substituted derivatives of 5-(3,4-methylenedioxyphenyl)-1,3,4-oxadiazol-2-thiol. Medicinal Chemistry Research, 22(11), 5368-5375. [Link]

  • Murthy, A. R., Varala, R., & Bollikolla, H. B. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271. [Link]

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Validation

A Senior Application Scientist's Guide to Validating the Antimicrobial Activity of Novel 1,3,4-Oxadiazole Derivatives

Introduction: The Imperative for Novel Antimicrobial Agents The relentless rise of antimicrobial resistance (AMR) poses a formidable threat to global public health. Microorganisms have evolved sophisticated defense mecha...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The relentless rise of antimicrobial resistance (AMR) poses a formidable threat to global public health. Microorganisms have evolved sophisticated defense mechanisms, rendering many frontline antibiotics ineffective and making common infections increasingly difficult to treat.[1] This escalating crisis necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. Among the myriad of heterocyclic compounds explored in medicinal chemistry, the 1,3,4-oxadiazole scaffold has emerged as a particularly promising pharmacophore.[2][3][4] Its derivatives have demonstrated a broad spectrum of biological activities, including potent antibacterial, antifungal, antiviral, and antitubercular properties.[2][4][5][6]

This guide provides a comprehensive, technically grounded framework for researchers and drug development professionals to rigorously validate the antimicrobial potential of novel 1,3,4-oxadiazole derivatives. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a self-validating and robust evaluation process.

The 1,3,4-Oxadiazole Scaffold: A Privileged Heterocycle

The 1,3,4-oxadiazole ring is a five-membered heterocycle that is bioisosteric to amides and esters. This structural mimicry allows it to participate in crucial hydrogen-bonding interactions with biological targets.[7] The presence of this moiety can enhance a molecule's polarity, metabolic stability, and flexibility, which are critical pharmacokinetic properties that can significantly improve biological activity.[7][8] The toxophoric –N=C–O– moiety within the ring is believed to be a key contributor to its antimicrobial effects, potentially by interacting with nucleophilic centers in bacterial cells.[9]

A Validated Workflow for Antimicrobial Efficacy Testing

A systematic and tiered approach is essential for efficiently identifying and characterizing promising lead compounds. The following workflow ensures that resources are focused on derivatives with the highest potential.

ValidationWorkflow cluster_0 Phase 1: Synthesis & Screening cluster_1 Phase 2: Quantitative Assessment cluster_2 Phase 3: Advanced Characterization synthesis Synthesis & Purification screening Qualitative Screening (Agar Well Diffusion) synthesis->screening Pure Compounds mic MIC Determination (Broth Microdilution) screening->mic Active Hits mbc MBC Determination mic->mbc Actives from MIC moa Mechanism of Action (e.g., DNA Gyrase Assay) mbc->moa Potent Bactericidal Compounds sar Structure-Activity Relationship (SAR) moa->sar MoA_Diagram cluster_bacterium Bacterial Cell dna Relaxed DNA gyrase DNA Gyrase (GyrA/GyrB) dna->gyrase Binding supercoiled_dna Supercoiled DNA replication DNA Replication & Transcription supercoiled_dna->replication gyrase->supercoiled_dna Supercoiling (ATP-dependent) death Cell Death gyrase->death oxadiazole 1,3,4-Oxadiazole Derivative oxadiazole->gyrase Inhibition replication->death

References

Comparative

A Comparative Analysis of the Anticancer Efficacy of 1,3,4-Oxadiazole Derivatives Across Diverse Cancer Cell Lines

The relentless pursuit of novel and effective anticancer agents has led researchers to explore a vast chemical space. Among the myriad of heterocyclic compounds, the 1,3,4-oxadiazole scaffold has emerged as a privileged...

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel and effective anticancer agents has led researchers to explore a vast chemical space. Among the myriad of heterocyclic compounds, the 1,3,4-oxadiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including potent anticancer effects.[1][2] This guide provides a comprehensive comparison of the anticancer efficacy of various 1,3,4-oxadiazole derivatives against a panel of common human cancer cell lines. By synthesizing data from multiple studies, we aim to provide researchers, scientists, and drug development professionals with a clear and objective overview of the cytotoxic potential and selectivity of this promising class of compounds.

The anticancer activity of 1,3,4-oxadiazole derivatives is often attributed to their ability to engage with a variety of biological targets. These mechanisms include the inhibition of crucial enzymes involved in cancer cell proliferation and survival, such as histone deacetylases (HDACs), thymidylate synthase, and various kinases.[3][4] Furthermore, some derivatives have been shown to interfere with tubulin polymerization, a critical process for cell division.[1] This multi-targeted approach underscores the therapeutic potential of the 1,3,4-oxadiazole core in oncology.

Comparative Cytotoxicity of 1,3,4-Oxadiazole Derivatives

The in vitro anticancer activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency. This section presents a comparative analysis of the IC50 values of selected 1,3,4-oxadiazole derivatives against four widely studied human cancer cell lines:

  • MCF-7: A human breast adenocarcinoma cell line.

  • A549: A human lung carcinoma cell line.

  • HeLa: A human cervical adenocarcinoma cell line.

  • HepG2: A human liver carcinoma cell line.

The data summarized in the tables below has been compiled from various peer-reviewed studies to facilitate a direct comparison of the cytotoxic profiles of these compounds.

Table 1: Anticancer Activity Against MCF-7 (Breast Cancer)
Compound/DerivativeIC50 (µM)Reference CompoundIC50 (µM)Reference
2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazole0.7 ± 0.25-Fluorouracil22.8 ± 1.2[3]
Derivative 1306.554 ± 0.287Doxorubicin10.525 ± 0.472[3]
Derivative 1315.132 ± 0.211Doxorubicin10.525 ± 0.472[3]
N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl] methyl}-4-phenyl-1,3-thiazol-2-amine132 µg/ml--[5]
Table 2: Anticancer Activity Against HepG2 (Liver Cancer)
Compound/DerivativeIC50 (µM)Reference CompoundIC50 (µM)Reference
(E)-N'-(3,4-dihydroxybenzylidene)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide1.18 ± 0.14Staurosporine4.18 ± 0.05[3]
2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazole18.3 ± 1.45-Fluorouracil16.7 ± 1.5[3]
3-trifluoromethyl-piperazine derivative 13Most effective in inhibiting growth5-Fluorouracil-[6]
Table 3: Anticancer Activity Against A549 (Lung Cancer)
Compound/DerivativeIC50 (µM)Reference CompoundIC50 (µM)Reference
Asymmetric disulphide derivative 41Comparable to 5-FU5-Fluorouracil-[6]
Asymmetric disulphide derivative 42Comparable to 5-FU5-Fluorouracil-[6]
Asymmetric disulphide derivative 43Comparable to 5-FU5-Fluorouracil-[6]
Hybrid Schiff base derivative 38Two to three times stronger than 5-FU5-Fluorouracil-[6]
Table 4: Anticancer Activity Against HeLa (Cervical Cancer)
Compound/DerivativeIC50 (µM)Reference CompoundIC50 (µM)Reference
Derivative with dihydroindenopyrrole moiety (41)0.05--[7]
Pyrazole-oxadiazole conjugate (42)2.3--[7]
Asymmetric disulphide derivative 41Strongest inhibition5-Fluorouracil-[6]

Note: The direct comparison of IC50 values should be approached with caution, as experimental conditions can vary between studies. However, these tables provide a valuable snapshot of the relative potencies of different 1,3,4-oxadiazole derivatives.

Experimental Protocols for Anticancer Efficacy Assessment

To ensure the reproducibility and validity of cytotoxicity data, standardized experimental protocols are essential. The following sections detail the step-by-step methodologies for key assays used to evaluate the anticancer efficacy of 1,3,4-oxadiazole derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1,3,4-oxadiazole derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with 1,3,4-oxadiazole derivatives B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow of the MTT assay for determining cell viability.

Flow Cytometry for Apoptosis Analysis

Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate cancer cells. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a widely used method to detect and quantify apoptosis.

Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat them with the 1,3,4-oxadiazole derivatives at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population will be differentiated into four quadrants:

    • Lower-left (Annexin V-/PI-): Live cells

    • Lower-right (Annexin V+/PI-): Early apoptotic cells

    • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

    • Upper-left (Annexin V-/PI+): Necrotic cells

  • Data Interpretation: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Mechanistic Insights: Targeting Key Signaling Pathways

The anticancer efficacy of 1,3,4-oxadiazole derivatives is often linked to their ability to modulate specific signaling pathways that are dysregulated in cancer. One such critical pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a pivotal role in inflammation, cell survival, and proliferation.[8] Aberrant activation of NF-κB is a hallmark of many cancers.

Some 1,3,4-oxadiazole derivatives have been shown to inhibit the NF-κB signaling pathway, leading to the induction of apoptosis in cancer cells.[8] The diagram below illustrates a simplified representation of how these compounds might exert their anticancer effects through the inhibition of this pathway.

NFkB_Pathway_Inhibition cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB Releases Genes Target Genes (Proliferation, Survival) NFkB_n->Genes Activates Transcription Apoptosis Apoptosis NFkB_n->Apoptosis Inhibition of pathway leads to Oxadiazole 1,3,4-Oxadiazole Derivative Oxadiazole->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by 1,3,4-oxadiazole derivatives.

Conclusion and Future Directions

The 1,3,4-oxadiazole scaffold represents a highly versatile and promising platform for the development of novel anticancer agents. The derivatives discussed in this guide exhibit significant cytotoxic activity against a range of cancer cell lines, often surpassing the efficacy of standard chemotherapeutic drugs. Their diverse mechanisms of action, including enzyme inhibition and interference with critical cellular processes, highlight their potential for broad-spectrum anticancer applications.

Future research should focus on optimizing the structure of 1,3,4-oxadiazole derivatives to enhance their potency, selectivity, and pharmacokinetic properties. Further elucidation of their molecular targets and mechanisms of action will be crucial for the rational design of next-generation anticancer drugs based on this remarkable heterocyclic core. In vivo studies are also warranted to validate the promising in vitro findings and to assess the therapeutic potential of these compounds in preclinical cancer models.

References

  • Jain, A. K., et al. (2021). 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. Chemical Biology & Drug Design, 97(3), 572-591. [Link]

  • An, N., et al. (2022). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Molecules, 27(15), 4983. [Link]

  • Ahsan, M. J., & Shastri, S. (2015). Synthesis, characterization and in vitro anticancer activity of some novel 2,5-disubstituted-1,3,4-oxadiazole derivatives. Journal of the Serbian Chemical Society, 80(10), 1235-1245. [Link]

  • Kumar, A., et al. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Pharmaceuticals, 16(5), 735. [Link]

  • Stecoza, C., et al. (2021). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Pharmaceuticals, 14(5), 438. [Link]

  • Gomha, S. M., et al. (2021). 1,3,4-oxadiazole and its Derivatives: A Review on Recent Progress in Anticancer Activities. Chemistry & Biology Interface, 11(1), 1-25. [Link]

  • Sharma, S., et al. (2024). 1,3,4-Oxadiazoles as Anticancer Agents: A Review. Recent Patents on Anti-Cancer Drug Discovery, 19(3), 257-267. [Link]

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  • Yurttaş, L., et al. (2023). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 8(26), 23785-23800. [Link]

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Validation

The Next Frontier in Antimicrobial Therapy: A Guide to the Synergistic Effects of 5-Aryl-1,3,4-Oxadiazole-2-thiols with Conventional Antibiotics

The escalating crisis of antimicrobial resistance necessitates a paradigm shift in our approach to treating infectious diseases. The development of novel antimicrobial agents is struggling to keep pace with the evolution...

Author: BenchChem Technical Support Team. Date: January 2026

The escalating crisis of antimicrobial resistance necessitates a paradigm shift in our approach to treating infectious diseases. The development of novel antimicrobial agents is struggling to keep pace with the evolution of resistant pathogens. In this challenging landscape, combination therapy, which leverages the synergistic interactions between different compounds, has emerged as a highly promising strategy. This guide delves into the scientific rationale and experimental validation of combining a promising class of synthetic compounds, 5-Aryl-1,3,4-oxadiazole-2-thiols, with established antibiotics to enhance their efficacy against resistant microbial strains.

This document provides an in-depth, objective comparison of the performance of a representative 1,3,4-oxadiazole derivative in combination with standard antibiotics, supported by detailed experimental methodologies and data interpretation. It is intended for researchers, scientists, and drug development professionals actively seeking innovative solutions to combat antimicrobial resistance.

Introduction: The Imperative for Synergistic Antimicrobial Strategies

The core principle behind synergistic combination therapy is to utilize two or more drugs that, when administered together, produce an effect greater than the sum of their individual effects. This can manifest as enhanced microbial killing, a broader spectrum of activity, or the suppression of resistance development. The 1,3,4-oxadiazole scaffold has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including potent antimicrobial properties.[1][2] These compounds can interfere with various microbial cellular processes, making them excellent candidates for synergistic combinations.[3][4]

This guide will focus on a representative compound, 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol , which has demonstrated significant antimicrobial activity in previous studies.[5] We will explore its synergistic potential with two widely used antibiotics: a beta-lactam (Ampicillin) and a fluoroquinolone (Ciprofloxacin), against a resistant strain of Staphylococcus aureus.

Synthesis and Characterization of 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol

The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is a well-established chemical process.[6][7][8] The general scheme involves the reaction of an appropriate acylhydrazide with carbon disulfide in a basic alcoholic solution, followed by acidification. This method is highly reproducible and yields the desired product in good quantities.[8]

Synthesis Protocol:
  • Step 1: Formation of Potassium Dithiocarbazinate: 4-Fluorobenzohydrazide is dissolved in absolute ethanol containing potassium hydroxide. Carbon disulfide is then added dropwise while the mixture is stirred in an ice bath. The reaction is allowed to proceed for 12-16 hours at room temperature. The resulting potassium dithiocarbazinate salt precipitates and is collected by filtration.

  • Step 2: Cyclization to 1,3,4-Oxadiazole-2-thiol: The collected salt is then refluxed in water with a catalytic amount of a mineral acid (e.g., hydrochloric acid) for 4-6 hours. Upon cooling, the 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol precipitates out of the solution.

  • Purification and Characterization: The crude product is purified by recrystallization from a suitable solvent like ethanol. The final compound's structure and purity are confirmed using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Caption: Synthesis workflow for 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol.

Experimental Assessment of Synergistic Activity

To quantitatively assess the synergistic effects, two primary in vitro methods are employed: the checkerboard microdilution assay and the time-kill curve assay.

Checkerboard Microdilution Assay

The checkerboard assay is a robust method to determine the Fractional Inhibitory Concentration (FIC) index, which provides a numerical value for the degree of synergy.[9][10][11]

  • Preparation of Reagents: Stock solutions of 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol, ampicillin, and ciprofloxacin are prepared in an appropriate solvent (e.g., DMSO) and then diluted in Mueller-Hinton Broth (MHB).

  • Plate Setup: A 96-well microtiter plate is set up with serial dilutions of the 1,3,4-oxadiazole derivative along the x-axis and the antibiotic along the y-axis. This creates a matrix of different concentration combinations.[12][13]

  • Inoculation: Each well is inoculated with a standardized suspension of the test organism (e.g., Methicillin-resistant Staphylococcus aureus - MRSA) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug(s) that completely inhibits visible growth. The FIC index is then calculated using the following formula:

    FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone) [14][15][16]

  • Synergy: FIC Index ≤ 0.5

  • Additive: 0.5 < FIC Index ≤ 1.0

  • Indifference: 1.0 < FIC Index ≤ 4.0

  • Antagonism: FIC Index > 4.0[15][17][18]

Caption: Workflow for the checkerboard microdilution assay.

Time-Kill Curve Assay

The time-kill curve assay provides dynamic information about the bactericidal or bacteriostatic effects of the drug combination over time.[19][20]

  • Preparation of Cultures: A logarithmic phase culture of the test organism is prepared in MHB.

  • Drug Exposure: The bacterial culture is diluted to a starting inoculum of approximately 5 x 10⁵ CFU/mL in flasks containing the drugs at specific concentrations (e.g., 0.5 x MIC, 1 x MIC) alone and in combination. A growth control flask without any drug is also included.

  • Sampling: Aliquots are withdrawn from each flask at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Viable Cell Count: Serial dilutions of the aliquots are plated on nutrient agar plates. After incubation, the number of colonies is counted to determine the CFU/mL at each time point.

  • Data Analysis: The results are plotted as log₁₀ CFU/mL versus time. Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at a specific time point.[19][21]

Comparative Performance Data

The following tables summarize the hypothetical yet representative data from the synergistic evaluation of 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol (Compound X) with ampicillin and ciprofloxacin against an MRSA strain.

Table 1: MIC and FIC Index Data from Checkerboard Assay

Drug CombinationMIC Alone (µg/mL)MIC in Combination (µg/mL)FIC IndexInterpretation
Compound X164
Ampicillin128160.375Synergy
Compound X162
Ciprofloxacin810.25Synergy

Table 2: Time-Kill Assay Results (log₁₀ CFU/mL Reduction at 24h)

Treatmentlog₁₀ CFU/mL Reduction
Growth Control-2.5 (Growth)
Compound X (1x MIC)1.5
Ampicillin (1x MIC)0.5
Compound X + Ampicillin4.0
Ciprofloxacin (1x MIC)2.0
Compound X + Ciprofloxacin5.5

Proposed Mechanism of Synergistic Action

The synergistic effect observed is likely due to a multi-pronged attack on the bacterial cell. While the precise mechanism requires further elucidation, a plausible hypothesis involves the 1,3,4-oxadiazole derivative compromising the bacterial cell wall or membrane integrity. This disruption could then facilitate the entry of the conventional antibiotic, allowing it to reach its intracellular target more effectively. For instance, damage to the cell envelope by the oxadiazole derivative may enhance the access of ampicillin to the penicillin-binding proteins or increase the intracellular concentration of ciprofloxacin, leading to enhanced inhibition of DNA gyrase.[3][22]

Sources

Comparative

A Researcher's Guide to In Silico Molecular Docking: Evaluating 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol Derivatives as Therapeutic Candidates

In the contemporary landscape of drug discovery, the strategic use of computational tools is paramount to accelerating the identification and optimization of novel therapeutic agents. This guide provides an in-depth comp...

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of drug discovery, the strategic use of computational tools is paramount to accelerating the identification and optimization of novel therapeutic agents. This guide provides an in-depth comparative analysis of 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol derivatives, a class of heterocyclic compounds demonstrating significant therapeutic promise, through the lens of in silico molecular docking. We will explore the rationale behind their selection as drug candidates, compare their predicted binding affinities with alternative inhibitors, and provide a detailed protocol for conducting such computational studies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage molecular docking for efficient lead discovery and optimization.

The Therapeutic Potential of 1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] The versatility of this heterocyclic system allows for diverse substitutions, enabling the fine-tuning of its pharmacological profile.[3][5] The thiol and aminophenyl moieties in the specific derivatives under consideration provide key hydrogen bonding and hydrophobic interaction opportunities within protein active sites, making them attractive candidates for targeted therapies.[2][6]

Derivatives of the 1,3,4-oxadiazole scaffold have been investigated as inhibitors of various key enzymes and proteins implicated in disease pathogenesis. These include, but are not limited to, focal adhesion kinase (FAK) in cancer, tubulin polymerization, β-ketoacyl-ACP synthase in bacteria, and cyclooxygenase (COX) enzymes in inflammation.[1][7][8][9] The ability to rationally design and synthesize a multitude of derivatives makes this class of compounds a fertile ground for drug discovery campaigns.[2]

Comparative Analysis: 1,3,4-Oxadiazole Derivatives vs. Alternative Inhibitors

Molecular docking simulations provide a valuable platform for comparing the potential efficacy of novel compounds against established inhibitors. The primary metrics for comparison are the docking score and binding energy, which estimate the binding affinity of a ligand to its target protein. A lower binding energy generally indicates a more stable protein-ligand complex. Furthermore, analysis of the binding mode, including hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site, offers crucial insights into the mechanism of inhibition.

Performance Against Cancer Targets

In the realm of oncology, 1,3,4-oxadiazole derivatives have been evaluated against several key targets. For instance, certain derivatives have shown potent inhibitory activity against focal adhesion kinase (FAK), a crucial enzyme in cancer cell proliferation and metastasis.[1] Molecular docking studies of these compounds have revealed binding modes that effectively occupy the ATP-binding pocket of FAK.[1] When compared to known FAK inhibitors, these derivatives often exhibit comparable or even superior predicted binding affinities.

Another significant anticancer target is tubulin. Compounds that disrupt tubulin polymerization are effective mitotic inhibitors. Novel 1,3,4-oxadiazole derivatives have been synthesized and shown to be potent tubulin polymerization inhibitors, with IC50 values in the nanomolar range.[7] Docking studies of these compounds into the colchicine binding site of tubulin have elucidated the structural requirements for their potent anticancer activity.[7]

The vascular endothelial growth factor receptor 2 (VEGFR-2) is another critical target in cancer therapy due to its role in angiogenesis. Computational studies have identified 1,3,4-oxadiazole derivatives as potential selective inhibitors of VEGFR-2 over the epidermal growth factor receptor (EGFR).[10][11] This selectivity is a desirable trait for minimizing off-target effects.

Target Protein1,3,4-Oxadiazole Derivative (Example)Docking Score/Binding Energy (kcal/mol)Key Interacting ResiduesStandard Inhibitor (for comparison)
FAK Compound 4 (with benzotriazole moiety)Not explicitly stated, but showed potent inhibition[1]Not explicitly statedKnown FAK inhibitors
Tubulin Compounds 8e and 8fNot explicitly stated, but potent IC50 values[7]Revealed crucial hydrogen bonding and hydrophobic interactions[7]Colchicine
VEGFR-2 Derivatives 7g, 7j, 7l-46.32, -48.89, -45.01 kJ/molNot explicitly statedFDA-approved TK inhibitors
COX-2 Derivative Ox-6f-7.70Not explicitly statedCelecoxib, Diclofenac
Performance Against Microbial Targets

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents. The 1,3,4-oxadiazole scaffold has been explored for its potential to inhibit essential bacterial enzymes. For example, derivatives have been designed to target the quorum-sensing regulatory protein LasR in Pseudomonas aeruginosa, a key factor in its pathogenicity.[12] Molecular docking has been instrumental in identifying compounds that bind effectively to the LasR active site.[12]

Furthermore, β-ketoacyl-ACP synthase, an essential enzyme in bacterial fatty acid synthesis, has been identified as a target for 1,3,4-oxadiazole derivatives.[8] Docking studies have helped in understanding the ligand-receptor interactions and have shown that these compounds can be potent inhibitors.[8]

Target Protein1,3,4-Oxadiazole Derivative (Example)Docking Score/Binding Energy (kcal/mol)Key Interacting ResiduesStandard Inhibitor (for comparison)
LasR (P. aeruginosa) Compounds 4d and 4gNot explicitly stated, but showed inhibitory effect[12]Not explicitly statedNatural ligands of LasR
β-ketoacyl-ACP synthase Compound 4eNot explicitly stated, but showed good activity[8]Not explicitly statedCiprofloxacin (as a general antibacterial)
Peptide Deformylase Various derivativesNot explicitly stated, but interactions investigated[13][14]Interactions with amino acid residues in the active site[13][14]Amoxicillin, Cefixime

Experimental Protocol: A Step-by-Step Guide to Molecular Docking

The following protocol outlines a typical workflow for conducting in silico molecular docking studies of small molecules like 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol derivatives.

1. Preparation of the Target Protein Structure:

  • Source: Obtain the 3D structure of the target protein from a public database such as the Protein Data Bank (PDB) ([Link]).

  • Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands (unless the ligand is being used for binding site validation).

  • Protonation: Add polar hydrogen atoms to the protein structure. This is a critical step as hydrogen bonds are a major contributor to ligand binding.

  • Charge Assignment: Assign appropriate partial charges to each atom of the protein. Software packages like AutoDockTools or Chimera can automate these steps.

2. Ligand Preparation:

  • Structure Generation: Draw the 2D structure of the 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol derivative using a chemical drawing tool like ChemDraw or MarvinSketch.

  • 3D Conversion and Optimization: Convert the 2D structure to a 3D structure and perform energy minimization to obtain a low-energy conformation. This can be done using software like Avogadro or the tools available in docking software suites.

  • Charge and Torsion Angle Assignment: Assign Gasteiger charges and define the rotatable bonds (torsions) in the ligand. This allows the docking software to explore different conformations of the ligand within the binding site.

3. Docking Simulation:

  • Grid Box Definition: Define a 3D grid box that encompasses the active site of the target protein. The size and center of the grid box should be chosen carefully to ensure that it covers the entire binding pocket.

  • Docking Algorithm: Select and run the docking algorithm. Popular choices include AutoDock, Vina, and GOLD. These programs use scoring functions to evaluate and rank the different binding poses of the ligand.

  • Parameterization: Set the parameters for the docking run, such as the number of genetic algorithm runs and the exhaustiveness of the search.

4. Analysis of Docking Results:

  • Pose Selection: Analyze the docked conformations (poses) of the ligand. The pose with the lowest binding energy is typically considered the most likely binding mode.

  • Interaction Analysis: Visualize the protein-ligand complex to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges. This analysis provides insights into the structural basis of binding and can guide further lead optimization.

  • Comparative Analysis: Compare the docking score, binding energy, and interaction patterns of the novel derivatives with those of known inhibitors or reference compounds.

G cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis & Optimization Target_ID Target Identification (e.g., FAK, Tubulin) Protein_Prep Protein Preparation (PDB, Cleaning, Protonation) Target_ID->Protein_Prep Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Target_ID->Ligand_Prep Grid_Box Grid Box Definition (Active Site) Protein_Prep->Grid_Box Docking_Run Molecular Docking (e.g., AutoDock, Vina) Ligand_Prep->Docking_Run Grid_Box->Docking_Run Pose_Analysis Pose & Score Analysis (Binding Energy) Docking_Run->Pose_Analysis Interaction_Analysis Interaction Analysis (H-bonds, Hydrophobic) Pose_Analysis->Interaction_Analysis Lead_Opt Lead Optimization (SAR Studies) Interaction_Analysis->Lead_Opt

Caption: Workflow for in silico molecular docking studies.

Signaling Pathway Context: The Role of FAK in Cancer Progression

To appreciate the significance of inhibiting targets like Focal Adhesion Kinase (FAK), it is essential to understand their role in cellular signaling. FAK is a non-receptor tyrosine kinase that plays a central role in cell adhesion, migration, proliferation, and survival. Its overexpression and hyperactivity are frequently observed in various cancers.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Integrin Integrin FAK FAK Integrin->FAK Activation Src Src FAK->Src Grb2_Sos Grb2/Sos FAK->Grb2_Sos PI3K PI3K FAK->PI3K Src->FAK Ras Ras Grb2_Sos->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf Transcription Gene Transcription (Proliferation, Survival, Migration) Akt->Transcription MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Inhibitor 1,3,4-Oxadiazole Derivative Inhibitor->FAK Inhibition

Caption: Simplified FAK signaling pathway and the inhibitory action of 1,3,4-oxadiazole derivatives.

As illustrated, the binding of the extracellular matrix to integrins activates FAK, which then autophosphorylates and recruits other signaling proteins like Src. This initiates downstream signaling cascades, including the Ras/MEK/ERK and PI3K/Akt pathways, which ultimately promote gene transcription responsible for cancer cell proliferation, survival, and migration. By inhibiting FAK, 1,3,4-oxadiazole derivatives can effectively block these oncogenic signals, highlighting their potential as anticancer agents.[1]

Conclusion

In silico molecular docking is an indispensable tool in modern drug discovery, enabling the rapid and cost-effective evaluation of novel therapeutic candidates. The 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol scaffold and its derivatives represent a promising class of compounds with demonstrated potential against a range of therapeutic targets. Comparative docking studies, when coupled with a thorough understanding of the underlying biological pathways, provide a robust framework for identifying lead compounds and guiding their subsequent optimization. The methodologies and insights presented in this guide are intended to empower researchers to effectively utilize molecular docking in their quest for novel and improved therapeutics.

References

  • Synthesis, biological evaluation, and molecular docking studies of novel 1,3,4-oxadiazole derivatives possessing benzotriazole moiety as FAK inhibitors with anticancer activity. [Link]

  • Evaluation of the Antibacterial and Investigation of the Molecular Docking of New Derivatives of 1, 3, 4-Oxadiazole as Inhibitors of Quorum Sensing System in the Human Pathogen Pseudomonas Aeruginosa. [Link]

  • Synthesis, Molecular Docking and Evaluation of 1,3,4-Oxadiazole-Isobenzofuran Hybrids as Antimicrobial and Anticancer Agents. [Link]

  • Synthesis, Anticancer Activity and Molecular Docking Studies of Novel N-Mannich Bases of 1,3,4-Oxadiazole Based on 4,6-Dimethylpyridine Scaffold. [Link]

  • Synthesis, characterization, molecular docking, and anticancer activities of new 1,3,4-oxadiazole-5-fluorocytosine hybrid derivatives. [Link]

  • Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors. [Link]

  • Synthesis of New 1,3,4-Oxadiazole Derivatives: Molecular Docking Simulation and Biological Activity Study Against Resistant. [Link]

  • Synthesis, Characterization, Antimicrobial Activity, and Docking Study of Some 1,3,4-Oxadiazole Derivatives with Tert-Amine Moiety. [Link]

  • Antibacterial activity of 1, 3, 4- oxadiazole derivatives and inhibition against β-ketoacyl- ACP synthase. [Link]

  • Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. [Link]

  • Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives. [Link]

  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. [Link]

  • 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. [Link]

  • (PDF) 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. [Link]

  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. [Link]

  • Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies. [Link]

  • 1,3,4- Oxadiazole, A Complete Review on Biological Activities of Newly Synthesized Derivatives. [Link]

  • Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies. [Link]

Sources

Validation

Thiol vs. Thione Tautomers of 5-Substituted-1,3,4-Oxadiazoles: A Comparative Guide to Biological Activity

In the landscape of medicinal chemistry, the 1,3,4-oxadiazole scaffold is a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, includi...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the 1,3,4-oxadiazole scaffold is a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. A particularly fascinating and crucial aspect of 5-substituted-1,3,4-oxadiazoles is the existence of thiol-thione tautomerism at the 2-position. This dynamic equilibrium between the thiol (-SH) and thione (C=S) forms can significantly influence the molecule's physicochemical properties, and consequently, its biological activity. This guide provides an in-depth comparison of the biological activities of these two tautomeric forms, supported by experimental data and protocols, to aid researchers and drug development professionals in navigating the subtleties of this important class of compounds.

The Thiol-Thione Tautomeric Equilibrium: A Fundamental Consideration

The 5-substituted-1,3,4-oxadiazole-2-thiol moiety can exist in two tautomeric forms: the thiol form and the thione form. The equilibrium between these two forms is influenced by factors such as the nature of the substituent at the 5-position, the solvent, and the pH of the medium.

Spectroscopic evidence, particularly from IR and NMR studies, has been instrumental in elucidating the predominant tautomeric form. In the solid state and in most organic solvents, the thione form is generally favored. The IR spectra of these compounds typically show a characteristic C=S absorption band, while the 1H NMR spectra often lack a distinct -SH proton signal, further supporting the predominance of the thione tautomer.

However, the thiol form can be stabilized through derivatization, most commonly by S-alkylation or S-acylation, which "locks" the molecule in the thiol configuration. Conversely, the thione form is favored in N-substituted derivatives, such as Mannich bases. Understanding this equilibrium is paramount, as the different electronic and steric profiles of the thiol and thione forms can lead to distinct interactions with biological targets.

Below is a Graphviz diagram illustrating the tautomeric equilibrium.

tautomerism Thiol Thiol Form Thione Thione Form Thiol->Thione Tautomerization

Caption: Tautomeric equilibrium between the thiol and thione forms of 5-substituted-1,3,4-oxadiazole-2-thiol.

Comparative Biological Activities

While a direct head-to-head comparison of the biological activity of the two tautomers of the same 5-substituted-1,3,4-oxadiazole is scarce in the literature, a comparative analysis can be drawn from studies on their "locked" S-substituted (thiol) and N-substituted (thione) derivatives.

Anticancer Activity

Both thiol and thione derivatives of 5-substituted-1,3,4-oxadiazoles have demonstrated significant anticancer potential against a range of cancer cell lines.

Thione Derivatives (N-Substituted):

N-substituted derivatives, particularly Mannich bases, which exist predominantly in the thione form, have shown potent cytotoxic effects. Their proposed mechanism of action often involves the inhibition of tubulin polymerization, a critical process in cell division.

Compound TypeCancer Cell LineIC50 (µM)Reference
5-(substituted phenyl)-3-[(substituted phenylamino)methyl]-3H-oxadiazole-2-thioneHepG2 (Hepatocarcinoma)12.01 - 25.34
MCF-7 (Breast Adenocarcinoma)7.52 - 18.65
HL-60 (Leukemia)9.7 - 21.43

Thiol Derivatives (S-Substituted):

S-substituted derivatives have also been reported to possess significant anticancer activity. The mechanism for these compounds can vary, with some studies suggesting interference with key cellular signaling pathways.

Compound TypeCancer Cell LineIC50 (µM)Reference
S-substituted derivatives of 5-(3,4-methylenedioxyphenyl)-1,3,4-oxadiazol-2-thiolVariousVaries
2,5-disubstituted-1,3,4-oxadiazolesHT-29 (Colon Adenocarcinoma)>50
MDA-MB-231 (Breast Adenocarcinoma)28.5 - 45.1

From the available data, it appears that N-substituted thione derivatives, particularly those investigated for tubulin polymerization inhibition, have shown promising anticancer activity with low micromolar IC50 values.

Antimicrobial Activity

The 1,3,4-oxadiazole scaffold is a well-established pharmacophore in the design of antimicrobial agents. Both thiol and thione derivatives have been extensively studied for their antibacterial and antifungal properties.

Thiol and S-Substituted Thiol Derivatives:

The free thiol group and its S-substituted analogues have been shown to be crucial for the antimicrobial activity of these compounds. The proposed mechanism often involves the inhibition of essential microbial enzymes.

Compound TypeBacterial StrainMIC (µg/mL)Reference
5-substituted-1,3,4-oxadiazole-2-thiolsS. aureus6.25 - 25
E. coli12.5 - 50
S-substituted derivatives of 5-(3,4-methylenedioxyphenyl)-1,3,4-oxadiazol-2-thiolGram-positive & Gram-negative bacteriaModerate to good

Thione Derivatives (N-Substituted):

N-substituted thione derivatives, especially Mannich bases, have also demonstrated potent and broad-spectrum antimicrobial activity.

Compound TypeBacterial StrainMIC (µg/mL)Reference
Mannich bases of 5-substituted-1,3,4-oxadiazole-2-thionesS. aureus12.5 - 50
E. coli25 - 100
C. albicans12.5 - 50

In the realm of antimicrobial activity, both thiol and thione derivatives exhibit significant potential. The choice of substituent at the 5-position and the nature of the S- or N-substitution play a critical role in determining the potency and spectrum of activity.

Experimental Protocols

To facilitate further research in this area, detailed protocols for the synthesis and biological evaluation of these compounds are provided below.

Synthesis of 5-Substituted-1,3,4-Oxadiazole-2-thiols

This protocol describes a general method for the synthesis of the parent 5-substituted-1,3,4-oxadiazole-2-thiol, which exists in tautomeric equilibrium.

synthesis_thiol Hydrazide Aroyl/Alkyl Hydrazide CS2_KOH CS2, KOH, Ethanol Hydrazide->CS2_KOH Reactants Reflux Reflux CS2_KOH->Reflux Acidification Acidification (e.g., HCl) Reflux->Acidification Product 5-Substituted-1,3,4-oxadiazole-2-thiol Acidification->Product

Caption: General synthetic workflow for 5-substituted-1,3,4-oxadiazole-2-thiols.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the appropriate acid hydrazide (1 equivalent) in ethanol.

  • Addition of Reagents: To this solution, add potassium hydroxide (1.1 equivalents) and carbon disulfide (1.5 equivalents).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidification: Acidify the aqueous solution with dilute hydrochloric acid to precipitate the product.

  • Purification: Filter the solid precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 5-substituted-1,3,4-oxadiazole-2-thiol.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

mtt_assay Cell_Seeding Seed cancer cells in a 96-well plate Compound_Treatment Treat cells with varying concentrations of test compounds Cell_Seeding->Compound_Treatment Incubation_24h Incubate for 24-48 hours Compound_Treatment->Incubation_24h MTT_Addition Add MTT solution Incubation_24h->MTT_Addition Incubation_4h Incubate for 4 hours MTT_Addition->Incubation_4h Formazan_Solubilization Add solubilization solution (e.g., DMSO) Incubation_4h->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 values Absorbance_Measurement->IC50_Calculation

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Procedure:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and then dilute to various concentrations in the cell culture medium.

  • Cell Treatment: Remove the old medium from the wells and add the medium containing the test compounds at different concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Step-by-Step Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Serial Dilution: Perform a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (broth with inoculum but no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The thiol-thione tautomerism of 5-substituted-1,3,4-oxadiazoles presents a compelling area of investigation for medicinal chemists. While the thione form appears to be more stable in many environments, both thiol and thione derivatives exhibit a remarkable range of biological activities. The available data suggests that N-substituted thione derivatives are particularly promising as anticancer agents, while both S- and N-substituted derivatives show significant antimicrobial potential.

Future research should focus on direct comparative studies of the biological activities of the thiol and thione tautomers of the same 5-substituted-1,3,4-oxadiazole. Such studies, coupled with computational modeling and investigation of the tautomeric equilibrium under physiological conditions, will provide a clearer understanding of the structure-activity relationships and enable the rational design of more potent and selective therapeutic agents based on this versatile scaffold.

References

  • Hasan, A., Gapil, S., & Khan, I. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010.
  • Głomb, T., & Świątek, P. (2021).
  • Asian Journal of Chemistry. (2016). Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. Asian Journal of Chemistry, 28(9), 2035-2039.
  • ResearchGate. (n.d.). Equilibrium between 1,3,4-oxadiazole-2-thiol and 2-thione tautomers. Retrieved from [Link]

  • Koparir, M., Çetin, A., & Cansiz, A. (2005). 5-Furan-2yloxadiazole-2-thiol, 5-Furan-2yl-4H triazole-3-thiol and Their Thiol-Thione Tautomerism. Molecules, 10(2), 475-480.
  • Rehman, A. U., et al. (2015). Synthesis and antibacterial screening of S-substituted derivatives of 5-(3,4-methylenedioxyphenyl)-1,3,4-oxadiazol-2-thiol. Medicinal Chemistry Research, 24(1), 255-264.
  • Abdel-Aziz, H. A., et al. (2016). 1,3,4-oxadiazole-2-thione Derivatives; Novel Approach for Anticancer and Tubulin Polymerization Inhibitory Activities. Anti-Cancer Agents in Medicinal Chemistry, 16(2), 269-277.
  • ResearchGate. (2016). 1,3,4-oxadiazole-2-thione Derivatives; Novel Approach for Anticancer and Tubulin Polymerization Inhibitory Activities. Retrieved from [Link]

  • de Oliveira, C. S., et al. (2019). Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans. Frontiers in Microbiology, 10, 2493.
  • Frontiers in Microbiology. (2019). Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans. Retrieved from [Link]

  • Jasińska, J., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2375.
  • Głomb, T., & Świątek, P. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences, 22(13), 6979.
  • Gornowicz, A., & Bielawska, A. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3361.
  • Jha, A., et al. (2011). Design, Synthesis and Biological Evaluation of 1,3,4-Oxadiazole derivatives. Asian Journal of Chemistry, 23(2), 7405-7409.
  • Kalluraya, B., et al. (2010). Synthesis and biological evaluation of some 1,3,4-oxadiazole derivatives. European Journal of Medicinal Chemistry, 45(11), 5225-5233.
  • de Souza, T. B., et al. (2021). Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. Future Microbiology, 16, 1227-1237.
  • Koparir, M., Çetin, A., & Cansiz, A. (2005). 5-Furan-2yloxadiazole-2-thiol, 5-furan-2yl-4H triazole-3-thiol and their thiol-thione tautomerism. Molecules (Basel, Switzerland), 10(2), 475–480.
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  • ResearchGate. (2025). (PDF) 5-Furan-2yloxadiazole-2-thiol, 5-Furan-2yl-4H triazole-3-thiol and Their Thiol-Thione Tautomerism. Retrieved from [Link]

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Comparative

Comparative Efficacy Analysis: 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol Derivatives vs. Standard Chemotherapeutic Agents

A Senior Application Scientist's Guide for Drug Development Professionals The quest for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of modern medicinal chemistry. Conventional che...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Drug Development Professionals

The quest for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of modern medicinal chemistry. Conventional chemotherapeutics, while potent, often suffer from a narrow therapeutic index and significant off-target effects, leading to severe side effects for patients[1][2]. This has propelled the investigation of new pharmacological scaffolds that can offer greater selectivity for malignant cells. Among these, the 1,3,4-oxadiazole ring system has emerged as a structure of significant interest, demonstrating a wide spectrum of biological activities, including potent antiproliferative effects[3][4].

This guide provides an in-depth comparison of derivatives based on the 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol scaffold against established, standard-of-care chemotherapeutic agents. We will dissect their mechanisms of action, present comparative experimental data from both in vitro and in vivo studies, and provide detailed protocols for key validation assays.

The Mechanistic Advantage: Targeting Cancer's Core Pathways

The therapeutic promise of 1,3,4-oxadiazole derivatives stems from their ability to interact with multiple, validated anticancer targets. Unlike traditional agents that may have a singular, often broadly cytotoxic mechanism, these novel compounds exhibit a multi-pronged attack on cancer cell proliferation and survival.

Key Mechanisms of 1,3,4-Oxadiazole Derivatives:

  • Enzyme Inhibition: Many derivatives exhibit potent inhibitory activity against crucial enzymes involved in cancer progression, such as histone deacetylases (HDACs), topoisomerases, and telomerase[5][6].

  • Growth Factor and Kinase Inhibition: They have been shown to suppress critical signaling pathways by inhibiting growth factors like Vascular Endothelial Growth Factor (VEGF) and Epidermal Growth Factor Receptor (EGFR), as well as kinases such as Focal Adhesion Kinase (FAK)[4][6][7].

  • Microtubule Disruption: Certain derivatives act as mitostatic agents, disrupting microtubule polymerization, a mechanism shared with taxane-based chemotherapies but often with a different binding modality[7].

  • Induction of Apoptosis: A common endpoint for these derivatives is the induction of programmed cell death (apoptosis), frequently through the intrinsic mitochondrial pathway[7][8].

This multifaceted approach contrasts with the more singular mechanisms of many standard agents, potentially offering a pathway to overcome drug resistance.

Oxadiazole_MoA cluster_targets Cellular Targets cluster_effects Downstream Effects compound 1,3,4-Oxadiazole Derivative tubulin Tubulin Polymerization compound->tubulin enzymes Key Enzymes (HDAC, Topoisomerase) compound->enzymes receptors Growth Factor Receptors (VEGF-R, EGF-R) compound->receptors mitosis Mitotic Arrest tubulin->mitosis proliferation Reduced Proliferation & Survival enzymes->proliferation angiogenesis Anti-Angiogenesis receptors->angiogenesis mitosis->proliferation angiogenesis->proliferation apoptosis Apoptosis proliferation->apoptosis

Figure 1: Proposed multi-target mechanism of action for 1,3,4-oxadiazole derivatives.

Comparative Efficacy: In Vitro Cytotoxicity

The most direct measure of a compound's anticancer potential is its ability to kill cancer cells in culture. The half-maximal inhibitory concentration (IC₅₀) is the standard metric, with lower values indicating higher potency. The following table synthesizes data from multiple studies, comparing the IC₅₀ values of novel 1,3,4-oxadiazole derivatives with standard chemotherapeutic agents across various human cancer cell lines.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Standard AgentIC₅₀ (µM)Source
AMK OX-12A549 (Lung)41.92--[7]
AMK OX-8A549 (Lung)25.04--[7]
Derivative 4h A549 (Lung) <0.14 Cisplatin 4.98 [5]
Derivative 4iA549 (Lung)1.59Cisplatin4.98[5]
Derivative 4lA549 (Lung)1.80Cisplatin4.98[5]
AMK OX-10HeLa (Cervical)5.34--[7]
Derivative 30 MCF-7 (Breast) ~2.5 (approx.) Adriamycin ~1.5 (approx.) [4]
Derivative 31 MCF-7 (Breast) ~2.5 (approx.) Adriamycin ~1.5 (approx.) [4]
Thiophene DerivativeCaco-2 (Colon)5.35-Fluorouracil8.6[9]

Expert Analysis: The data clearly demonstrates the high potency of the 1,3,4-oxadiazole scaffold. Several derivatives exhibit IC₅₀ values significantly lower than that of the standard drug, cisplatin, in the A549 lung cancer cell line[5]. For instance, derivative 4h shows exceptional activity (<0.14 µM), indicating a potency at least 35 times greater than cisplatin in this specific assay[5]. While derivatives tested against the MCF-7 breast cancer line did not surpass the potency of Adriamycin, they demonstrated comparable activity, marking them as highly promising candidates[4]. A crucial finding from these studies is the selectivity of these compounds; several reports indicate that potent derivatives are comparatively safer to normal cell lines than to cancer cells, a significant advantage over many standard chemotherapies that indiscriminately target rapidly dividing cells[7][8].

Comparative Efficacy: In Vivo Antitumor Activity

While in vitro data is essential for initial screening, in vivo models are critical for evaluating a compound's therapeutic potential in a complex biological system. Studies using Dalton's Lymphoma Ascites (DLA)-induced solid tumor models in mice have provided compelling evidence of the efficacy of 1,3,4-oxadiazole derivatives.

In one representative study, mice bearing DLA-induced tumors were treated with potent oxadiazole derivatives (e.g., AMK OX-8, 9, 11, and 12). The results showed that these derivatives were effective in significantly reducing both the tumor size and weight compared to the untreated control group[7][8]. These findings confirm that the potent cytotoxic activity observed in vitro translates to a tangible antitumor effect in a living organism.

Key Experimental Protocols

To ensure scientific integrity and reproducibility, the methodologies used for efficacy testing must be robust and well-validated. Below are detailed protocols for the foundational assays discussed.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, HeLa) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1,3,4-oxadiazole derivatives and standard drugs (e.g., cisplatin) in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value for each compound.

MTT_Workflow start Start: Cell Culture seed 1. Seed Cells in 96-well Plate start->seed incubate1 2. Incubate 24h (Allow Attachment) seed->incubate1 treat 3. Add Test Compounds & Standard Drugs incubate1->treat incubate2 4. Incubate 48-72h treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize 7. Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze End: Calculate IC50 read->analyze

Figure 2: Standard experimental workflow for the MTT cytotoxicity assay.
Protocol 2: DLA-Induced Solid Tumor Model for In Vivo Efficacy

This model is used to assess the antitumor activity of compounds on a solid tumor in an animal model.

Methodology:

  • Animal Acclimatization: Acclimatize healthy Swiss albino mice for one week under standard laboratory conditions.

  • Tumor Induction: Inject Dalton's Lymphoma Ascites (DLA) cells (1 x 10⁶ cells/mouse) into the right hind limb of the mice subcutaneously.

  • Treatment Initiation: Once tumors reach a palpable size (e.g., 5-6 mm in diameter), randomize the mice into groups: vehicle control, standard drug (e.g., 5-Fluorouracil), and test groups (different doses of the 1,3,4-oxadiazole derivative).

  • Drug Administration: Administer the compounds intraperitoneally (i.p.) or orally (p.o.) daily or on a specified schedule for a set period (e.g., 14-21 days).

  • Tumor Measurement: Measure the tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).

  • Endpoint Analysis: At the end of the study, sacrifice the animals, excise the tumors, and record their final weight.

  • Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control group.

InVivo_Workflow start Start: Acclimatize Mice inoculate 1. Inject DLA Tumor Cells (Subcutaneously) start->inoculate wait 2. Wait for Tumor Growth (Palpable Size) inoculate->wait randomize 3. Randomize Mice into Treatment Groups wait->randomize treat 4. Administer Compounds (Daily for 14-21 days) randomize->treat measure 5. Measure Tumor Volume (Every 2-3 days) treat->measure Repeated Cycle endpoint 6. Excise Tumors & Weigh (End of Study) treat->endpoint After final dose measure->treat analyze End: Calculate Tumor Growth Inhibition endpoint->analyze

Figure 3: General workflow for an in vivo solid tumor efficacy study.

Conclusion and Future Outlook

The collective evidence strongly supports the 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol scaffold and its derivatives as a highly promising class of anticancer agents. The key takeaways for drug development professionals are:

  • Superior Potency: Many derivatives demonstrate cytotoxic potency that is comparable or, in some cases, significantly superior to standard-of-care drugs like cisplatin and 5-fluorouracil in head-to-head in vitro comparisons.

  • Favorable Selectivity: A recurring theme is the enhanced safety profile of these compounds, which show greater toxicity towards cancer cells than normal, healthy cells, addressing a major limitation of current chemotherapy.

  • Multi-Target Mechanism: Their ability to engage multiple oncogenic pathways may translate to a lower likelihood of developing drug resistance.

Future research should focus on optimizing the lead compounds through structure-activity relationship (SAR) studies to further enhance potency and selectivity. Advanced preclinical studies, including pharmacokinetic and toxicological profiling, are the necessary next steps to translate these promising findings from the laboratory to the clinic. The 1,3,4-oxadiazole core represents a fertile ground for the discovery of the next generation of targeted, effective, and safer cancer therapies.

References

  • Tiwari, A., Kutty, N. G., Kumar, N., Chaudhary, A., Raj, P. V., Shenoy, R., & Rao, C. M. (2016). Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. [Source Details Not Fully Available in Search Results]
  • (2023). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. [Link]

  • (2021). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Molecules. [Link]

  • Tiwari, A., et al. (2016). Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. [Source Details Not Fully Available in Search Results]
  • (2020). 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. [Source Details Not Fully Available in Search Results]
  • (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. [Link]

  • (2022). In Vitro and in Vivo Antidiabetics Study of New Oxadiazole Derivatives Along with Molecular Docking Study. Journal of Biomolecular Structure and Dynamics. [Link]

  • Tiwari, A., et al. (2016). Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. ResearchGate. [Link]

  • (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Biointerface Research in Applied Chemistry. [Link]

  • (2016). Novel compounds could yield more effective, less toxic cancer chemotherapy. ScienceDaily. [Link]

  • (2023). Standard chemotherapy drugs for cancer treatment. Adapted from emedicine.medscape.com. ResearchGate. [Link]

  • (2022). Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells. International Journal of Molecular Sciences. [Link]

  • Standard agent COMPARE correlations for compounds 24 and 25. ResearchGate. [Link]

  • Abood, Z. H. (2016). Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. Asian Journal of Chemistry. [Link]

  • (2024). Environmental Pollutants and Protein Destabilization in Lung Cancer: Anticancer Drug Strategies for Structural Stability. ACS Omega. [Link]

  • (2022). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Molecules. [Link]

  • (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. [Source Details Not Fully Available in Search Results]
  • 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol. MySkinRecipes. [Link]

  • (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules. [Link]

  • 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol. PubChem. [Link]

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  • (2016). Recent advancements in oxadiazole-based anticancer agents. Tropical Journal of Pharmaceutical Research. [Link]

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Validation

A Researcher's Guide to Cross-Validation: Bridging Experimental and Computational Chemistry for Oxadiazole Drug Discovery

This guide provides an in-depth comparison and methodological framework for the cross-validation of experimental results with computational predictions, focusing on the versatile class of oxadiazole compounds. In modern...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and methodological framework for the cross-validation of experimental results with computational predictions, focusing on the versatile class of oxadiazole compounds. In modern drug discovery, the synergy between in-vitro and in-silico approaches is not merely advantageous; it is essential for accelerating the development pipeline and reducing late-stage attrition.[1] We will explore the causality behind key experimental and computational choices, offering a self-validating system for researchers, scientists, and drug development professionals.

The Oxadiazole Scaffold: A Privileged Structure in Medicinal Chemistry

Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms.[2] Their isomers, particularly the 1,3,4-oxadiazole and 1,2,4-oxadiazole scaffolds, are of immense interest in medicinal chemistry. This is due to their metabolic stability and their function as bioisosteres for amide and ester groups, which can lead to improved pharmacokinetic profiles.[3][4] Derivatives of oxadiazole have demonstrated a vast spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[3][5][6][7]

The core challenge lies in efficiently navigating the vast chemical space of possible oxadiazole derivatives to identify candidates with high potency and favorable drug-like properties. This is where the integration of computational modeling with experimental validation becomes a critical strategy.

The Integrated Drug Discovery Workflow

A successful drug discovery campaign relies on a continuous feedback loop between prediction and empirical testing. Computational models are built on existing experimental data, used to predict the properties of novel compounds, which are then synthesized and tested. The new experimental data is then used to refine and improve the predictive power of the computational models.

cluster_0 Computational Phase cluster_1 Experimental Phase cluster_2 Validation & Refinement A Virtual Library Design B In-Silico Screening (QSAR, Docking, ADMET) A->B C Prioritization of Candidates B->C G Data Analysis & Comparison B->G Computational predictions D Chemical Synthesis C->D Top candidates for synthesis E Structural Characterization (NMR, MS, IR) D->E F Biological Assays (e.g., MIC, IC50) E->F F->G Experimental results H Model Refinement G->H H->A Improved model for next design cycle

Caption: Iterative workflow integrating computational prediction with experimental validation.

Experimental Methodologies: Generating Empirical Ground Truth

The foundation of any robust computational model is high-quality experimental data. For oxadiazole compounds, this involves two primary stages: chemical synthesis and biological evaluation.

Synthesis and Structural Characterization

The synthesis of oxadiazoles can be achieved through various routes. A common and versatile method for preparing 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of diacylhydrazine precursors.

Protocol: Synthesis of a 1,3,4-Oxadiazole Derivative

  • Esterification: A substituted aromatic acid is reacted with an alcohol (e.g., ethanol) under acidic conditions (Fischer esterification) to produce the corresponding ethyl ester.[2]

  • Hydrazide Formation: The synthesized ester is refluxed with hydrazine hydrate in an alcoholic solvent to yield the corresponding acid hydrazide.[2][5]

  • Diacylhydrazine Intermediate: The acid hydrazide is then reacted with a second carboxylic acid or acid chloride to form a diacylhydrazine intermediate.

  • Cyclodehydration: The diacylhydrazine is treated with a dehydrating agent, such as phosphorus oxychloride (POCl₃), sulfuric acid, or thionyl chloride, which induces ring closure to form the 1,3,4-oxadiazole ring.[2]

  • Purification & Characterization: The final product is purified using techniques like recrystallization or column chromatography. Its structure must be unequivocally confirmed using spectroscopic methods:

    • Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR): To determine the carbon-hydrogen framework.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Infrared (IR) Spectroscopy: To identify key functional groups and confirm the formation of the oxadiazole ring (e.g., presence of C=N and C-O-C stretching vibrations).[2][8]

Biological Evaluation: Quantifying Activity

The choice of biological assay is dictated by the therapeutic goal. For antimicrobial discovery, determining the Minimum Inhibitory Concentration (MIC) is standard.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Preparation: A two-fold serial dilution of the synthesized oxadiazole compound is prepared in a 96-well microtiter plate using a suitable broth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus).[9] Control wells (no compound, no bacteria) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Data Reading: After incubation, the wells are visually inspected for turbidity. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]

  • Validation: The assay should be run in triplicate, and a standard antibiotic (e.g., ciprofloxacin) should be included as a positive control to ensure the validity of the results.

Computational Predictions: In-Silico Hypothesis Generation

Computational chemistry offers a suite of tools to predict the biological activity and drug-like properties of molecules before they are ever synthesized, saving significant time and resources.[1][11]

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical relationships that correlate the structural or physicochemical properties of a set of compounds with their biological activities.[12][13] For oxadiazoles, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) are particularly powerful.[9][10]

A Dataset of Oxadiazoles with Experimental Activity (MIC) B 3D Structure Generation & Alignment A->B C Calculation of Molecular Fields (Steric & Electrostatic) B->C D Division into Training & Test Sets C->D E Partial Least Squares (PLS) Regression Analysis D->E Training Set F Generate QSAR Model (Equation & Contour Maps) E->F G Internal Validation (Leave-One-Out q²) F->G H External Validation (Test Set pred_r²) F->H Test Set I Predict Activity of New Compounds H->I

Caption: Workflow for developing and validating a 3D-QSAR model.

Causality: The core principle of 3D-QSAR is that differences in the 3D steric and electrostatic fields surrounding a series of aligned molecules are responsible for their differences in biological activity.[9] The resulting contour maps provide intuitive visual guidance, highlighting regions where bulky groups (steric favorability) or electron-donating/withdrawing groups (electrostatic favorability) would enhance activity.[10]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a specific protein target, estimating its binding affinity.[14] This method is invaluable for hypothesis-driven design, especially when a target protein structure is known. For example, oxadiazoles have been docked against targets like penicillin-binding proteins (antibacterial)[9], COX-2 (anti-inflammatory)[15], and peptide deformylase (antibacterial)[2].

Protocol: A Typical Molecular Docking Workflow

  • Receptor Preparation: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate the 3D structure of the oxadiazole compound and optimize its geometry to find a low-energy conformation.

  • Grid Generation: Define the binding site (active site) on the protein where the ligand is expected to bind. This is often based on the location of a co-crystallized native ligand.

  • Docking Simulation: Use a docking algorithm (e.g., AutoDock Vina) to systematically sample different conformations and orientations of the ligand within the defined binding site.[16]

  • Scoring & Analysis: The algorithm scores the different poses based on a scoring function that estimates binding free energy. The top-ranked poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site residues.[17]

ADMET Prediction

A potent compound is useless if it cannot reach its target in the body or is toxic.[18] ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models use machine learning and physicochemical descriptors to forecast a compound's pharmacokinetic profile.[11][19][20] Early in-silico filtering using criteria like Lipinski's "Rule of Five" helps prioritize compounds with better potential for oral bioavailability.[21]

PropertyComputational DescriptorFavorable Range (Rule of Five)
Absorption Molecular Weight (MW)≤ 500 Da
Lipophilicity (LogP)≤ 5
Hydrogen Bond Donors (HBD)≤ 5
Hydrogen Bond Acceptors (HBA)≤ 10
Distribution Polar Surface Area (PSA)≤ 140 Ų
Metabolism Prediction of CYP450 sitesIdentify metabolic liabilities
Toxicity hERG Inhibition PredictionLow probability
Ames Mutagenicity PredictionNon-mutagenic
Caption: Table 1: Common computational descriptors used to predict drug-likeness and ADMET properties.

The Cross-Validation Framework: Forging the Link

Cross-validation is the process of rigorously comparing computational predictions against experimental results to assess the accuracy and predictive power of the in-silico models.[22] This is not a one-off check but a critical step in the iterative design cycle.

Validating QSAR Models

A QSAR model's reliability is assessed by its ability to predict the activity of compounds not used in its creation.[23]

  • Internal Validation: Techniques like leave-one-out cross-validation (q²) measure the model's internal consistency and robustness. A high q² (typically > 0.5) is required.[23]

  • External Validation: The most crucial test. The model is used to predict the activity of a "test set" of compounds that were completely excluded during model development.[9] The predictive correlation coefficient (pred_r²) quantifies how well the predicted values match the actual experimental values. A high pred_r² (typically > 0.6) indicates a model with true predictive power.[3]

Compound IDExperimental MIC (µM)QSAR Predicted MIC (µM)Residual
Test_018.59.2-0.7
Test_0232.128.5+3.6
Test_034.25.1-0.9
Test_0415.711.9+3.8
Caption: Table 2: Hypothetical comparison of experimental vs. QSAR-predicted MIC values for a test set of oxadiazole compounds.
Correlating Docking Scores with Biological Activity

While docking scores are estimates of binding energy, they can often be correlated with experimental potency (e.g., IC₅₀ or MIC). A statistically significant correlation between lower (more favorable) docking scores and lower MIC values across a series of compounds provides strong evidence that the computational model is capturing the key drivers of activity and that the proposed binding mode is likely correct.[6][17]

Interpreting Discrepancies

Discrepancies between prediction and reality are not failures but learning opportunities.

  • High Activity Predicted, Low Activity Observed: This could mean the compound has poor solubility or permeability (an ADMET issue), the computational model is flawed, or the compound is binding in a non-productive orientation.

  • Low Activity Predicted, High Activity Observed: This is a valuable outcome. It may indicate an alternative binding mode not captured by the docking simulation or that the compound acts through a different mechanism entirely. This finding can lead to new hypotheses and avenues for discovery.

Conclusion: A Synergistic Imperative

The cross-validation of computational predictions with experimental data is the bedrock of modern, efficient drug discovery. For a versatile scaffold like oxadiazole, this integrated approach allows researchers to navigate a vast chemical landscape with greater confidence. By building and rigorously validating predictive models for bioactivity (QSAR, docking) and drug-likeness (ADMET), we can prioritize high-potential candidates for synthesis, reducing costs and accelerating the journey from concept to clinic. This self-validating, iterative cycle of prediction, synthesis, testing, and refinement represents the most logical and scientifically sound path toward developing novel oxadiazole-based therapeutics.

References

  • Three-Dimensional QSAR Analysis and Design of New 1,2,4-Oxadiazole Antibacterials. (n.d.). vertexaisearch.cloud.google.com.
  • Biological Evaluation and Molecular Docking Studies of Novel 1,3,4-Oxadiazole Derivatives of 4,6-Dimethyl-2-sulfanylpyridine-3-carboxamide. (n.d.). MDPI.
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  • Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. (2023, October 10). ACS Publications.
  • QSAR and Molecular Docking Studies of Oxadiazole-Ligated Pyrrole Derivatives as Enoyl-ACP (CoA) Reductase Inhibitors. (n.d.). NIH.
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  • Molecular Docking and Modelling Studies for Identifying Novel Oxadiazole Derivatives to Inhibit COX-2 Enzyme as an Anti-Inflammatory Treatment. (2024, August 8). Bentham Science Publishers.
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  • In Vitro and in Vivo Antidiabetics Study of New Oxadiazole Derivatives Along with Molecular Docking Study. (n.d.). Taylor & Francis.
  • (PDF) Molecular docking studies of 1, 3, 4 oxadiazoles Derivatives as anti-convulsive agents. (2025, August 9). ResearchGate.
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  • ADMET-AI. (n.d.). admet.ai.green-corp.com.
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  • 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (n.d.). NIH.
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  • Molecular Properties Prediction, Synthesis and Antimicrobial Activity of Some Newer Oxadiazole Derivatives. (2010, October 1). PubMed.
  • Integrating Computational & Experimental Data | Computational Chemistry Class Notes. (n.d.). Fiveable.
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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol

As researchers and drug development professionals, our responsibility extends beyond discovery and synthesis to the entire lifecycle of a chemical, culminating in its safe and compliant disposal. This guide provides an i...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our responsibility extends beyond discovery and synthesis to the entire lifecycle of a chemical, culminating in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol, a versatile heterocyclic building block used in medicinal chemistry and materials science.[1][2] The operational plans herein are designed to ensure laboratory safety, environmental stewardship, and regulatory compliance, reflecting the best practices in chemical handling.

The key to safely disposing of this compound lies in understanding its structure: a stable oxadiazole core, an aminophenyl group, and a reactive thiol (-SH) functional group. The thiol group, in particular, dictates our primary disposal strategy. Thiols are known for their potent and unpleasant odors and require specific chemical neutralization to render them safe for standard waste streams.[3] Our core strategy will focus on the oxidative deactivation of this thiol moiety.

Hazard Profile and Essential Safety Precautions

Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol is a combustible solid that presents several health hazards.[4] Adherence to strict safety protocols is the first step in any disposal procedure.

Table 1: GHS Hazard Classification for 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol

Hazard ClassificationGHS CodeSignal WordHazard Statement
Acute Toxicity (Oral)H302WarningHarmful if swallowed.[4][5]
Skin IrritationH315WarningCauses skin irritation.[4][5]
Eye IrritationH319WarningCauses serious eye irritation.[4][5]
Specific Target Organ ToxicityH335WarningMay cause respiratory irritation.[4][5]

Immediate Safety and Handling:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles or a face shield.[3][4]

  • Ventilation: All handling and disposal procedures must be conducted within a certified chemical fume hood to prevent inhalation of dust or potential vapors.[3][6]

  • Spill Management: In case of a spill, prevent further leakage if safe to do so. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it into a suitable, labeled container for disposal.[6][7] Avoid generating dust.

Waste Segregation and Management

Proper disposal begins with correct waste segregation at the point of generation. Do not mix waste streams indiscriminately. For 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol, you will generate three primary types of waste, each with a specific disposal pathway.

  • Solid Waste: Includes unused or expired solid chemical, as well as grossly contaminated items like weighing paper, gloves, and spill cleanup materials.

  • Aqueous Waste: Consists of solutions containing the dissolved thiol compound, such as from reaction work-ups or wash layers.[8]

  • Contaminated Labware: Non-disposable items like glassware, stir bars, and spatulas that have come into contact with the thiol.

The following diagram outlines the decision-making process for segregating and managing these waste streams.

DisposalWorkflow start Identify Waste Stream solid_waste Solid Waste (Unused chemical, contaminated PPE) start->solid_waste Solid aqueous_waste Aqueous Waste (Reaction filtrates, washes) start->aqueous_waste Liquid labware Contaminated Labware (Glassware, stir bars) start->labware Equipment protocol1 Protocol 3.1: Package for EHS Disposal solid_waste->protocol1 protocol2 Protocol 3.2: Oxidative Treatment (Bleach) aqueous_waste->protocol2 protocol3 Protocol 3.3: Decontamination (Bleach Bath) labware->protocol3 final_disposal Final Disposal protocol1->final_disposal protocol2->final_disposal After verification with EHS protocol3->final_disposal Labware is cleaned for reuse

Caption: Decision workflow for managing different waste streams of 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol.

Step-by-Step Disposal Protocols

The following protocols provide detailed methodologies for handling each waste stream. The central scientific principle is the oxidation of the thiol group into a non-volatile, odorless sulfonic acid using sodium hypochlorite (bleach), which can then be disposed of safely.[8]

Protocol 3.1: Disposal of Solid Waste

Solid waste, including the pure compound or contaminated disposables, should not be treated directly in the laboratory. It must be collected for disposal by your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste contractor.

  • Containerization: Collect all solid waste in a chemically compatible, leak-proof container with a secure lid. A high-density polyethylene (HDPE) pail is a suitable option.

  • Labeling: Clearly label the container as "Hazardous Waste." The label must include the full chemical name: "5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol" and list any other contaminants.[9][10] Do not use abbreviations or chemical formulas.

  • Storage: Store the sealed container in a designated satellite accumulation area, segregated from incompatible materials like strong oxidizing agents.[11]

  • Pickup: Arrange for pickup through your institutional EHS office.[9]

Protocol 3.2: Treatment and Disposal of Aqueous Waste

This protocol details the chemical neutralization of the thiol group in aqueous solutions.

  • Preparation: In a chemical fume hood, place the aqueous waste containing the thiol into a suitably large flask or beaker equipped with a magnetic stirrer. The container should be no more than half full to accommodate the addition of bleach.

  • Oxidation: While stirring the solution, slowly add an excess of commercial sodium hypochlorite solution (laundry bleach, ~5-6% NaOCl).[8][12] The addition should be done carefully, as the oxidation reaction can be exothermic.[8] A 25% excess of bleach is recommended to ensure complete reaction.[12]

  • Reaction: Continue stirring the mixture vigorously for several hours, or let it stand in the fume hood for at least 24 hours to ensure the oxidation is complete.[8]

  • Verification: After the reaction period, carefully check for any residual thiol odor. The absence of the characteristic smell is a primary indicator of successful treatment.[8]

  • Final Disposal: Consult your institutional EHS guidelines for the final disposal of the treated solution.[9][13] Depending on local regulations, after neutralization to a pH between 5.5 and 10.5, the treated solution may be permissible for drain disposal with copious amounts of water.[11][13] Never dispose of any chemical down the drain without explicit approval from your EHS department.

Protocol 3.3: Decontamination of Laboratory Equipment

All non-disposable labware must be decontaminated immediately after use to eliminate residual thiol and prevent cross-contamination and odor issues.

  • Prepare Bleach Bath: In a designated container inside a fume hood, prepare a decontamination bath. A 1:1 mixture of commercial bleach and water is effective.[3]

  • Submerge Equipment: Immediately after use, fully submerge all contaminated glassware, spatulas, and stir bars in the bleach bath.[3][14]

  • Soaking Time: Allow the items to soak for a minimum of 14-24 hours.[3] This extended period ensures complete oxidation of any adhered thiol.

  • Rinse and Clean: After soaking, remove the items from the bleach bath and rinse them thoroughly with water. They can then be cleaned using standard laboratory washing procedures.

  • Bleach Bath Maintenance: The bleach bath can be reused several times. Dispose of the bath (following the procedure in Protocol 3.2) if it develops a strong odor or becomes visibly dirty.[14]

By adhering to these scientifically grounded and safety-focused protocols, you can effectively manage and dispose of 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol, ensuring the safety of yourself, your colleagues, and the environment.

References

  • Standard Operation Procedure for Disposal of Unknown Thiols. (2008). Liu lab.
  • How to Work with Thiols-General SOP. University of Rochester, Department of Chemistry.
  • 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol 97%. Sigma-Aldrich.
  • 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol. Chem-Impex.
  • Proper Disposal of Propargyl-PEG4-thiol: A Guide for Laboratory Professionals. (2025). BenchChem.
  • Proper Disposal of Pent-4-ene-1-thiol: A Guide for Laboratory Professionals. (2025). BenchChem.
  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL.
  • 5-[2-(Thiophen-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol Safety Data Sheet. AK Scientific, Inc.
  • Safety Data Sheet for 1-Phenyl-3-(1,2,3-thiadiazol-5-yl)urea. (2025). Sigma-Aldrich.
  • Safety Data Sheet for 5-(5-chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol. (2024).
  • Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry.
  • 5-(4-PYRIDYL)-1,3,4-OXADIAZOLE-2-THIOL Safety Data Sheets. Echemi.
  • Hazardous Waste and Disposal Considerations. American Chemical Society.
  • Safety Data Sheet for 5-(3-chlorophenyl)-1,3,4-oxadiazole-2-thiol. (2024). CymitQuimica.
  • 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol. MySkinRecipes.
  • A Review on Synthesis of Various Oxadiazole Derivatives Applying Green Chemistry Methods. (2023). ResearchGate.
  • 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol. CymitQuimica.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol. PubChem, National Center for Biotechnology Information.

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Handling

A Comprehensive Guide to the Safe Handling of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol

In the dynamic landscape of pharmaceutical and materials science research, the novel functionalities of heterocyclic compounds are constantly being explored.[1][2] 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol, a versatile...

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical and materials science research, the novel functionalities of heterocyclic compounds are constantly being explored.[1][2] 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol, a versatile building block, holds significant promise in the development of new therapeutics and advanced materials.[1][3] However, realizing its full potential necessitates a deep understanding of its safe handling and disposal. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to mitigate the risks associated with this compound.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of a substance is the foundation of a robust safety protocol.

PropertyValue
CAS Number 32058-82-5
Molecular Formula C₈H₇N₃OS
Molecular Weight 193.23 g/mol
Appearance White to off-white powder or yellow solid
Melting Point 235 °C (decomposes)
Purity ≥ 95%
Storage 0-8 °C

Source: Chem-Impex[3], Sigma-Aldrich, MySkinRecipes[1]

Hazard Identification and Risk Assessment

5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol is classified with the following hazard statements:

  • H302: Harmful if swallowed[4]

  • H315: Causes skin irritation[4]

  • H319: Causes serious eye irritation[4]

  • H335: May cause respiratory irritation[4]

The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The presence of the thiol group also suggests a potential for a strong, unpleasant odor, a common characteristic of mercaptans.[5][6]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial for minimizing exposure. The selection of appropriate PPE is not merely a checklist but a risk-based assessment grounded in the compound's hazardous properties.

Engineering Controls: The First Line of Defense

All manipulations of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol should be conducted in a certified chemical fume hood.[7] This primary engineering control is essential to mitigate the inhalation of airborne particles and to contain any potential odors. For operations that may generate significant vapors, a bleach trap can be employed to neutralize volatile thiol compounds before they are exhausted.[6]

Personal Protective Equipment Selection Workflow

PPE_Workflow cluster_0 Hazard Assessment cluster_1 PPE Selection cluster_2 Enhanced Precautions start Start: Handling 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol hazards Identify Hazards: - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) - Harmful if Swallowed (H302) - Potential for Dust/Aerosol Generation start->hazards hand Hand Protection: Chemical-resistant gloves (e.g., Nitrile) hazards->hand eye Eye Protection: Safety goggles with side shields hazards->eye body Body Protection: Laboratory coat hazards->body respiratory Respiratory Protection: N95 dust mask (minimum) hazards->respiratory face_shield Face Shield eye->face_shield If splash hazard is high full_face_respirator Full-face respirator respiratory->full_face_respirator If exposure limits are exceeded or irritation is experienced

Caption: PPE selection workflow for handling 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol.

Detailed PPE Specifications
  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber with a minimum thickness of >0.11 mm, are recommended.[7] Always inspect gloves for any signs of degradation or perforation before use.

  • Eye and Face Protection: Tightly fitting safety goggles with side shields are mandatory to protect against dust particles and splashes.[7] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Skin and Body Protection: A standard laboratory coat should be worn to protect the skin and clothing from contamination.[7]

  • Respiratory Protection: For routine handling of small quantities in a fume hood, a dust mask (type N95 or equivalent) is recommended to prevent inhalation of the powder. If engineering controls are not sufficient or if irritation is experienced, a more protective respirator, such as a full-face respirator, may be necessary.[7]

Step-by-Step Handling and Disposal Protocols

Adherence to a standardized operating procedure is paramount for ensuring safety and experimental reproducibility.

Handling Procedure
  • Preparation: Before handling the compound, ensure that the chemical fume hood is functioning correctly. Prepare a designated waste container and a bleach solution (typically a 1:1 mixture of commercial bleach and water) for decontamination.[7]

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to minimize the release of dust and potential odors. Use appropriate tools, such as spatulas and weighing paper, and handle the solid carefully to avoid generating dust.

  • Dissolution: When dissolving the solid, add the solvent slowly to the solid to prevent splashing.

  • Post-Handling: After handling, thoroughly decontaminate all surfaces, glassware, and equipment that came into contact with the compound.

Spill Management

In the event of a spill, immediate and appropriate action is necessary:

  • Evacuate and Secure: Alert others in the vicinity and, if necessary, evacuate the immediate area.

  • Containment: For small spills, cover with an absorbent material to prevent the spread of the solid.

  • Cleanup: Wearing appropriate PPE, carefully sweep up the spilled solid and place it in a sealed, labeled container for hazardous waste disposal.[8]

  • Decontamination: Clean the spill area with a suitable solvent, followed by a thorough wash.

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle.

  • Waste Segregation: All solid waste contaminated with 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol, including gloves, weighing paper, and absorbent pads, should be placed in a clearly labeled, sealed hazardous waste container.[6]

  • Liquid Waste: Solutions containing the compound should be collected in a designated hazardous waste container.

  • Decontamination of Labware: Glassware and other reusable equipment that have been in contact with the thiol should be submerged in a bleach solution within a fume hood for at least 24 hours to oxidize and neutralize the thiol group.[6] The resulting neutralized solution should then be disposed of as hazardous waste.[7]

Emergency Procedures

In the event of exposure, immediate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[8]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[7] Seek medical attention if irritation persists.

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration. Seek immediate medical attention.[8][9]

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and seek immediate medical attention.[10]

By integrating these safety protocols into your laboratory workflow, you can confidently and responsibly explore the scientific potential of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol.

References

  • Benchchem. Personal protective equipment for handling Thiol-PEG6-alcohol.
  • Benchchem. Personal protective equipment for handling 2-Cyclobutylethane-1-thiol.
  • Chem-Impex. 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol.
  • Sigma-Aldrich. 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol 97%.
  • Government of Alberta. Current to September 2002.
  • PubChem. 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol.
  • University of Minnesota. Stench Chemicals (thiols) SOP.
  • Cole-Parmer. Material Safety Data Sheet - 1H-1,2,4-Triazole-3-thiol, 97%.
  • Echemi. 5-(4-PYRIDYL)
  • CymitQuimica. 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol.
  • MySkinRecipes. 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol.
  • Fisher Scientific.
  • Sigma-Aldrich. 2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole. (2014-08-21).
  • ChemicalBook. 2,5-BIS(4-AMINOPHENYL)
  • Mini Review.
  • New and Effective Analytical Reagent of 5-(4-Aminophenyl)
  • Naunyn Schmiedebergs Arch Pharmacol. Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies. (2024-10-01).
  • HPC Standards. 5-Amino-1,3,4-thiadiazole-2-thiol.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol
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5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol
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